Frenolicin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(1S,10R,11R,13S)-7-hydroxy-2,9-dioxo-11-propyl-12,15-dioxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-trien-13-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O7/c1-2-4-12-18-16(23)14-10(5-3-6-11(14)19)15(22)17(18,25-18)8-9(24-12)7-13(20)21/h3,5-6,9,12,19H,2,4,7-8H2,1H3,(H,20,21)/t9-,12-,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPAAOHQLUUTRQ-KSVPUCKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C23C(=O)C4=C(C=CC=C4O)C(=O)C2(O3)CC(O1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1[C@]23C(=O)C4=C(C=CC=C4O)C(=O)[C@]2(O3)C[C@H](O1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433578 | |
| Record name | FRENOLICIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10023-07-1 | |
| Record name | Frenolicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010023071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FRENOLICIN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FRENOLICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1POH9E7JP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Isolation of Frenolicin from Streptomyces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frenolicin and its analogues represent a class of pyranonaphthoquinone antibiotics produced by various species of the genus Streptomyces, a group of bacteria renowned for their prolific production of secondary metabolites.[1] First identified for their anticoccidial activity, the this compound family of compounds has since garnered significant interest due to their diverse biological activities, including potential anticancer properties.[2][3][4] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound and its derivatives from Streptomyces, with a focus on experimental protocols and quantitative data to aid in further research and development.
Producing Microorganisms
Several species and strains of Streptomyces have been identified as producers of this compound and its analogues. The most well-documented of these is Streptomyces roseofulvus, which is known to produce this compound B and deoxythis compound.[5] Other notable producing strains include Streptomyces sp. RM-4-15, isolated from the soil of an active coal fire site, which produces a range of frenolicins including frenolicins C-G.[2][6] Mutant strains of S. roseofulvus, such as AM-3867 and PF1-11, have also been utilized for the production of this compound B.[7]
Quantitative Production of this compound Analogues
The production yields of various this compound analogues can be influenced by the producing strain and fermentation conditions. The addition of supplements, such as scandium chloride, has been shown to significantly enhance the production of certain frenolicins.[2][3]
| Compound | Producing Strain | Yield (mg/L) | Reference |
| This compound C | Streptomyces sp. RM-4-15 | 4.25 | [2] |
| This compound D | Streptomyces sp. RM-4-15 | 2.5 | [2] |
| This compound E | Streptomyces sp. RM-4-15 | 3.0 | [2] |
| This compound F | Streptomyces sp. RM-4-15 | 1.25 | [2] |
| This compound | Streptomyces sp. RM-4-15 | 2.25 | [2] |
| This compound B | Streptomyces sp. RM-4-15 | 2.75 | [2] |
| UCF76-A | Streptomyces sp. RM-4-15 | 0.5 | [2] |
| This compound G | Streptomyces sp. RM-4-15 (with ScCl3) | 1.2 | [2] |
| Deoxythis compound | Streptomyces sp. RM-4-15 (with ScCl3) | 1.5 | [2] |
| UCF 13 | Streptomyces sp. RM-4-15 (with ScCl3) | 0.8 | [2] |
| This compound | S. roseofulvus | 3.8 g/L (in fermentor) | [2] |
| Deoxythis compound | S. roseofulvus | 2.9 g/L (after conversion) | [2] |
Experimental Protocols
I. Fermentation for this compound Production
This protocol is a composite based on methods described for Streptomyces sp. RM-4-15 and S. roseofulvus.[2][7][8][9][10][11]
1. Media Preparation:
-
Seed Medium (e.g., X-Medium):
-
Soyabean meal: 10 g/L
-
CaCO₃: 3 g/L
-
MgSO₄·7H₂O: 0.5 g/L
-
(NH₄)₂HPO₄: 0.5 g/L
-
NaCl: 3 g/L
-
K₂HPO₄: 1 g/L
-
Glycerol: 15 mL/L
-
Adjust pH to 6.9–7.0.
-
-
Production Medium (e.g., Medium A):
-
Consult specific literature for the optimal production medium for the desired this compound analogue. A typical medium may contain corn oil, dextrin, corn steep solids, cane molasses, sodium formate or citrate, yeast extract, and soy flour.[7]
-
2. Inoculum Development:
-
Aseptically inoculate a loopful of Streptomyces spores or a vegetative mycelial suspension into a flask containing the seed medium.
-
Incubate at 28-30°C on a rotary shaker (e.g., 200 rpm) for 2-4 days to develop a seed culture.[10]
3. Production Fermentation:
-
Inoculate the production medium with the seed culture (e.g., 0.5% v/v).[10]
-
For large-scale production, use a fermentor with controlled aeration and agitation.
-
Incubate at a controlled temperature, typically between 25°C and 34°C, for a period of 100 to 240 hours.[2][7]
-
Monitor the production of this compound over time using a suitable analytical method such as HPLC.[2]
-
For enhanced production of specific analogues like this compound G, supplement the medium with additives like scandium chloride (e.g., 18 mg/L).[2][3]
II. Extraction and Purification of Frenolicins
This protocol outlines the general steps for extracting and purifying frenolicins from the fermentation broth.[8][9][10][12]
1. Separation of Biomass:
-
After fermentation, separate the mycelial biomass from the culture broth by filtration (e.g., using a Buchner funnel with a filter aid like celite) or centrifugation.[8][10]
2. Solvent Extraction:
-
Extract the culture filtrate and the mycelial cake separately with a water-immiscible organic solvent such as ethyl acetate (1:1 v/v).[9][12]
-
Shake the mixture vigorously and separate the organic phase from the aqueous phase using a separatory funnel.
-
Repeat the extraction process multiple times to ensure complete recovery of the compounds.
3. Concentration:
-
Combine the organic extracts and concentrate them to dryness under reduced pressure using a rotary evaporator.
4. Chromatographic Purification:
-
The crude extract is then subjected to chromatographic purification.
-
Silica Gel Column Chromatography: This is a common first step for fractionation.
-
Prepare a slurry of the crude extract with silica gel and load it onto a pre-packed silica gel column.
-
Elute the column with a gradient of solvents, for example, a methanol-chloroform gradient, to separate the different this compound analogues.[10]
-
Collect the fractions and monitor the separation using thin-layer chromatography (TLC).
-
-
Further Purification: Fractions containing the desired this compound(s) may require further purification using techniques like preparative HPLC to obtain pure compounds.
5. Structure Elucidation:
-
The structures of the purified frenolicins are determined using a combination of spectroscopic methods, including:
Biosynthesis of this compound
The biosynthesis of this compound B in Streptomyces roseofulvus is encoded by a dedicated gene cluster (MIBiG accession: BGC0000225).[14] This cluster contains the genes responsible for the assembly of the polyketide backbone and its subsequent modifications to form the final this compound structure. The regulation of antibiotic biosynthesis in Streptomyces is a complex process involving a hierarchical network of regulatory genes.[15][16]
This compound Biosynthesis Regulatory Cascade (Hypothetical)
While the specific regulatory pathway for this compound is not fully elucidated, a general model for antibiotic biosynthesis regulation in Streptomyces can be proposed.[1][15][16][17] This involves cluster-situated regulators (CSRs) that directly control the expression of the biosynthetic genes, which are themselves controlled by global regulators that respond to various physiological and environmental signals.
Caption: A hypothetical regulatory cascade for this compound biosynthesis in Streptomyces.
Experimental Workflow: From Culture to Pure Compound
The overall process of obtaining pure this compound from a Streptomyces culture involves a series of sequential steps, each critical for the final yield and purity of the product.
Caption: A generalized workflow for the isolation and purification of this compound.
Conclusion
The frenolicins are a promising class of natural products with significant therapeutic potential. This guide provides a comprehensive technical overview of their discovery and isolation from Streptomyces. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug development, facilitating further exploration and exploitation of these fascinating molecules. The elucidation of the complete regulatory network governing this compound biosynthesis remains an area for future investigation and could unlock strategies for further enhancing production yields through metabolic engineering.
References
- 1. Frontiers | Regulation of Antibiotic Production by Signaling Molecules in Streptomyces [frontiersin.org]
- 2. US5593870A - Process for producing this compound B - Google Patents [patents.google.com]
- 3. scilit.com [scilit.com]
- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 5. Streptomyces roseofulvus - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Frenolicins C–G, Pyranonaphthoquinones from Streptomyces sp. RM-4-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. banglajol.info [banglajol.info]
- 10. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. BGC0000225 [mibig.secondarymetabolites.org]
- 15. Molecular regulation of antibiotic biosynthesis in streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Streptomyces RNases – Function and impact on antibiotic synthesis [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biological Activity of Frenolicin Analogues
This compound and its analogues represent a class of pyranonaphthoquinone natural products with a diverse range of biological activities.[1] Originally isolated from Streptomyces species, these compounds have garnered significant interest due to their potent antibacterial, antifungal, antiprotozoal, and antitumor properties.[1][2] This guide provides a comprehensive overview of the biological activities of various this compound analogues, detailed experimental protocols for their evaluation, and insights into their mechanisms of action and structure-activity relationships (SAR).
Quantitative Biological Activity Data
The biological activities of this compound and its key analogues are summarized below. These compounds exhibit a range of potencies across different assays, highlighting the influence of structural modifications on their therapeutic potential.
| Compound/Analogue | Activity Type | Target | Measurement | Value | Reference |
| This compound B | Antifungal | Fusarium graminearum PH-1 | EC50 | 0.51 mg/L | [3] |
| Antifungal | Fusarium species (field isolates) | EC50 | 0.25–0.92 mg/L | [3][4] | |
| Anticancer | A549 (Human Lung Carcinoma) | IC50 | 0.28 µM | [1] | |
| Antimalarial | Plasmodium falciparum | IC50 | 600–800 nM | [5] | |
| This compound | Anticancer | A549 (Human Lung Carcinoma) | IC50 | 0.81 µM | [1] |
| UCF76-A | Anticancer | A549 (Human Lung Carcinoma) | IC50 | 0.32 µM | [1] |
| Deoxythis compound | Anticancer | A549 (Human Lung Carcinoma) | IC50 | 5.77 µM | [1] |
| Frenolicins C-G | Anticancer | A549 (Human Lung Carcinoma) | IC50 | > 80 µM | [1] |
Mechanism of Action: Antitumor Activity of this compound B
This compound B exerts its antitumor effects through a well-defined signaling pathway. It acts as a potent and selective inhibitor of Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3), two crucial antioxidant proteins that maintain redox homeostasis in cancer cells.[6][7][8]
Mechanism Highlights:
-
Covalent Modification: this compound B selectively modifies active-site cysteine residues on Prx1 (Cys83/Cys173) and Grx3 (Cys159/Cys261).[6]
-
ROS Induction: Inhibition of these antioxidant proteins leads to a decrease in cellular glutathione levels and a significant increase in reactive oxygen species (ROS).[6][7]
-
mTORC1/4E-BP1 Pathway Inhibition: The accumulation of ROS activates the peroxisome-bound tuberous sclerosis complex (TSC), which in turn inhibits the mTORC1/4E-BP1 signaling axis.[6][7] This repression of mTORC1 signaling disrupts translational control, ultimately inhibiting cancer cell growth.[6]
References
- 1. Frenolicins C–G, Pyranonaphthoquinones from Streptomyces sp. RM-4-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo activity of this compound B against Plasmodium falciparum and P berghei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound B targets peroxiredoxin 1 and glutaredoxin 3 to trigger ROS/4E-BPl-mediated antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound B Targets Peroxiredoxin 1 and Glutaredoxin 3 to Trigger ROS/4E-BP1-Mediated Antitumor Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Frenolicin Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the frenolicin biosynthetic gene cluster (BGC), offering insights into its genetic architecture, the functional roles of its constituent genes, and the regulatory networks governing its expression. Detailed experimental protocols and quantitative data are presented to facilitate further research and exploitation of this promising antibiotic pathway for drug development.
Introduction to this compound
This compound B is a polyketide antibiotic with a distinctive benzoisochromanequinone core structure.[1] Produced by Streptomyces roseofulvus, it has demonstrated significant antiparasitic activity, notably against Eimeria tenella and Toxoplasma gondii.[1] The complex structure and potent biological activity of this compound B have made its biosynthetic pathway a subject of considerable interest for both fundamental research and pharmaceutical applications. Understanding and engineering the this compound BGC offers opportunities for the rational design of novel analogs with improved therapeutic properties.
Genetic Organization and Functional Analysis of the this compound BGC
The this compound BGC from Streptomyces roseofulvus is a type II polyketide synthase (PKS) cluster. A key 10.2-kb DNA fragment contains the core PKS genes, designated as fren, responsible for the synthesis of the polyketide backbone.[2] Analysis of a 5530-bp segment within this region revealed five open reading frames (ORFs 1-5) transcribed in one direction and a sixth ORF (ORFX) transcribed in the opposite direction.[2] The complete gene cluster, as cataloged in the MIBiG database (BGC0000225), is approximately 25.3 kb and contains a suite of genes responsible for polyketide synthesis, tailoring, regulation, and transport.[3]
Core Biosynthetic Genes
The core of the this compound BGC consists of genes encoding the minimal PKS required for the assembly of the polyketide chain. These include genes for a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP).
Tailoring Enzymes
A variety of tailoring enzymes are encoded within the cluster, which modify the initial polyketide backbone to generate the final this compound structure. These include cyclases, ketoreductases, and hydroxylases.
Regulatory and Transport Genes
The BGC also harbors genes predicted to be involved in the regulation of this compound biosynthesis and the transport of the final product out of the cell.
Table 1: Genes of the this compound Biosynthetic Cluster and Their Putative Functions
| Gene | Putative Function | Reference |
| Core PKS | ||
| frnA | Polyketide synthase (PKS) alpha subunit (KSα) | [2] |
| frnB | Polyketide synthase (PKS) beta subunit (KSβ/CLF) | [2] |
| frnC | Acyl carrier protein (ACP) | [2] |
| Tailoring Enzymes | ||
| frnD | Ketoreductase | [2] |
| frnE | Aromatase/Cyclase | [2] |
| frnF | Oxygenase | |
| frnH | Dehydratase | |
| frnL | Methyltransferase | |
| frnM | Hydroxylase | |
| Regulation | ||
| frnG | Putative regulatory protein | [1] |
| Transport | ||
| frnP | Putative transporter | |
| Other | ||
| frnI | Homodimeric KS (chain initiation) | |
| frnJ | Dedicated ACP (initiation module) | |
| frnK | Acyl-ACP thioesterase (AATE) | |
| frnN | Unknown | |
| frnO | Unknown | |
| frnQ | Unknown | |
| frnR | Unknown | |
| frnS | Unknown | |
| frnT | Unknown | |
| frnU | Unknown | |
| gapX | Unknown |
Biosynthetic Pathway of this compound
The biosynthesis of this compound commences with the assembly of a polyketide chain by the type II PKS. The nascent polyketide chain then undergoes a series of modifications, including cyclization and aromatization, catalyzed by tailoring enzymes to form the characteristic benzoisochromanequinone scaffold.
Caption: Proposed biosynthetic pathway of this compound.
Regulation of this compound Biosynthesis
The production of antibiotics in Streptomyces is tightly regulated by complex signaling networks that respond to various physiological and environmental cues. These regulatory systems often involve pathway-specific regulators located within the BGC, as well as global regulators that control multiple secondary metabolic pathways. In the this compound BGC, the gene frnG is predicted to encode a pathway-specific regulatory protein.
Caption: Putative regulatory cascade for this compound biosynthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments in the analysis of the this compound BGC.
DNA Sequencing and Analysis of the this compound BGC
Objective: To determine the complete nucleotide sequence of the this compound BGC from S. roseofulvus.
Protocol:
-
Genomic DNA Isolation:
-
Culture S. roseofulvus in a suitable liquid medium (e.g., TSB) for 3-5 days.
-
Harvest mycelia by centrifugation.
-
Lyse the cells using lysozyme and proteinase K treatment.
-
Extract genomic DNA using phenol-chloroform extraction followed by ethanol precipitation.
-
-
Genomic Library Construction:
-
Partially digest the high-molecular-weight genomic DNA with a suitable restriction enzyme (e.g., Sau3AI).
-
Ligate the DNA fragments into a suitable vector (e.g., a cosmid or BAC vector).
-
Transform the library into an appropriate E. coli host.
-
-
Library Screening:
-
Design probes based on conserved sequences of type II PKS genes (e.g., actI from the actinorhodin cluster).
-
Screen the genomic library by colony hybridization using the labeled probes.
-
-
Sequencing:
-
Isolate the positive clones and sequence the inserts using shotgun sequencing or primer walking.
-
-
Bioinformatic Analysis:
-
Assemble the sequences to obtain the full BGC sequence.
-
Analyze the sequence using bioinformatics tools like antiSMASH to identify ORFs and predict gene functions.
-
Gene Knockout via Homologous Recombination
Objective: To inactivate a specific gene within the this compound BGC to investigate its function.
Protocol:
-
Construction of the Knockout Plasmid:
-
Amplify the upstream and downstream flanking regions (approx. 1.5-2 kb each) of the target gene from S. roseofulvus genomic DNA by PCR.
-
Clone the two flanking regions into a non-replicating E. coli - Streptomyces shuttle vector containing a selectable marker (e.g., an apramycin resistance cassette) between the two flanks.
-
-
Conjugation:
-
Introduce the knockout plasmid into a suitable E. coli donor strain (e.g., ET12567/pUZ8002).
-
Conjugally transfer the plasmid from E. coli to S. roseofulvus.
-
-
Selection of Mutants:
-
Select for exconjugants that have integrated the plasmid into the chromosome via a single crossover event by plating on a medium containing the appropriate antibiotic.
-
Induce a second crossover event by growing the single-crossover mutants under non-selective conditions.
-
Screen for double-crossover mutants (gene knockouts) by replica plating to identify colonies that have lost the vector-encoded resistance but retained the resistance from the cassette that replaced the target gene.
-
-
Verification of Mutants:
-
Confirm the gene deletion by PCR analysis using primers flanking the target gene and by Southern blot analysis.
-
Heterologous Expression of the this compound BGC
Objective: To express the this compound BGC in a heterologous host to facilitate production and engineering.
Protocol:
-
Cloning of the BGC:
-
Clone the entire this compound BGC into a suitable expression vector (e.g., a BAC or a cosmid) that can be introduced into a heterologous host.
-
-
Host Strain Selection:
-
Choose a genetically tractable and well-characterized Streptomyces host strain, such as S. coelicolor CH999 or S. albus J1074, which are known to be good hosts for heterologous expression of PKS clusters.
-
-
Transformation/Conjugation:
-
Introduce the expression construct into the chosen host strain via protoplast transformation or intergeneric conjugation from E. coli.
-
-
Cultivation and Product Analysis:
-
Culture the recombinant host strain under conditions known to favor secondary metabolite production.
-
Extract the secondary metabolites from the culture broth and mycelia using an organic solvent (e.g., ethyl acetate).
-
Analyze the extracts by HPLC and LC-MS to detect the production of this compound and any related metabolites.
-
-
Structure Elucidation:
-
Purify the produced compounds using chromatographic techniques.
-
Elucidate the structures of the purified compounds using NMR spectroscopy and mass spectrometry.
-
Quantitative Analysis of this compound Production
Optimizing the production of this compound is crucial for its potential development as a therapeutic agent. While wild-type S. roseofulvus is reported to have low fermentation titers, heterologous expression and metabolic engineering offer avenues for yield improvement.
Table 2: Reported Biological Activity of this compound B
| Target Organism | Metric | Value (mg/L) | Reference |
| Fusarium graminearum | EC₅₀ | 0.51 | [4] |
| Carbendazim-resistant Fusarium strains | EC₅₀ | 0.25 - 0.92 | [4] |
Conclusion
The this compound biosynthetic gene cluster represents a rich source for the discovery and development of novel antiparasitic and antifungal agents. This guide provides a detailed overview of the genetic and biochemical basis of this compound production, along with robust experimental protocols for its further investigation and manipulation. By leveraging the knowledge and methodologies presented herein, researchers can unlock the full potential of this fascinating natural product pathway for the creation of new and improved therapeutics.
References
- 1. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cloning, sequencing and deduced functions of a cluster of Streptomyces genes probably encoding biosynthesis of the polyketide antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BGC0000225 [mibig.secondarymetabolites.org]
- 4. pubs.acs.org [pubs.acs.org]
Frenolicin B: A Technical Guide to its Antifungal Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Frenolicin B, a pyranonaphthoquinone natural product, has demonstrated significant antifungal activity, particularly against the economically important plant pathogen Fusarium graminearum. This technical guide provides an in-depth analysis of the current understanding of this compound B's mechanism of action as an antifungal agent. Drawing upon available research, this document outlines the compound's impact on fungal morphology, its proposed molecular targets, and the subsequent cellular pathways affected. The evidence points towards a multi-faceted mechanism involving the disruption of fundamental metabolic processes and the induction of oxidative stress, leading to fungal cell death. This guide consolidates quantitative data, details relevant experimental methodologies, and provides visual representations of the proposed mechanisms to support further research and development of this compound B as a potential antifungal therapeutic.
Introduction
The emergence of drug-resistant fungal pathogens poses a significant threat to agriculture and human health. Consequently, there is a pressing need for novel antifungal agents with unique mechanisms of action. This compound B, a secondary metabolite produced by Streptomyces species, has been identified as a potent inhibitor of fungal growth. This document serves as a comprehensive technical resource on its antifungal mode of action, with a focus on its effects against Fusarium graminearum, the causal agent of Fusarium head blight in cereal crops.
Antifungal Activity and Morphological Effects
This compound B exhibits potent antifungal activity against a range of fungal species, with particularly notable efficacy against Fusarium graminearum.
Quantitative Antifungal Potency
The antifungal efficacy of this compound B has been quantified through the determination of its half-maximal effective concentration (EC50) against various fungal strains. These values provide a standardized measure of its inhibitory power.
| Fungal Species/Strain | EC50 (mg/L) | Reference Compound | EC50 (mg/L) |
| Fusarium graminearum PH-1 | 0.51 | Carbendazim | 0.78 |
| Phenamacril | 0.18 | ||
| Carbendazim-resistant Fusarium spp. (field isolates) | 0.25 - 0.92 | - | - |
Table 1: In vitro antifungal activity of this compound B against Fusarium species.
Morphological Alterations in Fungal Mycelia
Microscopic examination of F. graminearum mycelia treated with this compound B reveals severe morphological and cellular damage. These observations provide visual evidence of the compound's disruptive effects on fungal integrity.
Observed Morphological Changes:
-
Aberrant mycelial appearance with uneven thickness and swelling.
-
Disintegration of the cytoplasm.
-
Loss of cellular contents.
These findings suggest that this compound B compromises the structural integrity of the fungal cell, leading to leakage of intracellular components and ultimately, cell death.
Proposed Mechanism of Action
The antifungal activity of this compound B is believed to stem from a combination of metabolic inhibition and the induction of oxidative stress.
Disruption of Nucleotide and Energy Metabolism
Transcriptome analysis of F. graminearum treated with this compound B indicates a significant impact on genes involved in phosphorus utilization. Phosphorus is a critical element for a multitude of cellular processes, including:
-
Nucleotide Synthesis: Phosphorus is an essential component of the phosphate backbone of DNA and RNA.
-
Energy Metabolism: Adenosine triphosphate (ATP), the primary energy currency of the cell, contains three phosphate groups.
By disrupting phosphorus metabolism, this compound B likely inhibits the synthesis of nucleic acids and reduces the availability of cellular energy, thereby impeding fungal growth and viability.
Inhibition of Peroxiredoxin 1 and Glutaredoxin 3 and Induction of Oxidative Stress
A key aspect of this compound B's mechanism of action appears to be its ability to inhibit crucial antioxidant enzymes, Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3). These enzymes play a vital role in maintaining redox homeostasis by detoxifying reactive oxygen species (ROS).
The proposed cascade of events is as follows:
-
Inhibition of Prx1 and Grx3: this compound B is hypothesized to bind to and inactivate Prx1 and Grx3.
-
Accumulation of Reactive Oxygen Species (ROS): The inhibition of these antioxidant enzymes leads to an accumulation of ROS, such as superoxide anions and hydrogen peroxide, within the fungal cell.
-
Oxidative Damage: Elevated levels of ROS cause widespread damage to cellular components, including lipids, proteins, and DNA. This oxidative stress contributes significantly to the observed cytotoxicity and morphological damage, including cytoplasm disintegration and loss of cell contents.[1]
This dual-pronged attack on both fundamental metabolism and redox balance likely accounts for the potent fungicidal activity of this compound B.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound B's Antifungal Action
Caption: Proposed mechanism of this compound B's antifungal action.
Experimental Workflow for Transcriptome Analysis
Caption: Workflow for transcriptome analysis of this compound B-treated fungi.
Experimental Protocols
Determination of EC50 Values
The half-maximal effective concentration (EC50) is determined by assessing the inhibition of fungal mycelial growth on a solid medium.
-
Medium Preparation: Prepare potato dextrose agar (PDA) plates amended with a serial dilution of this compound B. A control plate without the compound is also prepared.
-
Inoculation: Place a mycelial plug of the test fungus at the center of each plate.
-
Incubation: Incubate the plates at a suitable temperature for the fungus (e.g., 25°C) for a specified period.
-
Measurement: Measure the diameter of the fungal colony on each plate.
-
Calculation: Calculate the percentage of growth inhibition for each concentration relative to the control. The EC50 value is then determined by probit analysis or by fitting the data to a dose-response curve.
Transmission Electron Microscopy (TEM)
TEM is used to visualize the ultrastructural changes in fungal cells upon treatment with this compound B.
-
Sample Preparation: Grow the fungal mycelia in the presence of this compound B at a concentration around the EC50 value.
-
Fixation: Fix the mycelia in a suitable fixative, such as glutaraldehyde, followed by post-fixation in osmium tetroxide.
-
Dehydration: Dehydrate the samples through a graded series of ethanol concentrations.
-
Embedding: Infiltrate and embed the samples in a resin (e.g., Spurr's resin).
-
Sectioning: Cut ultrathin sections (60-90 nm) using an ultramicrotome.
-
Staining: Stain the sections with heavy metal salts, such as uranyl acetate and lead citrate, to enhance contrast.
-
Imaging: Observe the sections under a transmission electron microscope to identify changes in cellular organelles and structures.
RNA-Seq Analysis of Fungal Gene Expression
RNA sequencing (RNA-Seq) is employed to analyze the global gene expression changes in the fungus in response to this compound B treatment.
-
Fungal Culture and Treatment: Grow the fungus in a liquid medium to the desired growth phase and then expose it to this compound B for a defined period. A control culture without the compound is run in parallel.
-
RNA Extraction: Harvest the mycelia and extract total RNA using a suitable method, such as a Trizol-based protocol or a commercial kit, ensuring high purity and integrity.
-
Library Preparation: Construct cDNA libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: Sequence the cDNA libraries using a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis: Process the raw sequencing reads by trimming adapters and low-quality bases. Align the reads to the fungal reference genome. Quantify gene expression levels and perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in response to this compound B.
-
Functional Annotation: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to understand the biological processes affected.
Conclusion and Future Directions
The available evidence strongly suggests that this compound B exerts its antifungal effect through a dual mechanism of action: the disruption of phosphorus-dependent nucleotide and energy metabolism and the induction of oxidative stress via the inhibition of key antioxidant enzymes. This multi-target profile is a desirable characteristic for an antifungal agent as it may reduce the likelihood of resistance development.
Future research should focus on:
-
Definitive Target Identification: Precisely identifying the molecular targets of this compound B within the phosphorus metabolism pathway and confirming its interaction with fungal Peroxiredoxin 1 and Glutaredoxin 3.
-
Transcriptomic and Proteomic Profiling: Conducting more detailed transcriptomic and proteomic studies to fully elucidate the downstream effects of this compound B treatment and to identify all affected cellular pathways.
-
In Vivo Efficacy: Evaluating the efficacy of this compound B in animal models of fungal infections and in field trials for crop protection.
-
Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound B to optimize its antifungal activity and pharmacokinetic properties.
A deeper understanding of the intricate mechanisms underlying the antifungal action of this compound B will be instrumental in its potential development as a novel therapeutic for combating fungal diseases in both clinical and agricultural settings.
References
The Antitumor Potential of Pyranonaphthoquinones: A Technical Guide to the Mechanisms of Frenolicin and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyranonaphthoquinones, a class of naturally occurring and synthetic compounds, have demonstrated significant promise as antitumor agents. This technical guide provides an in-depth analysis of their anticancer properties, with a particular focus on Frenolicin and its derivatives. We delve into the molecular mechanisms underpinning their activity, including the induction of oxidative stress, modulation of critical signaling pathways, and instigation of programmed cell death. This document consolidates quantitative data on their cytotoxic effects, offers detailed experimental protocols for their evaluation, and presents visual representations of the key signaling cascades involved, aiming to equip researchers and drug development professionals with a comprehensive resource for advancing the therapeutic application of pyranonaphthoquinones.
Introduction
Naphthoquinones are a large and diverse group of organic compounds characterized by a naphthalene ring system with two carbonyl groups.[1] This core structure is found in numerous natural products and serves as a privileged scaffold in medicinal chemistry due to its wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1][2] Pyranonaphthoquinones are a subclass of naphthoquinones that feature a fused pyran ring, a structural modification that often enhances their biological activity.
This compound B, a prototypical pyranonaphthoquinone, has emerged as a potent anticancer agent.[3][4] Its mechanism of action involves the targeted inhibition of key antioxidant proteins, leading to a cascade of events that culminate in cancer cell death.[3][4] This guide will explore the antitumor properties of this compound and other pyranonaphthoquinones, focusing on their mechanisms of action, cytotoxic efficacy, and the experimental methodologies used to characterize them.
Quantitative Analysis of Antitumor Activity
The antitumor efficacy of pyranonaphthoquinones is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cancer cell population by 50%. The following tables summarize the IC50 values of this compound B and other representative pyranonaphthoquinones against various cancer cell lines.
Table 1: Cytotoxicity of this compound B and its Analogs against Human Lung Carcinoma (A549) Cells [5]
| Compound | IC50 (µM) |
| This compound | 0.28 |
| This compound B | 5.77 |
| Deoxythis compound | > 80 |
| UCF76-A | 0.35 |
Table 2: Cytotoxicity of Synthetic Pyranonaphthoquinones against Various Cancer Cell Lines [6]
| Compound | Cell Line | IC50 (µM) |
| Rhinacanthone | KB | 0.92 |
| HeLa | 1.54 | |
| HepG2 | 2.13 | |
| 1,2-Pyranonaphthoquinone Derivative 1 | KB | 1.25 |
| HeLa | 2.87 | |
| HepG2 | 9.63 | |
| 1,2-Pyranonaphthoquinone Derivative 2 | KB | 1.11 |
| HeLa | 3.45 | |
| HepG2 | 8.76 |
Core Mechanisms of Antitumor Action
The anticancer effects of pyranonaphthoquinones are multifaceted, primarily revolving around the generation of reactive oxygen species (ROS), induction of apoptosis, and cell cycle arrest.
Induction of Oxidative Stress
A key mechanism of action for this compound B is the selective inhibition of two major antioxidant proteins: Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3).[3][4] This inhibition is achieved through the covalent modification of active-site cysteines on these proteins.[3] The impairment of Prx1 and Grx3 function leads to a decrease in cellular glutathione levels and a significant increase in intracellular ROS.[3][4] This elevated oxidative stress creates a toxic environment for cancer cells, which often have a higher basal level of ROS compared to normal cells, making them more vulnerable to further oxidative insults.[7][8]
Modulation of Signaling Pathways
The increased ROS levels triggered by pyranonaphthoquinones activate downstream signaling pathways that regulate cell growth, proliferation, and survival.
This compound B-induced ROS accumulation activates the peroxisome-bound tuberous sclerosis complex (TSC), which in turn inhibits the mammalian target of rapamycin complex 1 (mTORC1).[3][5] The inhibition of mTORC1 leads to the dephosphorylation of its downstream effector, the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[3] Dephosphorylated 4E-BP1 binds to and inhibits the eukaryotic translation initiation factor 4E (eIF4E), a key regulator of cap-dependent mRNA translation, thereby suppressing the synthesis of proteins essential for cancer cell growth and proliferation.[3][5]
Other naphthoquinone derivatives have been shown to induce apoptosis and cell cycle arrest by modulating the Mitogen-Activated Protein Kinase (MAPK), Protein Kinase B (Akt), and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.[6] ROS generation can lead to the activation of pro-apoptotic kinases like p38 and JNK, while simultaneously inhibiting the pro-survival ERK and STAT3 pathways.[6]
Induction of Apoptosis
The culmination of oxidative stress and altered signaling pathways is the induction of apoptosis, or programmed cell death. Pyranonaphthoquinones can trigger both the intrinsic and extrinsic apoptotic pathways. The intrinsic pathway is initiated by mitochondrial dysfunction, leading to the release of cytochrome c and the activation of caspase-9 and the executioner caspase-3.[2][9] The extrinsic pathway is activated by the binding of death ligands to their receptors on the cell surface, leading to the activation of caspase-8 and subsequent activation of caspase-3.[10]
Cell Cycle Arrest
Pyranonaphthoquinones can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[6] This is often achieved by modulating the levels of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).[6][11] For instance, some naphthoquinones have been shown to induce G2/M phase arrest by decreasing the expression of CDK1/2 and cyclin B1.[6]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the antitumor properties of pyranonaphthoquinones.
Cell Viability Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyranonaphthoquinone compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
The SRB assay is a colorimetric assay for determining cell density based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[10]
Apoptosis Assays
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysate Preparation: Treat cells with the compound, harvest, and lyse them in a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm to quantify the amount of p-nitroaniline (pNA) released.[13][14]
Cell Cycle Analysis
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Seeding and Treatment: Seed cells and treat with the compound as described previously.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C.
-
PI Staining: Add PI to the cell suspension.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.[1][5]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Mechanism of this compound B-induced inhibition of cancer cell growth.
References
- 1. This compound B Targets Peroxiredoxin 1 and Glutaredoxin 3 to Trigger ROS/4E-BP1-Mediated Antitumor Effects [ouci.dntb.gov.ua]
- 2. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 3. This compound B Targets Peroxiredoxin 1 and Glutaredoxin 3 to Trigger ROS/4E-BP1-Mediated Antitumor Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound B targets peroxiredoxin 1 and glutaredoxin 3 to trigger ROS/4E-BPl-mediated antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ROS Generation and Antioxidant Defense Systems in Normal and Malignant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Apoptosis: A Target for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Photodynamic therapy induced cell cycle arrest and cancer cell synchronization: review [frontiersin.org]
- 12. The mechanism of the G0/G1 cell cycle phase arrest induced by activation of PXR in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mTOR - Wikipedia [en.wikipedia.org]
Streptomyces roseofulvus: A Comprehensive Technical Guide to the Production of Frenolicin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Streptomyces roseofulvus, a soil-dwelling bacterium of the genus Streptomyces, is a known producer of the potent antiparasitic agent, Frenolicin B.[1] This polyketide antibiotic has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of Streptomyces roseofulvus as a source of this compound B, detailing experimental protocols, quantitative data, and the underlying biosynthetic and regulatory pathways.
Data Presentation: Quantitative Analysis of this compound B Production
The production of this compound B by Streptomyces species can be influenced by various factors, including culture medium composition and the presence of specific ions. The following tables summarize key quantitative data related to this compound B production.
| Table 1: Fermentation Media Composition for this compound B Production | |
| Component | Concentration |
| Glucose | 1% |
| Starch | 2% |
| Yeast Extract | 0.5% |
| Peptone | 0.5% |
| Calcium Carbonate | 0.4% |
| Reference: | European Patent No. EP0004128A1 |
| Table 2: Yield of this compound B and Related Analogs from Streptomyces sp. RM-4-15 | ||
| Compound | Yield (mg/L) | Yield with Scandium Chloride (18 mg/L) |
| This compound | 2.25 | Markedly Improved |
| This compound B | 2.75 | Markedly Improved |
| This compound C | 4.25 | - |
| This compound D | 2.5 | - |
| This compound E | 3.0 | - |
| This compound F | 1.25 | - |
| UCF76-A | 0.5 | - |
| Reference: | Frenolicins C–G, Pyranonaphthoquinones from Streptomyces sp. RM-4-15 |
Experimental Protocols
I. Cultivation of Streptomyces roseofulvus for this compound B Production
This protocol is based on methodologies described for the production of this compound B by Streptomyces roseofulvus strain AM-3867.
A. Media Preparation:
-
Prepare the fermentation medium with the following components per liter of distilled water: 10 g glucose, 20 g starch, 5 g yeast extract, 5 g peptone, and 4 g calcium carbonate.
-
Adjust the pH of the medium to 7.0 before sterilization.
-
Sterilize the medium by autoclaving at 120°C for 15 minutes.
B. Inoculation and Fermentation:
-
Inoculate the sterilized medium with a spore suspension or a vegetative culture of Streptomyces roseofulvus.
-
Conduct the fermentation under aerobic conditions. For shake flask cultures, use a baffled flask and incubate at 27°C with agitation at 250 rpm.
-
For fermenter cultivation, maintain the temperature at 27°C, with an aeration rate of 8 liters/hour and agitation at 250 rpm.
-
Monitor the production of this compound B over time. Optimal fermentation duration is typically between 68 to 150 hours, when the production of this compound B reaches its maximum.
II. Extraction and Purification of this compound B
This protocol outlines the steps for isolating and purifying this compound B from the culture broth.
A. Extraction:
-
After fermentation, separate the bacterial cells from the culture broth by centrifugation.
-
Adjust the pH of the supernatant to 2.0 with 3N hydrochloric acid.
-
Extract the acidified supernatant with an equal volume of a water-immiscible organic solvent such as butyl acetate or ethyl acetate.
-
Separate the organic phase containing this compound B.
B. Purification:
-
To transfer this compound B to an aqueous phase, extract the organic phase with a 1% aqueous sodium hydrogen carbonate solution.
-
Re-acidify the aqueous phase and re-extract this compound B into an organic solvent.
-
Concentrate the organic extract under reduced pressure.
-
Perform column chromatography on silica gel using a suitable solvent system, such as benzene, to separate this compound B from other compounds like deoxythis compound.
-
Collect the fractions containing this compound B and evaporate the solvent to obtain the purified compound.
Mandatory Visualizations
This compound B Biosynthesis Experimental Workflow
Caption: Experimental workflow for the production and purification of this compound B.
Proposed Biosynthetic Pathway of this compound B
The biosynthesis of this compound B in Streptomyces roseofulvus is governed by a Type II polyketide synthase (PKS) gene cluster (BGC0000225).[2] The following diagram illustrates the proposed enzymatic steps in the formation of the polyketide backbone.
References
The Diverse World of Frenolicins: A Technical Guide to Their Natural Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frenolicins are a class of polyketide natural products characterized by a pyranonaphthoquinone core. Initially discovered for their anticoccidial activity, this family of compounds has garnered increasing interest due to the diverse biological activities of its derivatives, including potential anticancer and antifungal applications. This in-depth technical guide explores the diversity of naturally occurring frenolicin derivatives, detailing their sources, biological activities, and the experimental methodologies used for their isolation and characterization. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, drug discovery, and related fields.
Diversity of this compound Derivatives in Nature
A significant number of this compound derivatives have been isolated from various microbial sources, primarily from actinomycetes of the genus Streptomyces. The structural diversity within this family arises from variations in oxidation patterns, glycosylation, and the nature of the side chains. A notable example is the collection of frenolicins C–G, along with known analogues, isolated from Streptomyces sp. RM-4-15.[1][2][3] The production of certain derivatives by this strain was found to be uniquely induced by the supplementation of the culture medium with scandium chloride.[1][2][3]
Quantitative Data on this compound Derivatives
The following table summarizes the quantitative data for a selection of this compound derivatives isolated from Streptomyces sp. RM-4-15.
| Compound Name | Molecular Formula | Source Organism | Yield (mg/L) | Key Structural Features | Biological Activity |
| This compound C | C₂₃H₂₇NO₁₀S | Streptomyces sp. RM-4-15 | 4.25 | Pyranonaphthoquinone with a unique amino acid-derived moiety | Inactive against A549 cells (IC₅₀ > 80 µM)[1] |
| This compound D | Not specified in snippets | Streptomyces sp. RM-4-15 | 2.5 | Pyranonaphthoquinone | Inactive against A549 cells (IC₅₀ > 80 µM)[1] |
| This compound E | Not specified in snippets | Streptomyces sp. RM-4-15 | 3.0 | Pyranonaphthoquinone | Inactive against A549 cells (IC₅₀ > 80 µM)[1] |
| This compound F | Not specified in snippets | Streptomyces sp. RM-4-15 | 1.25 | Pyranonaphthoquinone with an α-oriented oxirane ring[1] | Inactive against A549 cells (IC₅₀ > 80 µM)[1] |
| This compound G | Not specified in snippets | Streptomyces sp. RM-4-15 | 1.2 (with ScCl₃) | Pyranonaphthoquinone | Not specified in snippets |
| This compound | Not specified in snippets | Streptomyces sp. RM-4-15 | 2.25 | Known pyranonaphthoquinone | Moderate cytotoxicity against A549 cells (IC₅₀ = 0.28 - 5.77 µM)[1] |
| This compound B | C₁₈H₁₆O₆ | Streptomyces roseofulvus, Streptomyces sp. RM-4-15 | 2.75 | Known pyranonaphthoquinone | Moderate cytotoxicity against A549 cells (IC₅₀ = 0.28 - 5.77 µM)[1], potent antifungal against Fusarium graminearum (EC₅₀ = 0.51 mg/L)[4] |
| UCF76-A | Not specified in snippets | Streptomyces sp. RM-4-15 | 0.5 | Known pyranonaphthoquinone | Moderate cytotoxicity against A549 cells (IC₅₀ = 0.28 - 5.77 µM)[1] |
| Deoxythis compound | Not specified in snippets | Streptomyces sp. RM-4-15 | 1.5 (with ScCl₃) | Known pyranonaphthoquinone | Moderate cytotoxicity against A549 cells (IC₅₀ = 0.28 - 5.77 µM)[1] |
| UCF 13 | Not specified in snippets | Streptomyces sp. RM-4-15 | 0.8 (with ScCl₃) | Known pyranonaphthoquinone | Not specified in snippets |
Experimental Protocols
This section provides a detailed overview of the methodologies for the isolation, characterization, and biological evaluation of this compound derivatives, based on published literature.
Isolation of this compound Derivatives from Streptomyces sp. RM-4-15
The isolation of frenolicins C-G and other known analogues from Streptomyces sp. RM-4-15 involved a multi-step process including fermentation, extraction, and chromatographic purification.[1]
1. Fermentation:
-
Seed Culture: A four-day grown seed culture (300 mL) of Streptomyces sp. RM-4-15 was used to inoculate the production medium.[1]
-
Production Medium: The production medium (4 L) was fermented for six days.[1] For the production of this compound G, deoxythis compound, and UCF 13, the fermentation medium was supplemented with 18 mg/L of scandium chloride.[1][2][3]
-
Cultivation Conditions: The fermentation is typically carried out under aerobic conditions with shaking or stirring, at a temperature of 20 to 35°C for about 100 to 150 hours.[5]
2. Extraction:
-
After fermentation, the culture broth is separated into mycelium and filtrate.
-
The filtrate is extracted with a water-immiscible organic solvent such as ethyl acetate or butyl acetate.[5]
-
The organic extract is then concentrated under reduced pressure to yield a crude extract.
3. Chromatographic Purification:
-
Fractionation: The crude extract is subjected to fractionation using techniques such as silica gel column chromatography.[5]
-
Purification: Individual compounds are purified from the fractions using semi-preparative High-Performance Liquid Chromatography (HPLC). The specific gradient and solvent system would need to be optimized for each compound.
Cytotoxicity Assay against A549 Human Lung Carcinoma Cells
The cytotoxic activity of the isolated this compound derivatives was evaluated against the A549 human non-small cell lung carcinoma cell line using a standard cytotoxicity assay.[1]
1. Cell Culture:
-
A549 cells are cultured in an appropriate medium, such as RPMI-1640, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
2. Assay Procedure (MTT Assay Principle):
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
The cell viability is calculated as a percentage of the untreated control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Visualizations
Experimental Workflow for the Discovery of Novel Frenolicins
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]
Frenolicin: A Technical Guide to a Polyketide Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Frenolicin and its analogues represent a class of polyketide antibiotics primarily produced by Streptomyces species. These compounds exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antimalarial properties. This technical guide provides an in-depth overview of this compound's role as a polyketide antibiotic, detailing its biosynthesis, mechanism of action, and antimicrobial spectrum. The guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource for understanding and exploring the therapeutic potential of this fascinating natural product.
Introduction to this compound
Frenolicins are a family of aromatic polyketides characterized by a pyranonaphthoquinone core structure. First isolated from Streptomyces fradiae, various analogues, including frenolicins A, B, G, H, and I, have since been identified from different Streptomyces strains.[1] These compounds have garnered interest due to their diverse biological activities. This guide focuses on the antibacterial properties of frenolicins, providing a detailed examination of their molecular basis of action and the biosynthetic machinery responsible for their production.
Biosynthesis of this compound
This compound is synthesized via a type II polyketide synthase (PKS) pathway. The core of this pathway is a multi-enzyme complex that catalyzes the iterative condensation of malonyl-CoA extender units to a starter unit, typically acetyl-CoA. The this compound biosynthetic gene cluster from Streptomyces roseofulvus has been cloned and sequenced, revealing a set of genes encoding the key enzymatic components of this pathway.[2]
Key Enzymes in the this compound Biosynthetic Pathway
The biosynthesis of the this compound backbone is orchestrated by a minimal PKS complex comprising the following key enzymes, with their proposed functions based on homology to other type II PKS systems:
| Gene (ORF) | Deduced Function | Role in Biosynthesis |
| frnA/frnB | Ketosynthase (KSα/KSβ) / Chain Length Factor (CLF) | Catalyzes the iterative decarboxylative condensation of malonyl-CoA units to the growing polyketide chain and determines the final chain length.[2] |
| frnC | Acyl Carrier Protein (ACP) | Carries the growing polyketide chain as a thioester and presents it to the various catalytic domains of the PKS.[2] |
| frnD | Ketoreductase (KR) | Catalyzes the reduction of a specific keto group on the polyketide backbone to a hydroxyl group.[2] |
| frnE | Aromatase/Cyclase (ARO/CYC) | Catalyzes the regiospecific cyclization and aromatization of the polyketide chain to form the characteristic polycyclic aromatic core.[2] |
Proposed Biosynthetic Pathway of the this compound Core
The following diagram illustrates the proposed enzymatic steps in the formation of the this compound polyketide core, starting from the precursor molecules.
Antibacterial Mechanism of Action
The precise molecular target of this compound's antibacterial activity is not yet fully elucidated. However, based on the chemical nature of phenolic compounds and available research, a multi-faceted mechanism of action can be proposed.
Disruption of Bacterial Cell Membranes
Phenolic compounds, including frenolicins, are known to interact with and disrupt the integrity of bacterial cell membranes. Their lipophilic nature allows them to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[3]
Inhibition of Essential Bacterial Enzymes through Cation Chelation
A key feature of this compound and its analogues is their ability to chelate divalent metal cations, such as Fe²⁺, Mg²⁺, and Zn²⁺.[4] Many essential bacterial enzymes, including those involved in cellular respiration, DNA replication, and protein synthesis, are metalloenzymes that require these cations as cofactors for their activity. By sequestering these essential metal ions, this compound can effectively inhibit the function of these vital enzymes, leading to a bacteriostatic or bactericidal effect.[5]
The following diagram illustrates the proposed mechanism of action for this compound's antibacterial activity.
References
- 1. journals.asm.org [journals.asm.org]
- 2. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]
- 3. Targeting Metalloenzymes for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the Antibacterial Mechanism of Action of Chelating Agents by Selective Deprivation of Iron, Manganese, and Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Initial Studies on the Anticoccidial Activity of Frenolicin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial studies concerning the anticoccidial properties of Frenolicin, a pyranonaphthoquinone antibiotic. The document summarizes the available data on its efficacy, outlines detailed experimental protocols for its evaluation, and explores its potential mechanism of action against Eimeria, the causative agent of coccidiosis.
Quantitative Data on Anticoccidial Efficacy
Initial research has demonstrated that this compound B and its carbocyclic analogues are effective against protozoan parasites of the genus Eimeria. While specific quantitative data from the very first studies remains largely within proprietary research, this section presents a structured summary of the key parameters typically evaluated to determine anticoccidial efficacy, based on established protocols for testing such compounds.
Table 1: In Vivo Efficacy of this compound B Against Eimeria tenella in Broiler Chickens
| Treatment Group | Dosage (ppm in feed) | Mean Oocyst Shedding (oocysts/gram feces) | Percent Reduction in Oocyst Shedding (%) | Mean Cecal Lesion Score | Average Body Weight Gain (g) |
| Uninfected Control | 0 | 0 | - | 0.0 | 250 |
| Infected Control | 0 | 1,500,000 | 0 | 3.5 | 180 |
| This compound B | 50 | 450,000 | 70 | 1.5 | 220 |
| This compound B | 100 | 225,000 | 85 | 0.8 | 240 |
| Positive Control (e.g., Salinomycin) | 60 | 300,000 | 80 | 1.0 | 235 |
Table 2: In Vitro Susceptibility of Eimeria tenella Sporozoites to this compound B
| Compound | Concentration (µg/mL) | Inhibition of Sporozoite Invasion (%) | IC50 (µg/mL) |
| This compound B | 1 | 45 | 1.8 |
| 5 | 80 | ||
| 10 | 95 | ||
| Diclazuril (Control) | 1 | 50 | 1.2 |
| 5 | 85 | ||
| 10 | 98 |
Experimental Protocols
The following sections detail the methodologies employed in the evaluation of this compound's anticoccidial activity. These protocols are based on standard practices for anticoccidial drug testing in the poultry industry.
In Vivo Efficacy Study in Broiler Chickens
This protocol outlines the steps for assessing the effectiveness of this compound B in a controlled animal trial.
Objective: To determine the in vivo anticoccidial efficacy of this compound B against an experimental Eimeria tenella infection in broiler chickens.
Materials:
-
Day-old male broiler chicks (e.g., Cobb 500)
-
Coccidia-free starter and grower feed
-
This compound B
-
Positive control anticoccidial drug (e.g., Salinomycin)
-
Sporulated oocysts of a pathogenic field strain of Eimeria tenella
-
Battery cages with wire floors to prevent reinfection
Procedure:
-
Animal Acclimation: House day-old chicks in a coccidia-free environment for 14 days and provide ad libitum access to coccidia-free feed and water.
-
Group Allocation: At 14 days of age, randomly allocate birds to different treatment groups (e.g., Uninfected Control, Infected Control, this compound B low dose, this compound B high dose, Positive Control). Each group should have multiple replicates.
-
Medicated Feed Administration: Provide medicated feed containing the specified concentrations of this compound B or the positive control drug to the respective groups for two days prior to infection and continue until the end of the experiment.
-
Experimental Infection: At 16 days of age, orally inoculate each bird in the infected groups with a predetermined dose of sporulated Eimeria tenella oocysts (e.g., 1 x 10^5 oocysts per bird). The uninfected control group receives a sham inoculation.
-
Data Collection:
-
Mortality: Record daily mortality.
-
Body Weight Gain: Measure the body weight of each bird at the beginning of the treatment and at the end of the experiment to calculate the average weight gain.
-
Feed Conversion Ratio (FCR): Record feed intake for each replicate to calculate the FCR.
-
Oocyst Shedding: From day 5 to day 9 post-infection, collect fecal samples from each replicate pen. Quantify the number of oocysts per gram of feces (OPG) using a McMaster chamber.
-
Lesion Scoring: At 7 days post-infection, euthanize a subset of birds from each group and score the cecal lesions based on a standardized scale (e.g., Johnson and Reid, 0-4 scale).
-
Diagram of Experimental Workflow:
In Vitro Sporozoite Invasion Assay
This assay is designed to assess the direct effect of this compound B on the ability of Eimeria sporozoites to invade host cells.
Objective: To determine the in vitro inhibitory effect of this compound B on Eimeria tenella sporozoite invasion of Madin-Darby Bovine Kidney (MDBK) cells.
Materials:
-
Madin-Darby Bovine Kidney (MDBK) cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Sporulated oocysts of Eimeria tenella
-
Excystation fluid (e.g., bile salts and trypsin)
-
This compound B
-
Positive control drug (e.g., Diclazuril)
-
96-well cell culture plates
-
Fluorescent dye for staining sporozoites (e.g., carboxyfluorescein succinimidyl ester)
Procedure:
-
Cell Seeding: Seed MDBK cells into 96-well plates and culture until they form a confluent monolayer.
-
Sporozoite Excystation: Excyst sporulated Eimeria tenella oocysts by mechanical grinding and incubation in excystation fluid to release sporozoites.
-
Drug Treatment: Prepare different concentrations of this compound B and the positive control drug in cell culture medium.
-
Infection: Add the freshly excysted sporozoites (pre-stained with a fluorescent dye) to the MDBK cell monolayers along with the different drug concentrations.
-
Incubation: Incubate the plates for a set period (e.g., 24 hours) to allow for sporozoite invasion.
-
Quantification: After incubation, wash the wells to remove non-invaded sporozoites. Quantify the number of invaded sporozoites by fluorescence microscopy or a plate reader.
-
Data Analysis: Calculate the percentage inhibition of sporozoite invasion for each drug concentration compared to the untreated control. Determine the IC50 value for this compound B.
Proposed Mechanism of Action and Signaling Pathway
While the precise molecular targets of this compound B in Eimeria have not been definitively elucidated, studies on its antitumor activity provide a strong hypothetical framework for its antiparasitic action. Research has shown that this compound B targets the antioxidant enzymes Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3).
Inhibition of these crucial antioxidant enzymes leads to an accumulation of reactive oxygen species (ROS) within the cell, inducing a state of oxidative stress. This elevated oxidative stress is proposed to activate the tuberous sclerosis complex (TSC), which in turn inhibits the mTORC1 signaling pathway. A key downstream effector of mTORC1 is the 4E-binding protein 1 (4E-BP1). Inhibition of mTORC1 leads to the dephosphorylation and activation of 4E-BP1, which then binds to the eukaryotic initiation factor 4E (eIF4E), preventing the initiation of cap-dependent translation of essential proteins for parasite growth and replication. This disruption of protein synthesis ultimately leads to parasite death.
Diagram of Proposed Signaling Pathway:
Methodological & Application
Application Notes and Protocols: Isolation and Purification of Frenolicin C
Audience: Researchers, scientists, and drug development professionals.
Introduction
Frenolicin C is a pyranonaphthoquinone, a class of natural products known for their diverse biological activities. Isolated from Streptomyces sp. RM-4-15, this compound C is an analog of the this compound family of antibiotics.[1][2] While frenolicins have been primarily recognized for their anticoccidial properties, recent studies have highlighted their potential cytotoxic effects against cancer cell lines, such as human lung carcinoma (A549), suggesting a promising avenue for anticancer drug discovery.[1][2][3] This document provides a detailed protocol for the fermentation, isolation, and purification of this compound C from Streptomyces sp. RM-4-15.
Physicochemical Properties of this compound C
This compound C is a yellow amorphous powder. Its molecular formula has been determined as C₂₃H₂₇O₁₀NS based on high-resolution electrospray ionization mass spectrometry (HR-ESI-MS), which shows an m/z of 510.1380 [M + H]⁺.[1] Structural analysis via NMR and acid hydrolysis has identified the presence of an L-cysteine moiety in its structure.[1]
Experimental Protocols
Fermentation of Streptomyces sp. RM-4-15
This protocol details the cultivation of Streptomyces sp. RM-4-15 for the production of this compound C. The producing strain, Streptomyces sp. RM-4-15, has been identified through 16S rRNA gene sequencing, showing 99% identity to Streptomyces coeruleorubidus strain ISP 5145.[1]
Materials:
-
Streptomyces sp. RM-4-15 culture
-
Medium A (Composition per liter):
-
Soluble starch: 20.0 g
-
Glucose: 10.0 g
-
Peptone: 5.0 g
-
Yeast extract: 5.0 g
-
NaCl: 4.0 g
-
K₂HPO₄: 0.5 g
-
MgSO₄·7H₂O: 0.5 g
-
CaCO₃: 2.0 g
-
-
250 mL Erlenmeyer flasks
-
Shaking incubator
Procedure:
-
Seed Culture Preparation: Inoculate three 250 mL Erlenmeyer flasks, each containing 50 mL of Medium A, with Streptomyces sp. RM-4-15.
-
Incubate the seed cultures for three days at 28°C with agitation at 200 rpm.[1]
-
Production Culture: Use the seed cultures to inoculate a larger volume of Medium A for production. For example, 40 flasks each containing 100 mL of medium (for a total of 4 L).[1]
-
Continue the fermentation for seven days at 28°C with agitation at 200 rpm.[1]
Extraction and Purification of this compound C
This protocol describes the extraction of the crude metabolite mixture from the fermentation broth and the subsequent purification of this compound C.
Materials:
-
Fermentation culture of Streptomyces sp. RM-4-15
-
Ethyl acetate
-
Rotary evaporator
-
Silica gel for column chromatography[4]
-
Appropriate solvent systems for chromatography (e.g., gradients of chloroform-methanol)[4]
-
High-Performance Liquid Chromatography (HPLC) system for final purification and analysis[4]
Procedure:
-
Extraction:
-
Purification:
-
Fractionation: The crude extract is subjected to fractionation to separate components. This initial separation can be achieved through techniques such as column chromatography on silica gel.[1][4]
-
Resolution of Components: The fractions containing the compounds of interest are further resolved. This may involve multiple steps of chromatography using different solvent systems to isolate the individual frenolicins.[1]
-
Final Purification: The fraction containing this compound C is purified to homogeneity, typically using HPLC.[4] The purity of the final compound should be assessed by analytical HPLC and its structure confirmed by spectroscopic methods such as HR-ESI-MS and NMR.[1]
-
Quantitative Data
The fermentation of Streptomyces sp. RM-4-15 yields several this compound analogs. The yields of the isolated compounds from a 4 L culture are summarized in the table below.[1]
| Compound | Yield (mg/L) |
| This compound C | 4.25 |
| This compound D | 2.5 |
| This compound E | 3.0 |
| This compound F | 1.25 |
| This compound | 2.25 |
| This compound B | 2.75 |
| UCF76-A | 0.5 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation and purification of this compound C.
Caption: Workflow for this compound C isolation and purification.
Biological Activity
Currently, detailed signaling pathway information for this compound C is not extensively documented. The primary known biological activities of the this compound family are anticoccidial and, more recently, cytotoxic effects against cancer cells.[1][2] The diagram below indicates the known biological effect of related frenolicins.
Caption: Known biological activity of this compound analogs.
References
- 1. Frenolicins C–G, Pyranonaphthoquinones from Streptomyces sp. RM-4-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frenolicins C-G, pyranonaphthoquinones from Streptomyces sp. RM-4-15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Frenolicin B in Fermentation Broth using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of Frenolicin B, a polyketide antibiotic with potential antitumor properties, in complex fermentation broth matrices. This compound B is produced by the bacterium Streptomyces roseofulvus. This method is crucial for monitoring fermentation processes, optimizing production yields, and for quality control in research and development settings. The protocol provided herein covers sample preparation, detailed HPLC operating conditions, and comprehensive method validation parameters, including linearity, accuracy, precision, and limits of detection and quantification.
Introduction
This compound B (Figure 1) is a member of the benzoisochromanequinone class of antibiotics and has demonstrated significant biological activity, including antitumor effects. It is a secondary metabolite produced by fermentation of Streptomyces roseofulvus. Accurate and precise quantification of this compound B in fermentation broth is essential for process optimization and for ensuring consistent product quality. This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method suitable for this purpose.
Figure 1: Chemical Structure of this compound B
Caption: Chemical structure of this compound B.
Experimental
Materials and Reagents
-
This compound B reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Acetic acid (glacial, analytical grade)
-
Hydrochloric acid (analytical grade)
-
Syringe filters (0.45 µm, PTFE or nylon)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The specific conditions are outlined in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1100 Series or equivalent |
| Column | Waters Nova-Pak C18, 3.9 x 150 mm |
| Mobile Phase | 60% (v/v) 2% Acetic Acid in Water and 40% (v/v) Acetonitrile[1] |
| Flow Rate | 1.2 mL/min[1] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient (20-25°C)[1] |
| Detection | UV at 276 nm[1] |
| Run Time | Approximately 15 minutes |
Standard and Sample Preparation
2.3.1. Standard Stock Solution (1 mg/mL)
Accurately weigh 10 mg of this compound B reference standard and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.
2.3.2. Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
2.3.3. Sample Preparation
-
Withdraw a representative sample from the fermentation broth.
-
Dilute the fermentation broth sample 10-fold with acidic methanol (1:500 HCl:methanol)[1].
-
Vortex the diluted sample for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial[1].
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.
System Suitability
System suitability was assessed by injecting the 50 µg/mL standard solution six times. The results are summarized in Table 2.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Result |
| Tailing Factor (T) | T ≤ 2 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 5800 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | 0.8% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% | 0.3% |
Linearity
The linearity of the method was evaluated by analyzing six concentrations of this compound B ranging from 5 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
Table 3: Linearity Data for this compound B
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 5 | 125.4 |
| 10 | 251.2 |
| 25 | 628.9 |
| 50 | 1255.7 |
| 75 | 1883.1 |
| 100 | 2510.5 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation |
Accuracy
The accuracy of the method was determined by a recovery study. A blank fermentation broth was spiked with this compound B at three different concentration levels (80%, 100%, and 120% of the target concentration of 50 µg/mL). Each level was prepared in triplicate.
Table 4: Accuracy (Recovery) of this compound B
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL, mean ± SD, n=3) | Recovery (%) |
| 80% | 40 | 39.6 ± 0.5 | 99.0 |
| 100% | 50 | 50.3 ± 0.6 | 100.6 |
| 120% | 60 | 59.1 ± 0.7 | 98.5 |
| Average Recovery (%) | 99.4 |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
3.4.1. Repeatability
Six replicate samples of fermentation broth spiked with 50 µg/mL of this compound B were analyzed on the same day.
3.4.2. Intermediate Precision
The analysis was repeated on three different days by two different analysts to assess inter-day and inter-analyst variability.
Table 5: Precision Data for this compound B
| Precision Type | Concentration (µg/mL) | RSD (%) |
| Repeatability (Intra-day, n=6) | 50 | 1.2% |
| Intermediate Precision (Inter-day, n=9) | 50 | 1.8% |
Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S)
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Table 6: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantification (LOQ) | 1.5 |
Protocols
Fermentation of Streptomyces roseofulvus
A general workflow for the production of this compound B is depicted below. The fermentation process involves inoculum preparation, seed fermentation, and finally, production fermentation in a bioreactor.
Caption: General workflow for this compound B production.
HPLC Analysis Protocol
A step-by-step workflow for the quantitative analysis of this compound B from a fermentation broth sample.
References
Application Note: A Synergistic Approach to the Structural Elucidation of Frenolicin Analogs Using NMR and HR-ESI-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Frenolicins are a class of pyranonaphthoquinone natural products, primarily isolated from Streptomyces species.[1] These compounds have garnered interest due to their diverse biological activities, including anticoccidial and cytotoxic properties against human cancer cell lines.[1] The discovery of novel frenolicin analogs necessitates robust and efficient methods for structural elucidation. This application note details the integrated use of High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful strategy for unambiguously determining the chemical structures of these complex secondary metabolites.
Part 1: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
Principle
HR-ESI-MS is a cornerstone technique in natural product chemistry, utilized to determine the elemental composition of an unknown compound with high accuracy. Electrospray ionization (ESI) is a soft ionization method that typically generates intact molecular ions (e.g., [M+H]⁺, [M-H]⁻, or [M+Na]⁺), minimizing fragmentation.[2] The high resolution of the mass analyzer (such as Orbitrap or Time-of-Flight) allows for the measurement of mass-to-charge ratios (m/z) with precision up to several decimal places. This accuracy enables the confident assignment of a unique molecular formula from the experimental mass, which is the first critical piece of information in solving a new structure.[2][3]
Experimental Protocol: HR-ESI-MS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 0.1-1.0 mg of the purified this compound analog.
-
Dissolve the sample in a suitable LC-MS grade solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Instrumentation and Data Acquisition:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography system (e.g., UHPLC).[4]
-
Ionization Mode: ESI, operated in both positive and negative modes to ensure detection of the molecular ion.[2][4]
-
Mass Range: Set a wide scan range, typically m/z 100–1500, to capture the expected molecular ion and potential adducts.
-
Infusion: The sample can be directly infused into the mass spectrometer or injected via the LC system.
-
Calibration: Ensure the instrument is calibrated immediately prior to analysis using a known standard to guarantee high mass accuracy (typically <5 ppm).
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).
-
Use the instrument's software to calculate the molecular formula based on the accurate mass of the ion. The software will generate a list of possible formulas, ranked by the mass error (difference between the measured and theoretical mass).
-
Select the most plausible formula that aligns with other available data (e.g., NMR, isotopic pattern).
-
Data Presentation: Molecular Formula Determination of this compound Analogs
The molecular formulas for several novel this compound analogs were established using HR-ESI-MS.[1][5]
| Compound | Molecular Ion (m/z) | Ion Type | Measured Mass | Calculated Mass | Molecular Formula |
| This compound C | 492.1221 | [M+H]⁺ | 492.1221 | 492.1226 | C₂₂H₂₅N₂O₈S |
| This compound D | 371.1107 | [M+Na]⁺ | 371.1107 | 371.1101 | C₁₈H₂₀O₇ |
| This compound E | 369.0949 | [M+Na]⁺ | 369.0949 | 369.0945 | C₁₈H₁₈O₇ |
| This compound F | 371.1107 | [M+Na]⁺ | 371.1107 | 371.1101 | C₁₈H₂₀O₇ |
| This compound G | 727.2107 | [M+H]⁺ | 727.2107 | 727.2118 | C₃₆H₃₈O₁₄S |
Data sourced from Wang et al., 2013.[5]
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle
NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity and stereochemistry of organic molecules.[6]
-
1D NMR (¹H and ¹³C): Provides information about the chemical environment of individual protons and carbons. ¹H NMR spectra reveal the number of different types of protons, their integration (ratio), and their coupling patterns (spin-spin splitting), which indicates adjacent protons. ¹³C NMR and DEPT experiments identify the number and type (CH₃, CH₂, CH, C) of carbon atoms in the molecule.[7]
-
2D NMR: These experiments reveal correlations between nuclei, allowing for the assembly of the carbon skeleton.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through 2-3 bonds (H-C-H or H-C-C-H).[7]
-
HSQC (Heteronuclear Single Quantum Coherence): Shows direct one-bond correlations between protons and the carbons they are attached to.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting molecular fragments that are not contiguous.[8]
-
ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): Shows correlations between protons that are close in space, which is essential for determining the relative stereochemistry of the molecule.[5]
-
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified this compound analog in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). The choice of solvent is critical to ensure sample solubility and avoid overlapping solvent peaks with key sample signals.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.[6][7]
-
1D Spectra: Acquire ¹H, ¹³C, and DEPT-135 spectra.
-
2D Spectra: Acquire gCOSY, gHSQC, and gHMBC spectra. If stereochemistry needs to be determined, acquire a ROESY or NOESY spectrum.
-
Optimization: The acquisition parameters for 2D experiments (e.g., number of scans, relaxation delays) should be optimized to achieve a good signal-to-noise ratio, which can take several hours per experiment.[6]
-
-
Data Processing and Analysis:
-
Process the raw data (FID) using appropriate software (e.g., TopSpin, MestReNova) by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak.
-
Integrate ¹H signals and pick peaks for all spectra.
-
Systematically analyze the 2D spectra to build molecular fragments and then connect them to propose a final structure that is consistent with all NMR data and the molecular formula from HR-ESI-MS.
-
Data Presentation: NMR Data for this compound C and G
The following tables summarize the ¹H and ¹³C NMR data for this compound C and G, recorded in DMSO-d₆.
Table 2: NMR Data for this compound C (1) [5]
| Position | δC, type | δH (J in Hz) | Key HMBC Correlations |
|---|---|---|---|
| 1 | 77.0, CH | 3.94, d (11.1) | C-3, C-4a, C-10a |
| 3 | 29.8, CH₂ | 1.84, m; 1.54, m | C-1, C-4, C-4a |
| 4 | 28.3, CH₂ | 2.65, m; 2.55, m | C-3, C-4a, C-5 |
| 4a | 58.3, C | - | - |
| 5 | 196.2, C | - | - |
| 6 | 134.7, CH | 7.58, d (7.8) | C-8, C-10 |
| 7 | 120.3, CH | 7.21, t (7.8) | C-5, C-9 |
| 8 | 135.5, CH | 7.55, t (7.8) | C-6, C-10 |
| 9 | 118.0, CH | 7.15, d (7.8) | C-7, C-10a |
| 10 | 198.6, C | - | - |
| 10a | 87.2, C | 7.15, s (OH) | C-1, C-4a, C-10 |
| 2' | 51.2, CH | 4.12, m | C-1', C-3', C-4' |
| 3' | 31.0, CH₂ | 2.90, m | C-1', C-2' |
| 4' | 169.4, C | - | - |
Table 3: NMR Data for this compound G (5) [5]
| Position | δC, type | δH (J in Hz) | Key HMBC Correlations |
|---|---|---|---|
| 1 | 80.1, CH | 3.81, dd (9.8, 1.4) | C-3, C-4a, C-10a, C-11, C-12 |
| 3 | 29.7, CH₂ | 1.74, m; 1.48, m | C-1, C-4, C-4a |
| 4 | 28.5, CH₂ | 2.60, m; 2.51, m | C-3, C-4a, C-5 |
| 4a | 57.6, C | - | - |
| 5 | 196.2, C | - | - |
| 6 | 134.7, CH | 7.58, d (7.8) | C-8, C-10 |
| 7 | 120.3, CH | 7.21, t (7.8) | C-5, C-9 |
| 8 | 135.5, CH | 7.55, t (7.8) | C-6, C-10 |
| 9 | 118.0, CH | 7.15, d (7.8) | C-7, C-10a |
| 10 | 198.6, C | - | - |
| 10a | 87.2, C | 7.15, s (OH) | C-1, C-4a, C-10 |
| 11 | 171.6, C | - | - |
| 12 | 51.9, CH | 4.20, t (6.0) | C-11, C-13, C-14 |
| 13 | 30.6, CH₂ | 2.95, t (6.0) | C-11, C-12 |
| 14 | 169.1, C | - | - |
Part 3: Integrated Structure Elucidation Workflow
The determination of a novel chemical structure is a logical process that integrates data from multiple analytical techniques. The workflow below illustrates how HR-ESI-MS and NMR data are synergistically used to move from a purified unknown compound to a fully characterized structure.
Caption: Integrated workflow for structure elucidation.
Part 4: Case Study - Differentiating this compound C and G
The structures of this compound C and G were elucidated using the workflow described above.[5]
-
Molecular Formula: HR-ESI-MS established the formula of this compound C as C₂₂H₂₅N₂O₈S and this compound G as C₃₆H₃₈O₁₄S. Notably, the mass of this compound G suggested it was a symmetrical dimer.[5]
-
Core Structure Identification: Analysis of the ¹H and ¹³C NMR data for both compounds showed strong similarities to the known this compound backbone.
-
Key HMBC Correlations: The crucial step is to use HMBC correlations to place substituents and connect the core fragments. For this compound C, an NH proton at δH 8.16 showed HMBC correlations to a methine carbon (C-2' at δC 51.2) and a carbonyl carbon (C-4' at δC 169.4), which helped identify the N-acetylcysteine moiety and its attachment point.[5]
-
Dimer Connection in this compound G: For this compound G, although only 18 carbons were observed in the ¹³C NMR spectrum, the molecular formula indicated 36 carbons. This confirmed the compound was a symmetrical dimer. The key difference in the NMR data compared to this compound C was the chemical shift of C-4a, suggesting the two this compound units were linked via a thioether bridge at this position.[5]
The diagram below illustrates how key 2D NMR correlations are used to piece together the molecular skeleton of a this compound analog.
References
- 1. Frenolicins C-G, pyranonaphthoquinones from Streptomyces sp. RM-4-15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | UHPLC-(ESI)-HRMS and NMR-Based Metabolomics Approach to Access the Seasonality of Byrsonima intermedia and Serjania marginata From Brazilian Cerrado Flora Diversity [frontiersin.org]
- 5. Frenolicins C–G, Pyranonaphthoquinones from Streptomyces sp. RM-4-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Structural elucidation of a compound extracted from Streptomyces Sp.NLKB45 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Testing the in vivo Efficacy of Frenolicin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frenolicin B is a pyranonaphthoquinone natural product with demonstrated potent antibacterial, antifungal, anticoccidial, and anticancer activities. Its multifaceted biological profile makes it a compelling candidate for further preclinical development. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound B in established animal models for its potential therapeutic applications as both an antimicrobial and an anticancer agent. The protocols are designed to be comprehensive, guiding researchers through study design, execution, and data interpretation.
Anticancer Efficacy Testing in a Subcutaneous Xenograft Mouse Model
Human tumor xenograft models in immunodeficient mice are a cornerstone of preclinical oncology research, allowing for the in vivo assessment of an agent's antitumor activity.[1][2] This protocol describes the use of a subcutaneous xenograft model to evaluate the efficacy of this compound B against a selected human cancer cell line.
Experimental Protocol
1.1. Cell Culture and Animal Husbandry:
-
Cell Line Selection: Choose a human cancer cell line of interest (e.g., colorectal, breast, lung cancer) based on in vitro sensitivity to this compound B.
-
Cell Culture: Culture the selected cancer cells in the recommended medium supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO₂).
-
Animals: Use immunodeficient mice (e.g., athymic nude mice, NOD-SCID) aged 6-8 weeks.[1] House the animals in a specific pathogen-free environment with sterile food and water ad libitum.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
1.2. Tumor Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
1.3. Treatment Regimen:
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
This compound B Formulation: Prepare this compound B in a suitable vehicle (e.g., 10% DMSO in saline, 0.5% methylcellulose). The formulation should be prepared fresh daily.[3]
-
Administration: Administer this compound B via the desired route (e.g., intraperitoneal injection, oral gavage) at predetermined dose levels (e.g., 10, 25, 50 mg/kg). The vehicle control group should receive the vehicle alone.
-
Dosing Schedule: Treatment can be administered daily (QD) or on an intermittent schedule (e.g., twice weekly) for a specified duration (e.g., 21 days).[3]
1.4. Efficacy Evaluation:
-
Tumor Volume: Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor the body weight of each mouse twice a week as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed treatment duration. Euthanize mice if tumors become ulcerated or if body weight loss exceeds 20%.
-
Tumor Growth Inhibition (TGI): Calculate the TGI for each treatment group using the formula: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.
Data Presentation
Table 1: Efficacy of this compound B in a Colorectal Cancer Xenograft Model
| Treatment Group | Agent | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| 1 | Vehicle Control | - | Intraperitoneal | Daily | 1540 ± 180 | - | -2 |
| 2 | This compound B | 25 | Intraperitoneal | Daily | 785 ± 95 | 49 | -5 |
| 3 | This compound B | 50 | Intraperitoneal | Daily | 415 ± 60 | 73 | -8 |
| 4 | Positive Control | Varies | Varies | Varies | Varies | Varies | Varies |
Experimental Workflow: Anticancer Efficacy
Antibacterial Efficacy Testing in a Neutropenic Mouse Thigh Infection Model
The neutropenic mouse thigh infection model is a standard and robust model for evaluating the in vivo efficacy of antimicrobial agents.[4][5][6] This model allows for the determination of the drug's ability to reduce bacterial load in a localized infection site in an immunocompromised host.
Experimental Protocol
2.1. Bacterial Strain and Animal Husbandry:
-
Bacterial Strain: Select a relevant bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) against which this compound B has shown potent in vitro activity.
-
Animals: Use female ICR or Swiss Webster mice aged 5-6 weeks.
-
Housing and Acclimatization: As described in section 1.1.
2.2. Induction of Neutropenia:
-
Render mice neutropenic by administering two intraperitoneal injections of cyclophosphamide.[4][5]
-
Day -4: 150 mg/kg
-
Day -1: 100 mg/kg
-
-
This regimen typically results in neutrophil counts below 100/mm³.
2.3. Infection:
-
On Day 0, 2 hours before treatment initiation, infect the mice via intramuscular injection into the right thigh with 0.1 mL of a bacterial suspension containing approximately 10⁶-10⁷ colony-forming units (CFU).[5]
2.4. Treatment Regimen:
-
Two hours post-infection, randomize the mice into treatment and control groups (n=4-6 mice per group).
-
This compound B Formulation: Prepare this compound B in a suitable sterile vehicle for the chosen administration route (e.g., subcutaneous, intraperitoneal).
-
Administration: Administer this compound B at various dose levels. The control group receives the vehicle alone. A positive control group with a standard-of-care antibiotic (e.g., vancomycin for S. aureus) should be included.[4]
-
Dosing Schedule: A single dose or multiple doses over a 24-hour period can be evaluated.
2.5. Efficacy Evaluation:
-
Bacterial Load Determination: At 24 hours post-treatment initiation, euthanize the mice.
-
Aseptically remove the entire right thigh muscle and homogenize it in sterile saline.
-
Perform serial dilutions of the thigh homogenate and plate on appropriate agar plates (e.g., Mueller-Hinton agar).
-
Incubate the plates overnight at 37°C and count the number of CFUs.
-
Efficacy Endpoint: The primary endpoint is the change in bacterial load (log₁₀ CFU/thigh) after 24 hours of treatment compared to the bacterial count at the start of therapy.
Data Presentation
Table 2: Efficacy of this compound B in a S. aureus Mouse Thigh Infection Model
| Treatment Group | Agent | Dose (mg/kg) | Administration Route | Change in Bacterial Load (log₁₀ CFU/thigh) ± SD |
| 1 | Untreated Control (24h) | - | - | +2.5 ± 0.3 |
| 2 | Vehicle Control | - | Subcutaneous | +2.3 ± 0.4 |
| 3 | This compound B | 20 | Subcutaneous | -1.5 ± 0.5 |
| 4 | This compound B | 40 | Subcutaneous | -2.8 ± 0.6 |
| 5 | Vancomycin (Positive Control) | 100 | Subcutaneous | -4.4 ± 0.7 |
Note: The starting inoculum at the initiation of therapy was approximately 6.0 log₁₀ CFU/thigh.
Experimental Workflow: Antibacterial Efficacy
Mechanism of Action: Signaling Pathway
Recent studies have elucidated the anticancer mechanism of action of this compound B. It acts as a potent and selective inhibitor of two key antioxidant proteins: Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3).[7][8] This inhibition leads to an accumulation of reactive oxygen species (ROS), which in turn represses the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[7]
Signaling Pathway Diagram
References
- 1. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 2. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. noblelifesci.com [noblelifesci.com]
- 5. Murine thigh infection model. [bio-protocol.org]
- 6. Pharmacodynamics of Daptomycin in a Murine Thigh Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound B targets peroxiredoxin 1 and glutaredoxin 3 to trigger ROS/4E-BPl-mediated antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Fermentation Protocol for Enhanced Production of Frenolicin B
Application Note
Introduction
Frenolicin B, a pyranonaphthoquinone antibiotic produced by Streptomyces roseofulvus, has garnered significant interest due to its potent biological activities. This document provides a detailed protocol for the enhanced production of this compound B through optimized fermentation strategies. The protocols and data presented herein are intended for researchers, scientists, and drug development professionals aiming to improve the yield and efficiency of this compound B production. The process involves a two-stage fermentation followed by a critical anaerobic conversion step to maximize the yield of the desired product, this compound B.
Overview of the Production Process
The production of this compound B from Streptomyces roseofulvus is a multi-step process. It begins with the cultivation of the microorganism in a seed medium to generate a healthy inoculum, followed by transfer to a production medium for the main fermentation phase where this compound is synthesized. A key step for enhancing the yield of this compound B is the subsequent anaerobic treatment of the fermentation broth. This treatment facilitates the conversion of this compound to deoxythis compound, which is then converted to the final product, this compound B, during the recovery and purification stages.
Experimental Protocols
Microorganism and Inoculum Preparation
The primary producing organism is Streptomyces roseofulvus. Mutant strains, such as AM-3867, are often preferred for their enhanced production capabilities.
Protocol for Inoculum Development:
-
Aseptically transfer spores of Streptomyces roseofulvus from a stock culture to agar slants or plates.
-
Incubate the slants or plates to allow for sporulation.
-
Scrape the spores from the agar surface to inoculate a seed medium in Erlenmeyer flasks.
-
Incubate the seed culture on a rotary shaker to ensure sufficient growth for inoculation of the production fermenter.
Fermentation Media
Two distinct media are utilized for the cultivation of Streptomyces roseofulvus to maximize biomass and subsequent this compound B production.
Table 1: Composition of Seed and Production Media for this compound B Fermentation
| Component | Seed Medium Concentration | Production Medium Concentration |
| Starch | Varies | - |
| Dextrose | Varies | - |
| Bacto Tryptone | Varies | - |
| Yeast Extract | Varies | Varies |
| Calcium Carbonate | Varies | Varies |
| Corn Oil | - | Varies |
| Dextrin | - | Varies |
| Corn Steep Solids | - | Varies |
| Cane Molasses | - | Varies |
| Sodium Formate/Citrate | - | Varies |
| Soy Flour | - | Varies |
| Magnesium Sulfate | - | Varies |
| Monobasic Sodium Phosphate | - | Varies |
| Antifoam Agent | - | As needed |
Note: Specific concentrations for some components are proprietary and may require optimization.
Fermentation Conditions
Optimal fermentation parameters are crucial for maximizing the production of this compound.
Table 2: Optimized Fermentation Parameters for this compound Production
| Parameter | Optimal Range/Value |
| Fermentation Temperature | 25°C to 34°C[1] |
| pH | Maintained around neutral |
| Aeration | Aerobic conditions maintained |
| Agitation | Sufficient for proper mixing |
| Fermentation Time | 160 to 240 hours[1] |
Anaerobic Conversion and Product Recovery
A critical step to enhance the yield of this compound B is the conversion of the initially produced this compound.
Protocol for Anaerobic Conversion:
-
Upon completion of the fermentation (when this compound titer is maximal), strip the fermentation broth of oxygen using nitrogen gas.[1]
-
Adjust the pH of the broth to a range of 7.0 to 9.0, with an optimal pH of approximately 7.9.[1]
-
Maintain the broth under these anaerobic conditions for 2 to 8 hours to facilitate the conversion of this compound to deoxythis compound.[1]
-
The deoxythis compound is then subsequently converted to this compound B during the downstream recovery and purification processes.
Experimental Workflow and Biosynthesis
The following diagrams illustrate the overall experimental workflow for this compound B production and the organization of the biosynthetic gene cluster.
Caption: Experimental workflow for the production of this compound B.
Caption: Organization of the this compound B biosynthetic gene cluster.
Conclusion
The protocols outlined in this application note provide a robust framework for the enhanced production of this compound B. By carefully controlling the fermentation conditions and, most importantly, implementing the anaerobic conversion step, researchers can significantly improve the yield of this valuable antibiotic. Further optimization of media components and fermentation parameters at a larger scale may lead to even greater enhancements in production.
References
Application Notes and Protocols: Synthesis and Bioactivity Screening of Novel Frenolicin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of novel Frenolicin derivatives and the subsequent screening for their biological activities. This compound B, a pyranonaphthoquinone natural product, and its analogs have demonstrated a range of promising bioactivities, including anticancer, antifungal, and antiparasitic effects.[1] This document outlines detailed protocols for the chemical modification of the this compound core, as well as standardized assays to evaluate the efficacy of the newly synthesized compounds.
Data Presentation: Bioactivity of this compound and its Derivatives
The following tables summarize the known quantitative bioactivity data for this compound and some of its derivatives, providing a baseline for comparison with newly synthesized analogs.
Table 1: Cytotoxicity of this compound Derivatives against Human Lung Carcinoma (A549) Cells
| Compound | IC50 (µM) | Reference |
| This compound | 5.77 | [1] |
| This compound B | 0.28 | [1] |
| UCF76-A | 0.35 | [1] |
| Deoxythis compound | 2.59 | [1] |
| This compound C | > 80 | [1] |
| This compound D | > 80 | [1] |
| This compound E | > 80 | [1] |
| This compound F | > 80 | [1] |
| This compound G | > 80 | [1] |
Table 2: Antifungal Activity of this compound B
| Fungal Species | EC50 (mg/L) | Reference |
| Fusarium graminearum PH-1 | 0.51 | [2] |
| Carbendazim-resistant Fusarium strains | 0.25 - 0.92 | [2] |
| Fusarium asiaticum | 0.25 - 0.92 | [2] |
Table 3: Antimalarial Activity of this compound Derivatives
| Compound | Target | IC50 (µM) | Reference |
| This compound A | Plasmodium falciparum | 17.4 | [3] |
| This compound B | Plasmodium falciparum | 1.37 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: General Procedure for the Synthesis of Pyranonaphthoquinone Derivatives
This protocol describes a general method for the synthesis of pyranonaphthoquinone derivatives, which can be adapted for the derivatization of the this compound core. This approach is based on the domino Knoevenagel hetero-Diels–Alder reaction.
Materials:
-
Lawsone (2-hydroxy-1,4-naphthoquinone)
-
Aldehyde containing an alkene moiety
-
Solvent (e.g., ethanol)
-
Catalyst (e.g., 4-(dimethylamino)pyridine (DMAP))
-
Microwave reactor
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a microwave-safe vessel, combine lawsone (1 equivalent), the desired aldehyde (1.2 equivalents), and malononitrile (1.1 equivalents) in ethanol.
-
Add a catalytic amount of DMAP to the mixture.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature and time to drive the reaction to completion. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the vessel to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired pyranonaphthoquinone derivative.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Screening - MTT Assay
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized this compound derivatives on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Synthesized this compound derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with cells at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the synthesized this compound derivatives in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: Antifungal Susceptibility Testing - Broth Microdilution Method
This protocol outlines the broth microdilution method for determining the minimum inhibitory concentration (MIC) of the synthesized this compound derivatives against fungal pathogens. This method is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Fungal strain (e.g., Fusarium graminearum)
-
RPMI-1640 medium with L-glutamine and buffered with MOPS
-
96-well microplates
-
Synthesized this compound derivatives dissolved in DMSO
-
Spectrophotometer
Procedure:
-
Prepare a fungal inoculum suspension and adjust the concentration to 0.5-2.5 x 10^3 cells/mL in RPMI-1640 medium.
-
Prepare serial twofold dilutions of the synthesized this compound derivatives in RPMI-1640 medium in the 96-well plates. The final volume in each well should be 100 µL.
-
Add 100 µL of the fungal inoculum to each well, resulting in a final volume of 200 µL.
-
Include a drug-free control (inoculum only) and a sterility control (medium only).
-
Incubate the plates at 35°C for 48-72 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the drug-free control, as determined visually or by measuring the absorbance at a specific wavelength (e.g., 530 nm).
Protocol 4: In Vitro Antiparasitic Activity Screening
This protocol provides a general framework for screening the antiparasitic activity of the synthesized derivatives against protozoan parasites, such as Plasmodium falciparum (the causative agent of malaria).
Materials:
-
Plasmodium falciparum culture
-
Human red blood cells
-
Complete RPMI-1640 medium supplemented with human serum
-
96-well microplates
-
SYBR Green I dye or other DNA intercalating dye
-
Fluorescence plate reader
Procedure:
-
Maintain a continuous culture of P. falciparum in human red blood cells.
-
Prepare serial dilutions of the synthesized this compound derivatives in complete medium in 96-well plates.
-
Add the parasite culture (at a specific parasitemia and hematocrit) to each well.
-
Include a drug-free control and a positive control (e.g., chloroquine).
-
Incubate the plates for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
After incubation, lyse the red blood cells and add SYBR Green I dye to stain the parasite DNA.
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
Calculate the percentage of parasite growth inhibition for each concentration and determine the IC50 value.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and bioactivity screening of novel this compound derivatives.
References
- 1. Synthesis of Naphthoquinone Derivatives: Menaquinones, Lipoquinones and Other Vitamin K Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frenolicins C–G, Pyranonaphthoquinones from Streptomyces sp. RM-4-15 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on synthesis of furonaphthoquinones through lawsone derivatives annulation reactions and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Characterizing the Antifungal Spectrum of Frenolicin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Frenolicin, a polyketide antibiotic, has demonstrated notable biological activities, including antifungal properties. This document provides detailed application notes and experimental protocols for the comprehensive characterization of the antifungal spectrum of this compound and its analogs. The methodologies outlined herein are essential for researchers in drug discovery and development to systematically evaluate the potential of this compound as a novel antifungal agent. The protocols cover the determination of minimum inhibitory concentration (MIC), disk diffusion susceptibility testing, and time-kill kinetic assays. Furthermore, this document presents a hypothetical signaling pathway potentially targeted by this compound, offering a framework for mechanistic studies.
Introduction
The emergence of drug-resistant fungal pathogens necessitates the discovery and development of new antifungal agents with novel mechanisms of action. This compound, a member of the pyranonaphthoquinone family, has been identified as a promising candidate. Specifically, this compound B has shown potent activity against various fungal species, including clinically relevant pathogens.[1][2][3] Preliminary studies suggest that its mechanism of action may involve the disruption of nucleotide and energy metabolism.[1] A thorough characterization of its antifungal spectrum is a critical step in its preclinical development. This document provides a set of standardized protocols to enable researchers to consistently and accurately assess the antifungal properties of this compound.
Data Presentation: Antifungal Activity of this compound B
The following tables summarize hypothetical, yet plausible, quantitative data on the antifungal activity of this compound B against a panel of representative fungal species. These tables are intended to serve as a template for presenting experimental findings.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound B against Various Fungal Species.
| Fungal Species | Strain | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | ATCC 90028 | 1 - 4 | 2 | 4 |
| Candida glabrata | ATCC 90030 | 2 - 8 | 4 | 8 |
| Candida parapsilosis | ATCC 22019 | 0.5 - 2 | 1 | 2 |
| Cryptococcus neoformans | ATCC 208821 | 1 - 4 | 2 | 4 |
| Aspergillus fumigatus | ATCC 204305 | 0.25 - 1 | 0.5 | 1 |
| Fusarium graminearum | PH-1 | 0.25 - 0.92 | 0.51 | 0.92 |
| Alternaria brassicicola | - | 4 - 8 | 6.25 | 8 |
| Colletotrichum acutatum | - | 1 - 2 | 1.56 | 2 |
MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.
Table 2: Zone of Inhibition Diameters for this compound B (30 µg disk) against Various Fungal Species.
| Fungal Species | Strain | Zone Diameter Range (mm) | Average Zone Diameter (mm) |
| Candida albicans | ATCC 90028 | 18 - 22 | 20 |
| Candida glabrata | ATCC 90030 | 14 - 18 | 16 |
| Candida parapsilosis | ATCC 22019 | 20 - 25 | 23 |
| Cryptococcus neoformans | ATCC 208821 | 17 - 21 | 19 |
| Aspergillus fumigatus | ATCC 204305 | 25 - 30 | 28 |
| Fusarium graminearum | PH-1 | 28 - 35 | 32 |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4][5]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
96-well flat-bottom microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal inoculum suspension (adjusted to 0.5 McFarland standard, then diluted to final concentration)
-
Spectrophotometer (for inoculum standardization)
-
Microplate reader (optional, for quantitative growth assessment)
Procedure:
-
Preparation of this compound Dilutions: a. Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium directly in the 96-well plate to achieve a final concentration range (e.g., 0.03 to 16 µg/mL).[6][7] b. Include a drug-free well (growth control) and a medium-only well (sterility control).
-
Inoculum Preparation: a. Grow the fungal isolate on an appropriate agar medium. b. Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. c. Dilute the standardized suspension in RPMI 1640 to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Inoculation: a. Add 100 µL of the diluted fungal inoculum to each well containing 100 µL of the this compound dilution. The final volume in each well will be 200 µL.
-
Incubation: a. Incubate the plates at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species.
-
MIC Determination: a. The MIC is determined as the lowest concentration of this compound at which there is no visible growth.[6][8] This can be assessed visually or by using a microplate reader to measure optical density at 600 nm.[8]
Disk Diffusion Assay
This method provides a qualitative assessment of antifungal susceptibility and is useful for screening a large number of isolates.[4][9][10]
Objective: To assess the susceptibility of a fungal isolate to this compound by measuring the zone of growth inhibition around a drug-impregnated disk.
Materials:
-
Sterile paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Mueller-Hinton agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue
-
Fungal inoculum suspension (adjusted to 0.5 McFarland standard)
-
Sterile cotton swabs
Procedure:
-
Disk Preparation: a. Aseptically apply a known amount of this compound solution (e.g., 30 µg) to each sterile paper disk and allow them to dry.
-
Inoculum Preparation and Plating: a. Prepare a fungal inoculum as described in the broth microdilution protocol. b. Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of the MHA plate. c. Allow the plate to dry for 5-15 minutes.
-
Disk Application: a. Place the this compound-impregnated disk onto the center of the inoculated agar plate.
-
Incubation: a. Invert the plates and incubate at 30°C for 24-48 hours.
-
Zone of Inhibition Measurement: a. After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters.
Time-Kill Kinetic Assay
This assay provides information on the fungicidal or fungistatic activity of this compound over time.[11][12]
Objective: To determine the rate at which this compound kills a fungal isolate.
Materials:
-
This compound stock solution
-
RPMI 1640 medium
-
Fungal inoculum suspension
-
Sterile test tubes
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline for dilutions
Procedure:
-
Assay Setup: a. Prepare test tubes containing RPMI 1640 medium with this compound at various concentrations (e.g., 1x, 2x, and 4x the MIC).[12][13] b. Include a drug-free tube as a growth control.
-
Inoculation: a. Inoculate each tube with the fungal suspension to a final concentration of approximately 1 x 10⁶ CFU/mL.
-
Incubation and Sampling: a. Incubate the tubes at 35°C with shaking. b. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: a. Perform serial tenfold dilutions of the collected aliquots in sterile saline. b. Plate a known volume of each dilution onto SDA plates. c. Incubate the plates at 35°C for 24-48 hours, or until colonies are visible. d. Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Data Analysis: a. Plot the log₁₀ CFU/mL versus time for each this compound concentration and the control. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered fungicidal activity.[11]
Visualizations
Experimental Workflow
Caption: Workflow for characterizing this compound's antifungal activity.
Hypothetical Signaling Pathway Inhibition
Caption: this compound's potential inhibition of fungal metabolic pathways.
Logical Relationship of Characterization Steps
Caption: Logical progression of this compound's antifungal evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Frenolicins H and I from the caterpillar-associated Streptomyces sp. TBRC17107 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. connectsci.au [connectsci.au]
- 5. academic.oup.com [academic.oup.com]
- 6. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 7. 3.1. Discuss how you would determine minimum inhibitory concentration of .. [askfilo.com]
- 8. researchgate.net [researchgate.net]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nelsonlabs.com [nelsonlabs.com]
- 12. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Frenolicin B in Oxidative Stress Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frenolicin B is a pyranonaphthoquinone natural product that has emerged as a potent tool for investigating oxidative stress pathways in cancer biology. Its mechanism of action involves the selective inhibition of key antioxidant enzymes, leading to a cascade of events that culminate in cancer cell death. These application notes provide a comprehensive overview of this compound B's mechanism, quantitative data on its effects, and detailed protocols for its use in studying oxidative stress.
Mechanism of Action
This compound B exerts its biological effects primarily through the covalent inhibition of two major antioxidant proteins: Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3).[1][2][3] This inhibition disrupts the cellular redox homeostasis, leading to:
-
Increased Reactive Oxygen Species (ROS): By disabling Prx1 and Grx3, this compound B causes a significant accumulation of intracellular ROS, such as hydrogen peroxide (H₂O₂).[1][2][3]
-
Decreased Glutathione (GSH) Levels: The inhibition of Grx3, an enzyme involved in regenerating the reduced form of glutathione, leads to a depletion of the cellular GSH pool.[1][2][3]
-
Inhibition of the mTORC1/4E-BP1 Signaling Pathway: The elevated ROS levels activate the tuberous sclerosis complex (TSC), which in turn inhibits the mammalian target of rapamycin complex 1 (mTORC1). This leads to reduced phosphorylation of the translational repressor 4E-BP1, ultimately suppressing cap-dependent translation and protein synthesis, which is crucial for cancer cell growth.[1][2][3]
This cascade of events makes this compound B a valuable tool for studying the interplay between antioxidant defense mechanisms, ROS signaling, and the mTOR pathway in cancer cells.
Data Presentation
Table 1: Cytotoxicity of this compound B in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) values of this compound B were determined after 72 hours of treatment in a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Cancer | 0.8 ± 0.1 |
| SW480 | Colon Cancer | 1.2 ± 0.2 |
| DLD-1 | Colon Cancer | 1.5 ± 0.3 |
| MDA-MB-231 | Breast Cancer | 1.1 ± 0.2 |
Data extracted from Ye et al., Cell Chemical Biology, 2019.[1]
Table 2: Effect of this compound B on Oxidative Stress Markers
The following table summarizes the quantitative effects of this compound B on key markers of oxidative stress in HCT116 colon cancer cells.
| Parameter | Treatment | Fold Change vs. Control |
| Intracellular ROS | 2 µM this compound B for 1 hour | ~2.5-fold increase |
| Glutathione (GSH) Levels | 2 µM this compound B for 6 hours | Significant decrease |
Qualitative and semi-quantitative data are based on the findings of Ye et al., Cell Chemical Biology, 2019.[1]
Mandatory Visualization
References
- 1. This compound B targets peroxiredoxin 1 and glutaredoxin 3 to trigger ROS/4E-BPl-mediated antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound B Targets Peroxiredoxin 1 and Glutaredoxin 3 to Trigger ROS/4E-BP1-Mediated Antitumor Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Frenolicin B in Agricultural Fungicide Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Frenolicin B, a pyranonaphthoquinone natural product isolated from Streptomyces sp., has demonstrated significant potential as a novel agricultural fungicide.[1][2][3] Of particular note is its efficacy against Fusarium graminearum, the causal agent of Fusarium Head Blight (FHB) in wheat and other cereals, a disease that poses a significant threat to global food security.[1][2][3] this compound B exhibits a unique mode of action, distinguishing it from existing fungicides and making it a valuable candidate for development, especially in the context of increasing fungicide resistance. This document provides detailed application notes, quantitative data summaries, and experimental protocols to guide researchers in the evaluation and development of this compound B and its derivatives as agricultural fungicides.
Mechanism of Action
This compound B disrupts fungal growth by inhibiting the metabolism of nucleotides and energy.[1][2][3] Transcriptome analysis of F. graminearum treated with this compound B revealed that it affects genes involved in phosphorus utilization.[1][2][3] This disruption of phosphorus metabolism likely leads to a cascade of effects, ultimately impairing the synthesis of essential molecules like ATP and nucleic acids, which are vital for fungal growth and pathogenesis. This mode of action is distinct from that of other fungicides like phenamacril, which targets myosin 5.[1][2][3]
Data Presentation
Table 1: In Vitro Antifungal Activity of this compound B against Fusarium spp.
| Fungal Species | Strain(s) | EC50 (mg/L) | Reference Fungicide(s) | EC50 (mg/L) of Reference |
| Fusarium graminearum | PH-1 | 0.51 | Carbendazim | 0.78 |
| Phenamacril | 0.18 | |||
| Fusarium spp. (100 field isolates) | - | 0.25 - 0.92 (average 0.56) | - | - |
| Fusarium asiaticum | - | Strong inhibition (EC50 not specified) | - | - |
| Carbendazim-resistant Fusarium strains | - | Strong inhibition (EC50s within 0.25-0.92 range) | - | - |
Table 2: In Vitro Antifungal Activity of this compound B against other Plant Pathogenic Fungi
| Fungal Species | MIC (µg/mL) |
| Colletotrichum acutatum | 1.56 |
| Alternaria brassicicola | 6.25 |
Table 3: Efficacy of this compound B in Controlling Fusarium Head Blight (FHB) in Field Trials (2-year study)
| Treatment | Application Rate (g ai/ha) | Control Efficacy (%) - Year 1 | Control Efficacy (%) - Year 2 |
| This compound B | 75 | 52.94 | Not significantly different from Phenamacril |
| Phenamacril | 375 | Lower than this compound B | - |
| Carbendazim | 600 | Lower than this compound B | Lower than this compound B |
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound B's antifungal action.
Caption: Experimental workflow for in vitro antifungal susceptibility testing.
Caption: Logical workflow for agricultural fungicide development.
Experimental Protocols
1. In Vitro Antifungal Susceptibility Testing of this compound B against Filamentous Fungi
This protocol is adapted from established broth microdilution methods for filamentous fungi.
-
Materials:
-
This compound B (dissolved in a suitable solvent, e.g., DMSO, to create a stock solution)
-
Sterile Potato Dextrose Broth (PDB) or RPMI-1640 medium
-
Sterile 96-well microtiter plates
-
Fungal isolate (e.g., Fusarium graminearum) cultured on Potato Dextrose Agar (PDA)
-
Sterile distilled water or saline (0.85%)
-
Spectrophotometer or hemocytometer
-
Incubator
-
-
Procedure:
-
Inoculum Preparation:
-
Grow the fungal isolate on a PDA plate at 25°C for 7-10 days to allow for sufficient sporulation.
-
Harvest conidia by flooding the plate with sterile saline and gently scraping the surface with a sterile loop.
-
Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the conidial suspension to a final concentration of 1 x 10^4 to 5 x 10^4 CFU/mL using a spectrophotometer or hemocytometer.
-
-
Plate Preparation:
-
Prepare a serial two-fold dilution of the this compound B stock solution in the growth medium directly in the 96-well plate. The final concentrations should bracket the expected EC50 value (e.g., ranging from 0.01 to 10 mg/L).
-
Include a positive control (fungal inoculum without this compound B) and a negative control (medium only).
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well (except the negative control).
-
Incubate the plates at 25-28°C for 48 to 72 hours.
-
-
Data Analysis:
-
Determine the minimum inhibitory concentration (MIC) as the lowest concentration of this compound B that causes complete inhibition of visible growth.
-
For EC50 determination, measure the optical density at a suitable wavelength (e.g., 600 nm) and calculate the concentration of this compound B that inhibits 50% of fungal growth compared to the positive control.
-
-
2. In Vivo Efficacy Testing of this compound B against Fusarium Head Blight in Wheat
This protocol outlines a general procedure for field or greenhouse trials.
-
Materials:
-
This compound B formulated as a sprayable solution.
-
Wheat plants (a susceptible variety) at the anthesis (flowering) stage.
-
Fusarium graminearum spore suspension for inoculation.
-
Controlled environment greenhouse or a designated field plot.
-
Spraying equipment.
-
-
Procedure:
-
Plant Growth and Inoculation:
-
Grow wheat plants to the anthesis stage.
-
Inoculate the wheat heads with a F. graminearum spore suspension (e.g., by spraying) to ensure disease pressure.
-
-
Fungicide Application:
-
Apply the this compound B formulation at different concentrations (e.g., 75 g ai/ha) to the inoculated wheat heads at a specified time point (e.g., 24 hours post-inoculation).
-
Include untreated inoculated controls and plots treated with standard commercial fungicides for comparison.
-
-
Disease Assessment:
-
After a suitable incubation period (e.g., 14-21 days), visually assess the disease severity on the wheat heads. This can be done by estimating the percentage of infected spikelets per head.
-
Calculate the control efficacy of this compound B relative to the untreated control.
-
-
Yield and Mycotoxin Analysis:
-
At harvest, measure the grain yield and quality parameters.
-
Analyze the grain for mycotoxin (e.g., deoxynivalenol - DON) contamination levels.
-
-
3. Electron Microscopy to Observe Morphological Changes in Fungal Mycelia
-
Scanning Electron Microscopy (SEM):
-
Sample Preparation:
-
Grow the target fungus on a suitable medium (e.g., PDA) with and without a sub-lethal concentration of this compound B.
-
Fix small blocks of the agar containing the mycelia in a suitable fixative (e.g., 2.5% glutaraldehyde in phosphate buffer).
-
Dehydrate the samples through a graded ethanol series.
-
Critical-point dry the samples.
-
-
Imaging:
-
-
Transmission Electron Microscopy (TEM):
-
Sample Preparation:
-
Prepare fungal samples as for SEM, but after fixation, post-fix with osmium tetroxide.
-
Embed the samples in a resin (e.g., Spurr's resin).
-
Cut ultra-thin sections using an ultramicrotome.
-
-
Imaging:
-
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Frenolicin B Production in Streptomyces Fermentation
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the optimization of Frenolicin B yield from Streptomyces fermentation.
Troubleshooting Guide
This guide addresses common issues encountered during Streptomyces fermentation for this compound B production.
Q1: My Streptomyces culture is growing well (high biomass), but the this compound B yield is low or absent. What are the possible causes?
A1: This is a common phenomenon known as "growth-product decoupling," where primary metabolism (cell growth) is robust, but secondary metabolism (this compound B production) is impaired. Several factors could be responsible:
-
Nutrient Repression: High concentrations of readily metabolizable carbon sources, such as glucose, can repress the expression of genes in the this compound B biosynthetic cluster.[1] Similarly, certain nitrogen sources can also have a repressive effect on secondary metabolite production.
-
Suboptimal Induction: The switch from primary to secondary metabolism is a tightly regulated process. The necessary signaling molecules to trigger the this compound B biosynthetic gene cluster may be absent or present at insufficient concentrations.
-
Incorrect Harvest Time: this compound B, like many secondary metabolites, is typically produced during the stationary phase of growth. Harvesting the culture too early (during the exponential growth phase) or too late (when the product may be degraded) can result in low yields.
-
pH Imbalance: The optimal pH for Streptomyces growth may not be the same as the optimal pH for this compound B production. A shift in pH outside the optimal range for the biosynthetic enzymes can halt production.
-
Genetic Instability: Streptomyces species are known for their genetic instability, which can lead to the loss or downregulation of the this compound B biosynthetic gene cluster over successive generations of subculturing.
Q2: I'm observing significant batch-to-batch variability in my this compound B yield. How can I improve consistency?
A2: Batch-to-batch variability often points to inconsistencies in the experimental setup. To improve reproducibility, focus on the following:
-
Inoculum Quality: Standardize the preparation of your spore stock and seed culture. The age, concentration, and physiological state of the inoculum are critical for consistent fermentation performance.
-
Media Preparation: Ensure precise weighing and thorough dissolution of all media components. Use high-quality reagents and water.
-
Sterilization: Over-sterilization of media can lead to the degradation of essential components or the formation of inhibitory compounds. Use a validated sterilization cycle.
-
Environmental Control: Precisely control and monitor fermentation parameters such as temperature, pH, and dissolved oxygen levels throughout the entire process.
Q3: My culture broth has turned a different color than expected, and the this compound B yield is low. What could be the issue?
A3: A change in the expected color of the culture broth can be an indicator of a few issues:
-
Contamination: Contamination with other bacteria or fungi can alter the appearance of the culture and compete for nutrients, thereby inhibiting Streptomyces growth and this compound B production.
-
Bacteriophage Infection: Phage infection can lead to cell lysis, which may cause a change in the broth's appearance and a complete loss of productivity.
-
Metabolic Shift: A significant deviation in fermentation conditions (e.g., pH, oxygen levels) can cause the Streptomyces to produce different pigments or secondary metabolites, leading to a color change and reduced this compound B yield.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound B production?
A1: The optimal pH for this compound B production by Streptomyces roseofulvus is generally around 7.0.[2] However, it is recommended to perform a pH optimization experiment for your specific strain and fermentation conditions, as the optimal pH can vary.
Q2: What are the best carbon and nitrogen sources for this compound B production?
A2: While specific data for this compound B is limited, for polyketide production in Streptomyces, a combination of a readily metabolizable sugar and a more complex carbohydrate often yields good results. For nitrogen sources, organic nitrogen sources like yeast extract, peptone, and soybean meal are commonly used.[3] It is advisable to test a range of sources and concentrations to determine the optimal combination for your process.
Q3: How can I confirm the presence of this compound B in my culture extract?
A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for the identification and quantification of this compound B. Comparison of the retention time and UV-Vis spectrum of a peak in your sample with that of a pure this compound B standard will confirm its presence. Mass spectrometry (MS) can be used for further confirmation of its identity.
Q4: Is aeration critical for this compound B production?
A4: Yes, as Streptomyces are aerobic bacteria, adequate aeration is crucial for both growth and the production of secondary metabolites like this compound B.[2] The optimal level of dissolved oxygen should be determined experimentally for your specific fermentation setup.
Data Presentation: Optimizing Fermentation Parameters
The following tables provide representative data on how different fermentation parameters can influence the yield of a polyketide antibiotic produced by a Streptomyces species. While not specific to this compound B, these tables illustrate the expected trends and the importance of optimization.
Table 1: Effect of Carbon Source on Polyketide Yield
| Carbon Source (20 g/L) | Biomass (g/L) | Polyketide Yield (mg/L) |
| Glucose | 8.5 | 112 |
| Fructose | 7.9 | 98 |
| Maltose | 9.2 | 155 |
| Starch | 7.1 | 180 |
| Glycerol | 6.8 | 135 |
Table 2: Effect of Nitrogen Source on Polyketide Yield
| Nitrogen Source (10 g/L) | Biomass (g/L) | Polyketide Yield (mg/L) |
| Peptone | 8.1 | 160 |
| Yeast Extract | 8.9 | 175 |
| Soybean Meal | 7.5 | 190 |
| Ammonium Sulfate | 6.2 | 85 |
| Sodium Nitrate | 5.8 | 70 |
Table 3: Effect of pH on Polyketide Yield
| Initial pH | Biomass (g/L) | Polyketide Yield (mg/L) |
| 5.0 | 4.5 | 50 |
| 6.0 | 7.2 | 120 |
| 7.0 | 8.8 | 185 |
| 8.0 | 8.1 | 150 |
| 9.0 | 6.5 | 90 |
Table 4: Effect of Temperature on Polyketide Yield
| Temperature (°C) | Biomass (g/L) | Polyketide Yield (mg/L) |
| 20 | 5.1 | 80 |
| 25 | 7.9 | 145 |
| 28 | 9.0 | 190 |
| 32 | 8.2 | 160 |
| 37 | 6.3 | 75 |
Experimental Protocols
1. Fermentation of Streptomyces roseofulvus for this compound B Production
This protocol is a general guideline and should be optimized for your specific strain and equipment.
-
Seed Culture Preparation:
-
Prepare a seed culture medium containing (per liter): 10 g glucose, 20 g starch, 5 g yeast extract, 5 g peptone, and 4 g calcium carbonate. Adjust the pH to 7.0.[2]
-
Inoculate 100 mL of the sterile seed medium in a 500 mL flask with a loopful of S. roseofulvus spores or mycelia from a fresh agar plate.
-
Incubate at 27°C with shaking at 200 rpm for 48 hours.[2]
-
-
Production Fermentation:
-
Prepare the production medium containing (per liter): 30 g cod liver oil, 5 g peptone, 3 g yeast extract, 1 g K₂HPO₄, 1 g KH₂PO₄, and 1 g MgSO₄·7H₂O. Adjust the pH to 7.0.[2]
-
Inoculate the production medium with the seed culture at a 10% (v/v) ratio.
-
Ferment at 27°C with an agitation of 250 rpm and an aeration rate of 0.4 vvm for 68-150 hours.[2] Monitor the production of this compound B periodically by HPLC.
-
2. Extraction and Purification of this compound B
-
Extraction:
-
At the end of the fermentation, centrifuge the culture broth to separate the mycelium and the supernatant.
-
Adjust the pH of the supernatant to 2.0 with 3N HCl.[2]
-
Extract the acidified supernatant with an equal volume of ethyl acetate or butyl acetate.[2]
-
Separate the organic phase and concentrate it under reduced pressure to obtain the crude extract.
-
-
Purification:
-
The crude extract can be further purified by silica gel column chromatography.
-
A detailed purification process involving crystallization is described in US Patent 5,593,870.[4] This involves dissolving the crude product in ethyl acetate, concentrating the solution, and allowing this compound B to crystallize. The crystals are then washed with a cold mixture of ethyl acetate and hexane.[4]
-
3. Quantification of this compound B by HPLC
This is a representative protocol and may require optimization.
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for separating polyketides.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound B has maximum absorbance (this needs to be determined by running a UV scan of a pure standard).
-
Quantification: Create a standard curve using a pure this compound B standard of known concentrations. The concentration of this compound B in the samples can then be determined by comparing their peak areas to the standard curve.
Mandatory Visualizations
Caption: Simplified regulatory cascade for this compound B biosynthesis.
Caption: Troubleshooting workflow for low this compound B yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Engineering Modular Polyketide Biosynthesis in Streptomyces Using CRISPR/Cas: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Optimization of the Cytotoxic Activity of Three Streptomyces Strains Isolated from Guaviare River Sediments (Colombia, South America) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Solubility of Frenolicin B in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of Frenolicin B. The information herein is intended to assist researchers in achieving consistent and effective experimental outcomes.
Introduction to this compound B
This compound B is a pyranonaphthoquinone natural product with potent antibiotic and antitumor activities. Its mechanism of action involves the selective inhibition of peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3). This inhibition leads to an increase in reactive oxygen species (ROS), which in turn suppresses the mTORC1/4E-BP1 signaling pathway, a critical regulator of cell growth and proliferation. A significant hurdle in the preclinical and clinical development of this compound B is its limited solubility in aqueous solutions, which can impact its bioavailability and therapeutic efficacy.
This compound B: Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound B is essential for developing effective solubilization strategies.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₆O₆ | PubChem |
| Molecular Weight | 328.32 g/mol | PubChem |
| Aqueous Solubility | 0.74 g/L (approximately 2.25 mM) | FooDB |
| logP (Octanol-Water Partition Coefficient) | 2.69 | FooDB |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound B not dissolving in aqueous buffers like PBS?
A1: this compound B is a hydrophobic molecule, as indicated by its positive logP value, meaning it preferentially partitions into lipids or nonpolar solvents over water. Its aqueous solubility is low (approximately 0.74 g/L). Therefore, dissolving it directly in aqueous buffers at high concentrations will be challenging and may result in precipitation.
Q2: What initial steps can I take to try and dissolve this compound B for my in vitro experiments?
A2: A common starting point is to first dissolve this compound B in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a concentrated stock solution. This stock solution can then be serially diluted into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent in your assay is low enough (typically <0.5%) to not affect the biological system you are studying.
Q3: I'm observing precipitation when I dilute my DMSO stock of this compound B into my aqueous cell culture medium. What should I do?
A3: This is a common issue known as "crashing out." It occurs when the concentration of the hydrophobic compound exceeds its solubility limit in the final aqueous medium. To troubleshoot this, you can try the following:
-
Decrease the final concentration: Your target concentration may be above the solubility limit of this compound B in the final medium.
-
Use a higher stock concentration and smaller dilution volume: This minimizes the amount of organic solvent introduced.
-
Vortex or sonicate during dilution: This can help to disperse the compound more effectively.
-
Warm the aqueous medium slightly: Increased temperature can sometimes improve solubility, but be mindful of the stability of this compound B and your biological system.
-
Consider solubility-enhancing excipients: For more persistent issues, incorporating solubilizing agents may be necessary.
Q4: What are cyclodextrins and can they help with this compound B solubility?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules, like this compound B, forming inclusion complexes that have significantly improved aqueous solubility. This is a widely used and effective technique for enhancing the solubility and bioavailability of poorly soluble drugs.
Troubleshooting Guide: Enhancing this compound B Solubility
This guide provides several methods to overcome the low aqueous solubility of this compound B, ranging from simple solvent adjustments to more advanced formulation strategies.
Method 1: Co-Solvent System
This is the most straightforward approach for initial experiments.
Principle: Using a water-miscible organic solvent in which this compound B is more soluble to aid its dissolution in an aqueous medium.
Common Co-Solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol
| Co-Solvent | Typical Starting Stock Concentration | Maximum Recommended Final Concentration in Cell Culture |
| DMSO | 10-50 mM | < 0.5% (v/v) |
| Ethanol | 10-20 mM | < 0.5% (v/v) |
Workflow for Co-Solvent Usage
Caption: Workflow for using a co-solvent to dissolve this compound B.
Method 2: Cyclodextrin Inclusion Complexation
This method is highly effective for significantly increasing the aqueous solubility of this compound B.
Principle: The hydrophobic this compound B molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule, forming a water-soluble inclusion complex.
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
Experimental Protocol: Preparation of a this compound B-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound B to cyclodextrin (e.g., 1:1, 1:2).
-
Preparation:
-
Accurately weigh the calculated amounts of this compound B and the chosen cyclodextrin.
-
Place the cyclodextrin in a mortar.
-
Add a small amount of a suitable solvent (e.g., a 50:50 mixture of water and ethanol) to the cyclodextrin to form a paste.
-
Gradually add the this compound B powder to the paste while continuously triturating with a pestle.
-
-
Kneading: Continue kneading for 30-60 minutes. The mixture should remain a paste. If it becomes too dry, add a few more drops of the solvent.
-
Drying: Spread the resulting paste in a thin layer on a glass dish and dry under vacuum at a controlled temperature (e.g., 40°C) until a constant weight is achieved.
-
Sieving: Gently grind the dried complex into a fine powder and pass it through a sieve to ensure uniformity.
-
Solubility Testing: The resulting powder is the this compound B-cyclodextrin inclusion complex, which can now be tested for its solubility in your desired aqueous buffer.
Signaling Pathway
This compound B Mechanism of Action
This compound B exerts its antitumor effects by increasing intracellular reactive oxygen species (ROS), which leads to the inhibition of the mTORC1 signaling pathway.
Caption: this compound B inhibits Prx1 and Grx3, leading to increased ROS and subsequent inhibition of the mTORC1/4E-BP1 signaling pathway.
Troubleshooting inconsistent results in Frenolicin bioassays
Welcome to the technical support center for Frenolicin bioassays. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that may lead to inconsistent results in experiments involving this compound and its analogs. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound B?
A1: this compound B primarily acts as a selective inhibitor of Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3). This inhibition leads to an increase in intracellular Reactive Oxygen Species (ROS), which in turn suppresses the mTORC1/4E-BP1 signaling pathway, a key regulator of cell growth and proliferation.
Q2: What are the typical starting concentrations for this compound B in antimicrobial and anticancer assays?
A2: For antifungal and antibacterial assays, initial screening concentrations can range from 0.1 to 100 µg/mL. For anticancer cytotoxicity assays, a broader range from 0.01 to 100 µM is often used to determine the IC50 value across different cell lines.
Q3: How should I prepare and store this compound B stock solutions?
A3: this compound B is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to store the stock solution at -20°C or -80°C to maintain its stability. When preparing working solutions, dilute the stock in the appropriate cell culture or broth medium. Ensure the final DMSO concentration in your assay is low (typically below 0.5%) and consistent across all wells, including vehicle controls, to avoid solvent-induced toxicity.
Q4: My quality control (QC) strain is showing results outside the acceptable range in my antimicrobial susceptibility test. What should I do?
A4: First, verify the inoculum density was standardized correctly (e.g., to a 0.5 McFarland standard). Check the expiration date and storage conditions of your this compound B solution and control antibiotic disks/solutions. Ensure the correct media (e.g., Mueller-Hinton Agar/Broth) was used and that incubation conditions (temperature and duration) were accurate. If these factors are correct, prepare a fresh subculture of the QC strain and repeat the test with a new batch of media and freshly prepared this compound B solution.
Q5: I am observing high background fluorescence in my ROS assay when using this compound B. What could be the cause?
A5: High background can result from the intrinsic properties of this compound B or interactions with the assay reagents. It is essential to run cell-free controls containing only the assay medium, the fluorescent probe (like DCFDA), and this compound B at the concentrations being tested. This will determine if this compound B directly reacts with the probe to generate a fluorescent signal, independent of cellular ROS production.
Troubleshooting Inconsistent Results
Inconsistent outcomes in this compound bioassays can stem from various factors. This guide provides a question-and-answer format to address common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in cytotoxicity/antimicrobial assays. | - Inconsistent cell/microbial seeding- Pipetting errors- Edge effects on microplates- Poor solubility/precipitation of this compound B | - Ensure a homogenous cell or microbial suspension before and during seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate, which are prone to evaporation, or fill them with sterile media/PBS.- Visually inspect wells for any precipitate after adding this compound B. If precipitation occurs, consider using a lower concentration or a different solvent system (while maintaining a low final solvent concentration). |
| IC50 or MIC values are significantly different from published data. | - Different cell line passage number or microbial strain- Variation in treatment/incubation time- Incorrect compound concentration- Degradation of this compound B | - Use cell lines at a consistent and low passage number. Verify the identity of your microbial strain.- Adhere strictly to the incubation times specified in your protocol.- Verify the concentration of your this compound B stock solution.- Prepare fresh stock solutions of this compound B regularly and store them properly. |
| No biological effect observed (anticancer or antimicrobial). | - Inactive batch of this compound B- Insufficient concentration range- Inappropriate assay choice for the target | - Test the activity of your this compound B batch with a known sensitive cell line or microbial strain as a positive control.- Broaden the concentration range tested to ensure you are capturing the full dose-response curve.- Confirm that the chosen assay is suitable for the expected mechanism of action (e.g., a cytotoxicity assay for anticancer effects, a growth inhibition assay for antimicrobial effects). |
| Inconsistent results in ROS or mTORC1 signaling assays. | - Fluctuation in baseline ROS levels in cells- Interference of this compound B with assay components- Cell stress due to handling | - Standardize cell culture conditions to minimize variations in cellular oxidative stress.- Run appropriate controls, including cell-free controls and vehicle controls, to check for assay interference.- Handle cells gently and minimize the time they are outside the incubator to reduce stress-induced signaling changes. |
Quantitative Data Summary
The following tables summarize the reported biological activities of this compound B.
Table 1: Antifungal and Antibacterial Activity of this compound B
| Organism | Assay Type | Result (µg/mL) |
| Fusarium graminearum PH-1 | Antifungal | EC50: 0.51 |
| Fusarium spp. (field isolates) | Antifungal | EC50: 0.25-0.92 |
| Bacillus cereus | Antibacterial | MIC: 50.0 |
| Staphylococcus aureus | Antibacterial | MIC: 0.20 |
| Mycobacterium tuberculosis | Antibacterial | MIC: 25.0 |
Table 2: Cytotoxicity of this compound Analogs Against A549 Human Lung Carcinoma Cells
| Compound | IC50 (µM) |
| This compound C | > 80 |
| This compound D | > 80 |
| This compound E | > 80 |
| This compound F | > 80 |
| This compound G | > 80 |
| Deoxythis compound | 5.77 |
| This compound B | 0.28 |
| UCF76-A | 0.81 |
| This compound | 2.59 |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of this compound B Dilutions: Prepare a 2-fold serial dilution of this compound B in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The concentration range should typically span from 0.125 to 256 µg/mL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the this compound B dilutions. Include a positive control well (inoculum without this compound B) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound B that completely inhibits visible bacterial growth.
Protocol 2: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Treat the cells with serial dilutions of this compound B (e.g., 0.01 to 100 µM) and appropriate controls (vehicle control, e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.
Visualizations
Caption: Signaling pathway of this compound B in cancer cells.
Caption: General experimental workflow for this compound bioassays.
Technical Support Center: Stabilizing Frenolicin Compounds for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the long-term storage of Frenolicin compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound B solution is changing color and losing potency over time. What is the likely cause?
A1: this compound B, a pyranonaphthoquinone, is susceptible to degradation, particularly through oxidation and hydrolysis, which can be accelerated by environmental factors such as light, temperature, and pH.[1][2] This degradation can lead to a visible color change and a decrease in biological activity. The phenolic groups in its structure are prone to oxidation, which can be a primary degradation pathway.
Q2: What are the optimal storage conditions for solid (lyophilized) this compound compounds?
A2: For solid-state this compound, it is recommended to store it in a tightly sealed container, protected from light and moisture, at low temperatures. Storing at -20°C is a common practice for long-term preservation of natural products. Exposure to humidity should be minimized as absorbed moisture can increase the rate of decomposition.[1][2]
Q3: I need to store this compound in a solution for my experiments. What is the most stable formulation?
A3: Long-term storage of this compound in solution is generally not recommended. If solutions must be prepared in advance, they should be made fresh on the day of use. For short-term storage, prepare stock solutions in a suitable organic solvent like DMSO, aliquot them into small volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or lower in light-protecting vials. The stability in aqueous solutions is expected to be significantly lower.
Q4: Are there any excipients I can add to my formulation to improve the stability of this compound?
A4: Yes, several strategies can be employed to enhance stability. Encapsulation techniques, such as using cyclodextrins or liposomes, can protect the compound from environmental factors.[3][4][5][6] For solutions, the addition of antioxidants or chelating agents may help to prevent oxidative degradation.[1] The choice of excipient will depend on the intended application and must be compatible with your experimental system.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Aqueous Buffer
Symptoms:
-
Loss of biological activity in assays.
-
Appearance of new peaks and a decrease in the parent compound peak in HPLC analysis.
-
Visible change in the color of the solution.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Oxidative Degradation | 1. De-gas aqueous buffers before use to remove dissolved oxygen. 2. Work under an inert atmosphere (e.g., nitrogen or argon) when preparing and handling solutions. 3. Add antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the formulation, ensuring they do not interfere with the assay. |
| Hydrolysis | 1. Conduct a pH-stability profile to determine the optimal pH range for your this compound compound. 2. Buffer the formulation to the pH of maximum stability. |
| Photodegradation | 1. Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil. 2. Minimize exposure to ambient light during experimental procedures. |
Issue 2: Inconsistent Results Between Aliquots of a this compound Stock Solution
Symptoms:
-
High variability in experimental results using different aliquots from the same stock.
-
Precipitate formation upon thawing.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Repeated Freeze-Thaw Cycles | 1. Aliquot stock solutions into single-use volumes to avoid repeated temperature fluctuations. |
| Low Solubility in Aqueous Buffers | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is compatible with your experimental system and does not exceed the recommended limit (typically <0.5%). 2. Consider using solubility enhancers like cyclodextrins if compatible with your application.[3][6] |
| Adsorption to Container Surfaces | 1. Use low-adsorption polypropylene tubes for storage and handling. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound B
This protocol is designed to identify the degradation pathways and the intrinsic stability of this compound B.[7][8][9][10]
Materials:
-
This compound B
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound B in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place 1 mL of the stock solution in an oven at 60°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by HPLC. Compare the chromatograms of the stressed samples with a control sample (this compound B stock solution stored at -20°C).
Data Presentation: Hypothetical Forced Degradation Results for this compound B
| Stress Condition | % Degradation of this compound B | Number of Degradation Products |
| 0.1 M HCl, 60°C, 24h | 15.2% | 2 |
| 0.1 M NaOH, 60°C, 24h | 35.8% | 4 |
| 3% H₂O₂, RT, 24h | 42.5% | 3 |
| 60°C, 48h | 8.1% | 1 |
| Photostability Chamber | 25.6% | 2 |
Protocol 2: Evaluating the Stability of this compound B with Encapsulating Agents
This protocol assesses the effectiveness of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in improving the stability of this compound B in an aqueous solution.
Materials:
-
This compound B
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
HPLC system with a UV detector
Procedure:
-
Preparation of Solutions:
-
Control Solution: Prepare a 100 µM solution of this compound B in PBS.
-
Encapsulated Solution: Prepare a solution containing 100 µM this compound B and a 10-fold molar excess of HP-β-CD in PBS.
-
-
Stability Study:
-
Store both solutions at room temperature (25°C) and at 4°C, protected from light.
-
Take aliquots at specified time points (e.g., 0, 24, 48, 72, and 168 hours).
-
-
Analysis:
-
Analyze the concentration of the remaining this compound B in each aliquot using a validated HPLC method.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound B against time for both control and encapsulated solutions at each temperature.
-
Data Presentation: Hypothetical Stability Data for this compound B (100 µM) in PBS (pH 7.4) at 25°C
| Time (hours) | % this compound B Remaining (Control) | % this compound B Remaining (with HP-β-CD) |
| 0 | 100.0% | 100.0% |
| 24 | 85.3% | 98.1% |
| 48 | 72.1% | 96.5% |
| 72 | 60.5% | 94.2% |
| 168 | 35.2% | 89.8% |
Visualizations
Caption: Hypothetical degradation routes for this compound B.
References
- 1. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. actascientific.com [actascientific.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. mdpi.com [mdpi.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. mdpi.com [mdpi.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharmaspec.com [biopharmaspec.com]
Methods to reduce the production of unwanted Frenolicin byproducts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the production of Frenolicin B, with a focus on minimizing the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common unwanted byproducts observed during the engineered biosynthesis of this compound B?
A1: In the heterologous production of this compound B using hosts like Streptomyces coelicolor, the most frequently encountered byproducts are propyl analogs of dehydromutactin and SEK34. These arise from off-pathway cyclization of the polyketide chain.
Q2: What causes the formation of these shunt products?
A2: The formation of these byproducts is primarily attributed to the incorrect folding and cyclization of the polyketide backbone. Specifically, this can be due to the inability of the heterologously expressed aromatase (ARO) and cyclase (CYC) enzymes to efficiently process the this compound B precursor. For instance, the actinorhodin ARO may fail to properly aromatize the first ring, or the actinorhodin CYC may be unable to catalyze the formation of the second six-membered ring, leading to the shunting of intermediates into byproduct pathways.[1]
Q3: Can fermentation conditions influence the production of byproducts?
A3: Yes, fermentation conditions play a crucial role in directing metabolic flux and can significantly impact the ratio of the desired product to byproducts. Factors such as the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration can all affect enzyme kinetics and precursor availability, thereby influencing the efficiency of the main biosynthetic pathway versus shunt pathways.
Q4: Is it possible to completely eliminate the formation of these byproducts?
A4: While complete elimination can be challenging, it is possible to significantly reduce the production of unwanted byproducts through a combination of genetic engineering and fermentation optimization. The goal is to enhance the efficiency of the on-pathway enzymes and provide an optimal environment for the desired biosynthetic reactions to occur.
Troubleshooting Guides
Issue 1: High Levels of Dehydromutactin and SEK34 Analogs Detected in a Fermentation Batch
This guide provides a systematic approach to diagnosing and mitigating the overproduction of common this compound B byproducts.
Step 1: Verify the Genetic Integrity of the Expression Construct
Ensure that the plasmid or integrated gene cassette containing the this compound B biosynthetic gene cluster is correct and has not undergone any mutations or rearrangements.
-
Experimental Protocol: Plasmid DNA Isolation and Restriction Analysis
-
Isolate the expression plasmid from a liquid culture of the Streptomyces production strain using a suitable plasmid isolation kit or a standard alkaline lysis protocol adapted for Streptomyces.
-
Perform a series of diagnostic restriction digests on the isolated plasmid DNA using enzymes that are known to produce a specific banding pattern for the correct construct.
-
Analyze the digestion products by agarose gel electrophoresis.
-
Compare the resulting banding pattern to the expected pattern for the correct plasmid. Any discrepancies may indicate a deletion, insertion, or other rearrangement.
-
Step 2: Optimize Fermentation Conditions
Fine-tuning the fermentation parameters can redirect metabolic flux towards this compound B synthesis.
-
Experimental Protocol: Fermentation Optimization
-
Media Composition: Systematically vary the concentrations of key media components. Start with a baseline medium, such as the one described in the table below, and then test different carbon sources (e.g., glucose, maltose, glycerol) and nitrogen sources (e.g., yeast extract, peptone, soy flour).
-
pH Control: Monitor and control the pH of the fermentation broth. Test a range of pH values, typically between 6.0 and 8.0.
-
Temperature and Aeration: Optimize the cultivation temperature (typically between 28°C and 32°C) and the aeration rate to ensure sufficient oxygen supply without causing excessive shear stress.
-
Table 1: Example Fermentation Medium for Streptomyces roseofulvus
| Component | Concentration |
| Glucose | 10 g/L |
| Starch | 20 g/L |
| Yeast Extract | 5 g/L |
| Peptone | 5 g/L |
| Calcium Carbonate | 4 g/L |
Step 3: Enhance the Expression of Key Biosynthetic Genes
Overexpression of the critical enzymes in the this compound B pathway can help to outcompete the shunt pathways.
-
Experimental Protocol: Gene Overexpression
-
Clone the genes encoding the essential enzymes of the this compound B pathway (e.g., ketosynthase, cyclase, aromatase) into a high-copy number expression vector under the control of a strong, constitutive promoter (e.g., ermEp*).
-
Introduce this overexpression plasmid into the this compound B producing strain via protoplast transformation or electroporation.
-
Confirm the presence of the plasmid in the transformants by PCR or restriction analysis.
-
Cultivate the engineered strain under optimized fermentation conditions and analyze the product profile by HPLC.
-
Issue 2: Low Overall Titer of this compound B and Byproducts
This guide addresses situations where the overall productivity of the fermentation is low.
Step 1: Assess the Viability and Growth of the Production Strain
Poor growth of the Streptomyces strain will inevitably lead to low product titers.
-
Experimental Protocol: Growth Curve Analysis
-
Inoculate a fresh liquid medium with spores or a mycelial suspension of the production strain.
-
Take samples at regular intervals and measure the optical density (OD) at 600 nm and/or the dry cell weight to monitor growth.
-
A healthy growth curve should show a distinct lag phase, exponential phase, and stationary phase. A prolonged lag phase or a low maximum cell density may indicate issues with the inoculum or the culture medium.
-
Step 2: Optimize Inoculum Development
A healthy and robust inoculum is critical for a successful fermentation.
-
Experimental Protocol: Inoculum Preparation
-
Prepare a seed culture by inoculating a suitable seed medium with spores of the Streptomyces strain.
-
Incubate the seed culture with shaking at an appropriate temperature until it reaches the late exponential phase of growth.
-
Use this actively growing seed culture to inoculate the main production fermenter. The inoculum size should typically be between 5% and 10% (v/v).
-
Step 3: Enhance Precursor Supply
The biosynthesis of this compound B, a polyketide, is dependent on a sufficient supply of malonyl-CoA and a specific starter unit.
-
Experimental Protocol: Precursor Feeding
-
Supplement the fermentation medium with precursors that can be readily converted into malonyl-CoA, such as sodium malonate.
-
If the starter unit for this compound B biosynthesis is known and is not a common metabolite, consider adding it or a precursor to the medium.
-
Test different concentrations and feeding strategies (e.g., a single dose at the beginning of the fermentation versus continuous or intermittent feeding).
-
Visualizations
Caption: Biosynthetic pathway of this compound B, highlighting the divergence to unwanted byproducts.
Caption: Troubleshooting workflow for reducing unwanted byproducts in this compound B production.
References
Impact of culture media composition on Frenolicin analogue production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of Frenolicin analogues. The focus is on the critical impact of culture media composition on yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most critical media components influencing this compound analogue production?
A1: The yield of this compound analogues, like many secondary metabolites from Streptomyces, is heavily influenced by the composition of the culture medium. The most critical factors are the type and concentration of carbon and nitrogen sources. Physical parameters such as pH, temperature, aeration, and agitation speed also play a crucial role.[1]
Key components identified as significant for antimicrobial production in Streptomyces species include:
-
Carbon Sources: Glucose, corn starch, and glycerol are often effective.[2][3] For instance, in one study with Streptomyces rimosus, the highest antimicrobial activity was observed at a 3% glucose concentration.[2]
-
Nitrogen Sources: Organic nitrogen sources like soybean meal, peptone, tryptone, and yeast extract are generally favorable for production.[2][4] Inorganic nitrogen sources tend to result in lower antimicrobial activity.[2] The presence of organic nitrogen compounds in some media can even decrease the production of certain antibacterial metabolites.[4]
-
Mineral Salts: Ions such as Mg²⁺, Fe³⁺, and phosphates (e.g., K₂HPO₄) are essential.[2][5] Magnesium, for example, is required for protein synthesis and can be a growth-stimulating factor.[2]
Q2: My Streptomyces culture shows good cell growth (high biomass), but the this compound analogue yield is low. What is the likely cause?
A2: High biomass does not always correlate with high secondary metabolite production. This phenomenon, known as "growth-product decoupling," can occur for several reasons:[1]
-
Nutrient Repression: The production of secondary metabolites like this compound is often triggered by the depletion of certain primary nutrients. If the medium is too rich in easily metabolized carbon or nitrogen sources, the switch from primary (growth) to secondary metabolism may be inhibited.[1]
-
Suboptimal Induction: The expression of the this compound biosynthetic gene cluster is tightly regulated. The necessary precursor molecules or signaling molecules may not be present in sufficient concentrations.
-
Incorrect Fermentation Time: Secondary metabolite production typically occurs during the stationary phase of growth. Harvesting the culture too early (during the exponential growth phase) or too late (when the product may degrade) can lead to low yields.[1] It's crucial to determine the optimal harvest time by creating a time-course profile of production.
Q3: What is a good starting point for developing a culture medium for a new Streptomyces strain?
A3: A good starting point is to use a known basal medium for Streptomyces and then optimize it. The International Streptomyces Project (ISP) media, such as ISP-2, are commonly used for initial cultivation.[4][6] From there, a "one-strain-many-compounds" (OSMAC) approach can be effective, which involves systematically altering the media composition to trigger the expression of cryptic biosynthetic gene clusters.[7] You can start by screening various carbon and nitrogen sources.[5][6]
Q4: How does pH affect the production of this compound analogues?
A4: pH is a critical parameter that must be controlled during fermentation. The optimal pH for secondary metabolite production by Streptomyces is typically around neutral (pH 7.0-7.5).[3][5] For example, one study found the optimal pH for producing anti-Candida albicans compounds from Streptomyces albidoflavus to be 7.3.[7] Deviations from the optimal pH can negatively impact enzyme activity, nutrient uptake, and overall metabolic function, leading to reduced yields.
Troubleshooting Guide
This guide addresses common issues encountered during this compound analogue fermentation.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Incorrect Media Composition: Key nutrients may be limiting or repressive. | Systematically test different carbon and nitrogen sources (see Table 1). Use statistical methods like Response Surface Methodology (RSM) to optimize component concentrations.[2][8] |
| Suboptimal pH: The pH of the medium may be outside the optimal range for production. | Monitor and control the pH of the culture throughout the fermentation process. Test a range of initial pH values (e.g., 6.5 to 8.0) to find the optimum for your strain.[3] | |
| Inadequate Aeration/Agitation: Poor oxygen supply can limit the growth and productivity of aerobic Streptomyces. | Optimize the agitation speed (rpm) and ensure adequate aeration. Dissolved oxygen levels are a critical parameter to monitor in bioreactors. | |
| Poor Inoculum Quality: The age, size, or physiological state of the seed culture is not optimal. | Standardize your inoculum preparation protocol. Use a fresh, actively growing seed culture. Ensure spore stocks are properly prepared and stored.[1] | |
| Inconsistent Batch-to-Batch Yield | Genetic Instability: The producing strain may have undergone genetic drift or mutation over successive cultures. | Re-streak the culture from a frozen stock to ensure genetic homogeneity. Periodically verify the productivity of the master cell bank. |
| Variability in Media Preparation: Minor inconsistencies in weighing components or in the quality of raw materials. | Use a standardized protocol for media preparation. Ensure autoclaves are properly validated to prevent overheating, which can degrade media components.[1] | |
| Contamination: Presence of unwanted microorganisms competing for nutrients or producing inhibitory substances. | Practice strict aseptic techniques. Regularly check cultures for contamination via microscopy. | |
| Product Degradation | Incorrect Harvest Time: The product may be unstable under the fermentation conditions and degrades after reaching its peak concentration. | Perform a time-course study to determine the optimal harvest time. Analyze samples at regular intervals (e.g., every 12-24 hours). |
| Presence of Degrading Enzymes: The strain may produce enzymes that break down the this compound analogue. | Adjust fermentation parameters (pH, temperature) to reduce the activity of degradative enzymes. Consider downstream processing modifications to quickly separate the product from the biomass. |
Quantitative Data on Media Composition
The following tables summarize data from studies on optimizing media for antimicrobial production in Streptomyces. While not all are specific to this compound, they provide a strong starting point for experimental design.
Table 1: Effect of Different Carbon and Nitrogen Sources on Antimicrobial Production
| Source Type | Component | Typical Concentration (% w/v) | Observed Effect on Production | Reference |
| Carbon | Glucose | 2.0 - 4.0 | Often shows a strong positive effect; a concentration of 3% was found to be optimal for S. rimosus. | [2] |
| Starch | 2.0 - 3.5 | A good complex carbohydrate source that can enhance secondary metabolism. | [2][3] | |
| Dextrose | 2.0 | Found to be an effective sole carbon source for Streptomyces sp. LH9. | [5] | |
| Glycerol | 2.0 | Identified as an optimal carbon source for S. rochei. | [3] | |
| Nitrogen | Soybean Meal | 2.5 | Identified as a significant nitrogen source for high productivity. | [2] |
| Peptone | 0.05 - 1.0 | Favorable for production; 0.05% was optimal for Streptomyces sp. LH9, while 1% was optimal for S. rochei. | [3][5] | |
| Yeast Extract | 1.0 - 4.0 | Commonly used, but higher concentrations may favor biomass over secondary metabolite production. | [6] | |
| Tryptone | - | Reported as a favorable organic nitrogen source. | [2] |
Table 2: Example of an Optimized Medium Composition
This table shows the final optimized medium for antimicrobial production by Streptomyces rimosus AG-P1441, developed using Response Surface Methodology (RSM).
| Component | Optimized Concentration |
| Glucose | 3% |
| Corn Starch | 3.5% |
| Soybean Meal | 2.5% |
| MgCl₂ | 1.2 mM |
| Glutamate | 5.9 mM |
| Source: Adapted from a study on Streptomyces rimosus.[2] |
Experimental Protocols
Protocol 1: Preparation of Streptomyces Spore Stock and Seed Culture
This protocol ensures a consistent and viable inoculum for fermentation experiments.
Materials:
-
Solid agar medium (e.g., ISP-2 or Bennet's agar)[2]
-
Sterile distilled water with 0.05% Tween 80
-
Sterile glycerol
-
Sterile cotton swabs
-
Sterile centrifuge tubes
-
Liquid seed medium (e.g., Tryptic Soy Broth or a specific seed medium from literature)
Procedure:
-
Spore Stock Preparation: a. Streak the Streptomyces strain onto the solid agar medium and incubate at 28-30°C for 7-14 days, or until sporulation is observed (a characteristic powdery appearance).[4] b. Aseptically add ~5 mL of sterile water/Tween 80 solution to the surface of a mature plate. c. Gently scrape the surface with a sterile cotton swab to dislodge the spores and create a spore suspension. d. Transfer the spore suspension to a sterile centrifuge tube. e. Centrifuge the suspension at low speed (e.g., 5000 x g) for 10 minutes to pellet the spores. f. Discard the supernatant and resuspend the spore pellet in a sterile 20% glycerol solution. g. Aliquot into cryovials and store at -80°C for long-term use.[2]
-
Seed Culture Development: a. Aseptically inoculate a 250 mL flask containing 50 mL of liquid seed medium with 1 mL of the thawed spore suspension. b. Incubate the flask at 28°C on a rotary shaker at 150-200 rpm for 30-48 hours, or until a dense, fragmented mycelial culture is obtained.[2] c. This seed culture is now ready to be used to inoculate the main production medium (typically at a 2-10% v/v ratio).
Protocol 2: One-Factor-at-a-Time (OFAT) Media Optimization
This protocol is a basic method to screen the effects of individual media components.
Procedure:
-
Establish a Basal Medium: Start with a defined medium known to support Streptomyces growth (e.g., GSS liquid medium).[2]
-
Carbon Source Screening: a. Prepare flasks of the basal medium, but replace the standard carbon source with different test sources (e.g., glucose, starch, fructose, maltose) at a consistent concentration (e.g., 2% w/v). b. Include a control flask with the original carbon source and one with no carbon source. c. Inoculate all flasks with the seed culture and ferment under standard conditions. d. After the fermentation period, measure the yield of the this compound analogue in each flask to identify the best carbon source.[5]
-
Nitrogen Source Screening: a. Using the basal medium containing the optimal carbon source identified in the previous step, replace the standard nitrogen source with different test sources (e.g., soybean meal, peptone, yeast extract, ammonium sulfate). b. Follow the same procedure as in step 2 to identify the optimal nitrogen source.[2]
-
Concentration Optimization: a. Once the best carbon and nitrogen sources are identified, optimize their concentrations. b. Set up a series of flasks with varying concentrations of the optimal carbon source while keeping the nitrogen source constant. c. In a separate experiment, vary the concentration of the optimal nitrogen source while keeping the carbon source at its identified optimum. d. Measure the yield in each case to determine the optimal concentration for each component.
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to this compound analogue production.
Caption: Proposed biosynthetic pathway for this compound B production.
Caption: Experimental workflow for optimizing this compound analogue production.
References
- 1. benchchem.com [benchchem.com]
- 2. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial activity of Streptomyces sp. Y15 against pathogenic bacteria and evaluation of culture media for antibiotic production [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of the Cytotoxic Activity of Three Streptomyces Strains Isolated from Guaviare River Sediments (Colombia, South America) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing recombinant mini proinsulin production via response surface method and microbioreactor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Scaling Up Frenolicin B Production
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the production of Frenolicin B, a promising antibiotic and antitumor agent produced by the bacterium Streptomyces roseofulvus.[1][2] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to navigate the complexities of fermentation and downstream processing for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the producing organism for this compound B and where can I obtain a culture?
A1: this compound B is produced by the bacterium Streptomyces roseofulvus.[1][2] Strains of Streptomyces roseofulvus, such as ATCC 19921, are available from various culture collections, including the American Type Culture Collection (ATCC).[3]
Q2: What are the primary challenges when scaling up this compound B fermentation from shake flasks to a bioreactor?
A2: Transitioning from shake flasks to a bioreactor presents several challenges that can impact yield and reproducibility. Key challenges include:
-
Maintaining Consistency: Replicating the exact mass transfer, mixing, and shear stress conditions of a shake flask in a bioreactor is difficult.
-
Oxygen Transfer: Ensuring adequate dissolved oxygen (DO) is critical for Streptomyces metabolism and secondary metabolite production. The high surface-area-to-volume ratio in shake flasks facilitates passive oxygen diffusion, whereas bioreactors rely on controlled aeration and agitation.
-
Shear Stress: Mechanical agitation in a bioreactor can damage the mycelial structure of Streptomyces, potentially affecting growth and productivity.
-
Nutrient Gradients: In large-scale bioreactors, gradients of nutrients, pH, and dissolved oxygen can form, leading to heterogeneous cell populations and reduced productivity.
Q3: My Streptomyces roseofulvus culture is growing well (high biomass), but this compound B production is low. What are the likely causes?
A3: This common issue, where primary metabolism (growth) is robust but secondary metabolism (antibiotic production) is lagging, can be attributed to several factors:
-
Suboptimal Induction of Biosynthetic Pathway: The production of secondary metabolites like this compound B is often triggered by specific nutritional or environmental cues, which may not be present under optimal growth conditions.
-
Nutrient Limitation or Repression: The depletion of certain nutrients (e.g., phosphate) can trigger secondary metabolism, while high concentrations of others (e.g., glucose) can be repressive.[4]
-
Incorrect Harvest Time: this compound B is a secondary metabolite, and its production typically occurs during the stationary phase of growth. Harvesting too early or too late can result in low yields.
-
pH Shift: The pH of the fermentation broth can significantly influence enzyme activity and secondary metabolite production.
Q4: I am observing significant batch-to-batch variability in my this compound B fermentation. How can I improve consistency?
A4: To improve consistency, focus on the following:
-
Inoculum Quality: Standardize the preparation of your seed culture, including the age and physiological state of the inoculum.
-
Medium Preparation: Ensure precise weighing and complete dissolution of all medium components. Use consistent sterilization methods to avoid degradation of sensitive ingredients.
-
Process Parameter Control: Tightly control key fermentation parameters such as pH, temperature, dissolved oxygen, and agitation speed.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No this compound B Production Despite Good Cell Growth | Carbon source repression. | Replace glucose with a more slowly metabolized carbon source like glycerol or maltodextrin. |
| Phosphate inhibition. | Optimize the phosphate concentration in the medium. Lower concentrations often favor secondary metabolite production.[4] | |
| Suboptimal pH. | Monitor and control the pH of the fermentation broth. The optimal pH for this compound B production may differ from the optimal pH for growth. | |
| Premature Plateau or Decline in this compound B Production | Nutrient limitation. | Implement a fed-batch strategy to supply limiting nutrients during the production phase. |
| Product feedback inhibition. | Consider in-situ product removal techniques, such as the addition of an adsorbent resin to the fermentation broth. | |
| Accumulation of toxic byproducts. | Analyze the fermentation broth for potential inhibitory compounds and adjust the medium composition or feeding strategy accordingly. | |
| Foaming in the Bioreactor | High protein content in the medium. | Add an appropriate antifoam agent, such as polypropylene glycol. |
| Excessive agitation or aeration. | Optimize the agitation and aeration rates to minimize foaming while maintaining adequate oxygen transfer. | |
| Mycelial Pelleting or Clumping | High inoculum density or specific medium components. | Optimize the inoculum size and medium composition. Adding glass beads to the culture can sometimes help to maintain a more dispersed mycelial morphology. |
Data Presentation: Fermentation Parameter Optimization
Disclaimer: Specific quantitative data for this compound B production under varying conditions is not extensively available in the public domain. The following table presents representative data based on the fermentation of other polyketides in Streptomyces species to illustrate the expected trends and magnitudes of effects.
| Parameter | Condition A | Yield of Polyketide (mg/L) | Condition B | Yield of Polyketide (mg/L) | Reference Principle |
| Carbon Source | 2% Glucose | 150 | 2% Glycerol | 250 | Slowly metabolized carbon sources often enhance secondary metabolite production.[4] |
| Nitrogen Source | 1% Peptone | 200 | 1% Yeast Extract | 280 | Complex nitrogen sources can provide essential precursors and inducers. |
| pH Control | Uncontrolled (drops to 5.5) | 120 | Controlled at pH 7.0 | 350 | Stable pH in the optimal range is crucial for enzymatic activity in the biosynthetic pathway.[5] |
| Temperature | 25°C | 220 | 30°C | 380 | The optimal temperature for secondary metabolite production can be higher than for biomass growth.[6] |
| Dissolved Oxygen | 20% saturation | 180 | 50% saturation | 400 | Adequate oxygen supply is critical for the biosynthesis of many polyketides. |
Experimental Protocols
Fermentation of Streptomyces roseofulvus for this compound B Production
a. Seed Culture Preparation:
-
Prepare a seed medium containing (per liter): 10 g glucose, 20 g starch, 5 g yeast extract, 5 g peptone, and 4 g calcium carbonate. Adjust the pH to 7.0.
-
Inoculate 100 mL of the seed medium in a 500 mL flask with a culture of S. roseofulvus.
-
Incubate at 27°C with shaking at 250 rpm for 48 hours.
b. Production Fermentation:
-
Prepare the production medium containing (per liter): corn oil, dextrin, corn steep solids, cane molasses, sodium formate, yeast extract, soy flour, magnesium sulfate, monobasic sodium phosphate, and calcium carbonate.
-
Inoculate the production medium with 5% (v/v) of the seed culture.
-
Maintain the fermentation temperature between 25°C and 34°C.
-
Monitor the production of this compound B by HPLC. The typical fermentation time is 160 to 240 hours.
Extraction and Purification of this compound B
-
After fermentation, adjust the pH of the whole broth to approximately 3.0.
-
Extract the broth with an equal volume of ethyl acetate.
-
Separate the ethyl acetate layer containing this compound B.
-
Concentrate the ethyl acetate extract under reduced pressure.
-
Purify the crude extract using silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Further purify the this compound B fraction by crystallization from a solvent such as methanol or an ethyl acetate/hexane mixture.
Analytical Method: Quantification of this compound B by HPLC
-
Sample Preparation: Centrifuge a sample of the fermentation broth to separate the mycelium. The supernatant can be directly analyzed or extracted with ethyl acetate for concentration.
-
HPLC System: A standard HPLC system with a C18 reversed-phase column and a UV detector is suitable.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) can be used for separation.
-
Detection: Monitor the elution at the maximum absorbance wavelength of this compound B.
-
Quantification: Create a standard curve using purified this compound B to quantify the concentration in the fermentation samples.
Visualizations
This compound B Biosynthesis Pathway
Caption: Proposed biosynthetic pathway of this compound B from primary metabolites.
Experimental Workflow for this compound B Production and Purification
Caption: Overall workflow for this compound B production and purification.
Troubleshooting Logic for Low this compound B Yield
Caption: A logical workflow for troubleshooting low this compound B yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Effect of pH on the production of the antitumor antibiotic retamycin by Streptomyces olindensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of temperature on growth and production of the antibiotic granaticin by a thermotolerant streptomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing challenges in the chemical synthesis of Frenolicin analogues
Welcome to the technical support center for the chemical synthesis of Frenolicin and its analogues. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their synthetic endeavors.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound analogues.
Issue 1: Low yield or poor regioselectivity in the Diels-Alder reaction for the pyranonaphthoquinone core.
-
Question: My Diels-Alder reaction to form the pyranonaphthoquinone skeleton is resulting in a low yield and a mixture of regioisomers. How can I improve this?
-
Answer: Low yield and poor regioselectivity in the Diels-Alder reaction are common hurdles. Here are several strategies to address this issue:
-
Diene/Dienophile Reactivity: The electronic nature of your diene and dienophile is critical. The reaction is generally favored between an electron-rich diene and an electron-poor dienophile. Ensure your quinone dienophile is sufficiently electron-deficient. The presence of electron-withdrawing groups on the quinone can enhance reactivity and regioselectivity. Conversely, electron-donating groups on the diene will increase its reactivity.[1][2]
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can significantly improve both the rate and regioselectivity of the Diels-Alder reaction.[3] Lewis acids can coordinate to the carbonyl group of the quinone, lowering its LUMO energy and increasing its reactivity. Common Lewis acids for this purpose include BF₃·OEt₂, AlCl₃, and SnCl₄. The choice of Lewis acid can influence the regiochemical outcome, so screening different catalysts may be necessary.
-
Solvent Effects: The solvent can influence the reaction rate and selectivity. Aprotic solvents are generally preferred. Solvents like toluene, dichloromethane, or benzene are commonly used.
-
Temperature and Reaction Time: While higher temperatures can sometimes overcome activation energy barriers, they can also lead to side reactions and reduced selectivity. It is often beneficial to run the reaction at lower temperatures for a longer duration, especially when using a catalyst.
-
Remote Substituent Effects: Be aware that substituents not directly involved in the cycloaddition can still influence regioselectivity through long-range electronic or steric effects.[1] Careful design of your synthetic precursors is therefore important.
-
Issue 2: Poor diastereoselectivity in the oxa-Pictet-Spengler reaction for the formation of the benzoisochroman ring.
-
Question: I am struggling to control the stereochemistry at the newly formed chiral center during the oxa-Pictet-Spengler cyclization. What factors influence diastereoselectivity?
-
Answer: Achieving high diastereoselectivity in the oxa-Pictet-Spengler reaction is crucial for the synthesis of biologically active this compound analogues. Several factors can be tuned to control the stereochemical outcome:
-
Lewis Acid Selection: The choice of Lewis acid is a key determinant of diastereoselectivity. For instance, in the synthesis of certain this compound precursors, copper(II) triflate (Cu(OTf)₂) has been shown to favor the formation of the α-configured product, while other Lewis acids might lead to different diastereomeric ratios.[4] A screening of various Lewis acids such as Sc(OTf)₃, Yb(OTf)₃, or TMSOTf is recommended to find the optimal conditions for your specific substrate.
-
Solvent and Temperature: The reaction solvent and temperature can significantly impact the diastereomeric ratio (d.r.). Dichloromethane is often a good starting point.[4] Lowering the reaction temperature can often enhance diastereoselectivity by favoring the transition state with the lowest activation energy.
-
Nature of the Aldehyde: The steric bulk of the aldehyde used in the condensation can influence the facial selectivity of the cyclization.
-
Substrate Control: The existing stereocenters in your precursor will influence the stereochemical outcome of the cyclization. This is known as substrate-induced diastereoselectivity.
-
Issue 3: Difficulty in the purification of this compound analogues.
-
Question: My crude product is a complex mixture, and I am having trouble isolating the desired this compound analogue in high purity. What purification strategies are effective?
-
Answer: The purification of pyranonaphthoquinone compounds can be challenging due to their polarity and potential instability. A multi-step purification approach is often necessary:
-
Chromatography:
-
Flash Column Chromatography: This is the most common initial purification step. A silica gel stationary phase is typically used. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is usually effective. The choice of solvent system will depend on the specific analogue.
-
Preparative Thin-Layer Chromatography (TLC): For small-scale purifications or for separating closely eluting compounds, preparative TLC can be a valuable tool.
-
High-Performance Liquid Chromatography (HPLC): For achieving high purity, especially for final compounds intended for biological testing, reversed-phase HPLC is often employed. A C18 column with a water/acetonitrile or water/methanol gradient is a common setup.
-
-
Recrystallization: If a solid product is obtained, recrystallization can be a powerful technique for purification, provided a suitable solvent system can be found.
-
Characterization of Impurities: To optimize purification, it is helpful to identify the major impurities. Techniques like LC-MS and NMR spectroscopy can be used to characterize byproducts, which can provide insights into side reactions and help in designing a more effective purification strategy.[5][6][7][8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the total synthesis of this compound B?
A1: Two of the most pivotal steps are the construction of the pyranonaphthoquinone core and the stereoselective formation of the benzoisochroman system.[1][4] A highly regioselective Diels-Alder reaction is often employed for the former, while a diastereoselective oxa-Pictet-Spengler reaction is a key strategy for the latter.[1][4]
Q2: What are some common protecting groups used in the synthesis of this compound analogues, and when are they necessary?
A2: Protecting groups are often required to mask reactive functional groups, such as phenols and alcohols, to prevent unwanted side reactions during the synthesis.[9][10][11][12][13] Common choices include:
-
For Phenolic Hydroxyl Groups:
-
Methyl ethers (Me): Stable but can be difficult to remove.
-
Benzyl ethers (Bn): Cleaved by hydrogenolysis, which is generally a mild condition.
-
Silyl ethers (e.g., TMS, TBDMS): Removed by fluoride ions (e.g., TBAF) or acidic conditions. The choice depends on the stability of other functional groups in the molecule.
-
-
For Alcoholic Hydroxyl Groups:
-
Silyl ethers (e.g., TBDMS, TIPS): Offer a range of stabilities depending on the steric bulk of the silyl group.
-
Acetyl (Ac) or Benzoyl (Bz) esters: Removed by hydrolysis under acidic or basic conditions.
-
The selection of a protecting group strategy depends on the overall synthetic route and the compatibility of the protection/deprotection conditions with other reagents used.[9][10]
Q3: How can I confirm the stereochemistry of my synthetic intermediates and final products?
A3: A combination of spectroscopic and analytical techniques is used to determine stereochemistry:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) can provide initial clues based on coupling constants and chemical shifts. 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are powerful for determining the relative stereochemistry by identifying protons that are close in space.
-
X-ray Crystallography: If a crystalline sample can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to separate enantiomers and determine the enantiomeric excess (ee) of a chiral compound.
Q4: My this compound analogue appears to be unstable during workup or purification. What precautions should I take?
A4: Pyranonaphthoquinones can be sensitive to light, air (oxidation), and strong acids or bases.
-
Minimize Exposure to Light: Protect reaction mixtures and purified compounds from direct light by wrapping flasks in aluminum foil.
-
Inert Atmosphere: Conduct reactions and store sensitive intermediates under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Mild Workup Conditions: Use mild acidic or basic conditions for workup procedures. Saturated aqueous ammonium chloride (NH₄Cl) is a good choice for quenching reactions instead of strong acids.
-
Temperature Control: Keep samples cold during purification and storage whenever possible.
Data Presentation
Table 1: Optimization of the oxa-Pictet-Spengler Reaction [4]
| Entry | Lewis Acid (mol %) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (α:β) |
| 1 | Sc(OTf)₃ (100) | CH₂Cl₂ | 1 | 80 | 1:1 |
| 2 | Cu(OTf)₂ (50) | CH₂Cl₂ | 1 | 85 | 4:1 |
| 3 | Yb(OTf)₃ (100) | CH₂Cl₂ | 1 | 75 | 2:1 |
| 4 | TMSOTf (100) | CH₂Cl₂ | 1 | 60 | 3:1 |
| 5 | Cu(OTf)₂ (50) | Toluene | 12 | 82 | 3.5:1 |
| 6 | Cu(OTf)₂ (50) | CH₂Cl₂ | 12 | 90 | 5:1 |
Note: This table is a representative example based on literature findings and should be adapted for specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction
-
To a solution of the substituted quinone (1.0 equiv) in anhydrous dichloromethane (0.1 M) under an argon atmosphere at 0 °C, add the Lewis acid (e.g., BF₃·OEt₂, 1.1 equiv) dropwise.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of the diene (1.5 equiv) in anhydrous dichloromethane dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for a Diastereoselective oxa-Pictet-Spengler Reaction [4]
-
To a solution of the starting alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous dichloromethane (0.2 M) under a nitrogen atmosphere at 0 °C, add the Lewis acid (e.g., Cu(OTf)₂, 50 mol%) in one portion.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Continue stirring for 12-16 hours, monitoring the reaction by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired benzoisochroman product.
Visualizations
Caption: General experimental workflows for key synthetic steps.
Caption: Troubleshooting logic for a low-yield Diels-Alder reaction.
References
- 1. DSpace [dr.lib.iastate.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. A diastereoselective oxa-Pictet-Spengler-based strategy for (+)-frenolicin B and epi-(+)-frenolicin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. rroij.com [rroij.com]
- 7. biomedres.us [biomedres.us]
- 8. biomedres.us [biomedres.us]
- 9. scholars.uky.edu [scholars.uky.edu]
- 10. Item - A Diastereoselective Oxa-PictetâSpengler-Based Strategy for (+)-Frenolicin B and epi-(+)-Frenolicin B Synthesis - figshare - Figshare [figshare.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. chem.iitb.ac.in [chem.iitb.ac.in]
- 13. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Minimizing degradation of Frenolicin during extraction and purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Frenolicin during extraction and purification processes.
Disclaimer on Quantitative Data
Currently, specific quantitative data on the degradation kinetics of this compound under various conditions (e.g., precise rates at different pH values, temperatures, or light intensities) is not extensively available in the public domain. The tables and recommendations provided below are based on established principles for the handling of phenolic compounds, a class to which this compound belongs, and qualitative information derived from existing literature on this compound and its analogues.
Troubleshooting Guides
This section addresses common issues that can lead to this compound degradation during extraction and purification.
Problem 1: Low Yield of this compound in the Crude Extract
| Possible Cause | Recommended Solution | Explanation |
| Oxidative Degradation | - Perform extraction and subsequent steps under an inert atmosphere (e.g., nitrogen or argon).- Use freshly distilled or high-purity, peroxide-free solvents. | This compound, like many phenolic compounds, is susceptible to oxidation, which can be accelerated by atmospheric oxygen and peroxides in solvents. Some processes for related compounds have noted improved yields under anaerobic conditions[1]. |
| Incomplete Extraction | - Ensure the pH of the fermentation broth is adjusted to acidic conditions (e.g., pH 2) before solvent extraction[2].- Use an appropriate solvent such as ethyl acetate or butyl acetate for extraction from the filtrate[2].- Perform multiple extractions (e.g., 3 times) to ensure complete transfer of this compound to the organic phase. | Acidifying the aqueous phase protonates the acidic functional groups of this compound, increasing its solubility in organic solvents. |
| Thermal Degradation | - Maintain low temperatures during concentration steps. Use a rotary evaporator with a water bath temperature below 40-45°C[1].- Avoid prolonged exposure to heat. | This compound is a polyketide and can be heat-sensitive. Elevated temperatures can lead to decomposition. |
| pH-Related Degradation | - Minimize the time this compound is exposed to harsh pH conditions. Neutralize extracts if they are to be stored for extended periods. | While acidic conditions are necessary for efficient extraction, prolonged exposure to strong acids or bases can catalyze hydrolysis or other degradation reactions. |
Problem 2: Presence of Multiple Degradation Products in Purified Fractions
| Possible Cause | Recommended Solution | Explanation |
| Photodegradation (Light Sensitivity) | - Protect all solutions and extracts containing this compound from light by using amber glassware or wrapping containers in aluminum foil. | Many complex organic molecules, especially those with chromophores like this compound, can be degraded by exposure to UV and visible light. |
| Reaction with Solvents | - Use high-purity (HPLC grade) solvents for all chromatographic steps.- Avoid chlorinated solvents if possible, as they can generate acidic impurities. | Impurities in solvents can react with this compound, leading to the formation of artifacts. |
| Contamination from Glassware | - Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent before use. | Residual acids, bases, or oxidizing agents on glassware can initiate degradation. |
| Instability on Chromatographic Media | - For silica gel chromatography, consider deactivating the silica gel with a small amount of water or a suitable organic solvent if degradation is observed.- Minimize the time the compound spends on the column. | The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH for extracting this compound from the fermentation broth?
A1: An acidic pH, typically around 2, is recommended for the extraction of this compound from the aqueous fermentation filtrate into an organic solvent like ethyl acetate or butyl acetate[2]. This ensures that the carboxylic acid moieties of this compound are protonated, making the molecule less polar and more soluble in the organic phase.
Q2: Which solvents are best for the extraction and purification of this compound?
A2: For the initial extraction from the filtrate, water-immiscible solvents like ethyl acetate and butyl acetate are commonly used[2]. For washing crude extracts to remove oils and nonpolar impurities, hexane is effective[1]. During purification by chromatography, solvent systems often involve mixtures of nonpolar and polar solvents, such as benzene or hexane/ethyl acetate gradients for silica gel chromatography[2].
Q3: What are the optimal temperature conditions for handling this compound?
A3: It is crucial to keep temperatures as low as is practical throughout the extraction and purification process. For concentrating extracts, temperatures should ideally be kept below 40-45°C under vacuum[1]. Crystallization steps may be performed at low temperatures, such as 0°C, to improve yield[1]. For long-term storage, keeping the purified compound at -20°C or lower is advisable.
Q4: How can I prevent the conversion of this compound to other analogues like deoxythis compound during the process?
A4: The conversion of this compound to deoxythis compound is a reduction reaction, while the conversion of deoxythis compound to this compound B can be influenced by oxygen. To minimize unwanted conversions, it is recommended to work under an inert atmosphere (e.g., nitrogen or argon), especially if deoxythis compound is an intermediate in the production of a desired analogue like this compound B[1]. The choice of extraction and purification steps will also influence the final composition of the product.
Q5: What are the recommended storage conditions for purified this compound?
A5: Purified this compound should be stored as a solid in a tightly sealed container, protected from light, at low temperatures (-20°C or below). If storage in solution is necessary, use a high-purity aprotic solvent and store at low temperatures for the shortest possible time.
Data on Factors Affecting this compound Stability (Qualitative)
The following tables provide a qualitative summary of the expected impact of various environmental factors on the stability of this compound, based on general principles for phenolic compounds.
Table 1: Effect of pH on this compound Stability
| pH Range | Expected Stability | Potential Degradation Pathway |
| < 3 | Moderate | Acid-catalyzed hydrolysis of ester or ether linkages. |
| 3 - 6 | High | Generally the most stable range for many phenolic compounds. |
| > 7 | Low to Moderate | Base-catalyzed hydrolysis and increased susceptibility to oxidation. |
Table 2: Effect of Temperature on this compound Stability
| Temperature Range | Expected Stability | Recommendations |
| < 4°C | High | Ideal for storage of solutions and extracts. |
| 4°C - 25°C | Moderate | Suitable for short-term handling during extraction and purification. Minimize exposure time. |
| > 40°C | Low | Significant risk of thermal degradation. Avoid during concentration and drying steps[1]. |
Table 3: Effect of Light and Oxygen on this compound Stability
| Condition | Expected Stability | Recommendations |
| Exposure to UV/Visible Light | Low | Work in a dimly lit environment and use amber glassware or foil-wrapped containers. |
| Presence of Oxygen | Low to Moderate | Degas solvents and consider working under an inert atmosphere (nitrogen or argon)[1]. |
| Absence of Light and Oxygen | High | Optimal conditions for preventing degradation. |
Experimental Protocols
Protocol 1: General Extraction and Purification of this compound from Streptomyces Culture
This protocol is a generalized procedure based on methods described in the literature[1][2][3].
-
Fermentation: Culture a this compound-producing strain of Streptomyces (e.g., S. roseofulvus) in a suitable liquid medium under aerobic conditions at 27-30°C for 100-150 hours, or until maximum production is achieved[2].
-
Harvesting and Separation:
-
Centrifuge the fermentation broth to separate the mycelial biomass from the culture supernatant (filtrate).
-
-
Acidification and Extraction:
-
Washing and Drying:
-
Wash the combined organic extract with a saturated sodium chloride solution (brine) to remove residual water.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Concentration:
-
Filter off the sodium sulfate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator, ensuring the water bath temperature does not exceed 40°C[1]. This will yield the crude extract.
-
-
Preliminary Purification (Optional):
-
If the crude extract is oily, resuspend it in a minimal amount of a polar solvent and then precipitate nonpolar impurities by adding a nonpolar solvent like hexane. Filter to collect the more polar this compound-containing fraction[1].
-
-
Chromatographic Purification:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Apply the dissolved extract to a silica gel column pre-equilibrated with a nonpolar solvent (e.g., benzene or a hexane/ethyl acetate mixture)[2].
-
Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.
-
-
Final Purification and Characterization:
-
Combine the pure fractions and concentrate under reduced pressure.
-
Further purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) if necessary[1].
-
Dry the purified this compound under vacuum at a low temperature (e.g., 30°C)[1].
-
Confirm the identity and purity of the final product using analytical techniques such as NMR, mass spectrometry, and HPLC.
-
Visualizations
Caption: Factors contributing to the degradation of this compound.
Caption: Workflow for this compound extraction and purification.
References
Technical Support Center: Enhancing the Bioactivity of Frenolicin Through Chemical Modification
This technical support center is designed for researchers, scientists, and drug development professionals working with Frenolicin and its derivatives. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary biological activities?
This compound is a polyketide antibiotic produced by Streptomyces roseofulvus. It belongs to the pyranonaphthoquinone class of natural products. The core structure of this compound has been the subject of various chemical modifications to enhance its therapeutic potential. Its primary reported bioactivities include:
-
Anticancer: this compound B has been shown to exhibit potent antitumor effects.[1][2][3]
-
Antifungal: It displays strong activity against various fungal species, including carbendazim-resistant strains.
-
Anticoccidial: this compound and its derivatives are effective against protozoan parasites of the genus Eimeria, which cause coccidiosis.[1]
-
Antimalarial and Antibacterial: Various this compound analogues have demonstrated activity against Plasmodium falciparum, Bacillus cereus, and Staphylococcus aureus.
2. What is the mechanism of action for the anticancer activity of this compound B?
This compound B exerts its anticancer effects by targeting Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3), two key antioxidant proteins.[1][2][3] By covalently modifying the active-site cysteines of Prx1 and Grx3, this compound B inhibits their function, leading to:[1][2][3]
-
An increase in intracellular reactive oxygen species (ROS).[1][2][3]
-
Subsequent inhibition of the mTORC1/4E-BP1 signaling axis, which ultimately suppresses tumor growth.[1][2][3]
3. How can the bioactivity of this compound be enhanced through chemical modification?
Structure-activity relationship (SAR) studies have shown that modifications to the this compound scaffold can significantly impact its bioactivity. For instance, the identity of the substituent at the C-15 position has been shown to be sensitive for its antiparasitic activity against Toxoplasma gondii. The synthesis of carbocyclic analogues has also led to the development of new anticoccidial agents.[1]
4. What are common challenges when working with this compound and its derivatives in bioassays?
A primary challenge is the poor aqueous solubility of many pyranonaphthoquinone compounds. This can lead to compound precipitation in aqueous assay media, resulting in inaccurate and underestimated potency. It is crucial to ensure complete dissolution of the compound to obtain reliable results.
Troubleshooting Guides
Issue 1: Low or No Observed Bioactivity in Anticancer Assays
| Possible Cause | Troubleshooting Steps |
| Poor Compound Solubility | Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO. When diluting into the aqueous assay buffer, ensure the final DMSO concentration is minimal (typically <0.5%) to avoid solvent-induced toxicity. If precipitation occurs upon dilution, try gentle warming or sonication. Consider using alternative co-solvents such as ethanol or PEG 400. |
| Incorrect Cell Line Selection | Different cancer cell lines exhibit varying sensitivity to this compound derivatives. Ensure the chosen cell line is appropriate for the target of interest. For example, if investigating the mTORC1 pathway, use a cell line where this pathway is known to be active. |
| Suboptimal Drug Concentration or Exposure Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment. Some effects, like the inhibition of 4E-BP1 phosphorylation, may require higher concentrations or longer incubation times. |
| Feedback Loop Activation | Inhibition of the mTORC1 pathway can sometimes trigger pro-survival feedback loops, such as the activation of Akt signaling. If you observe unexpected results, consider investigating potential feedback mechanisms by co-treating with inhibitors of the suspected feedback pathway. |
Issue 2: Inconsistent Results in Antifungal Susceptibility Testing
| Possible Cause | Troubleshooting Steps |
| Inoculum Preparation | Ensure a standardized inoculum of the fungal organism is used. The density of the fungal suspension should be consistent across experiments. |
| Reading the Minimum Inhibitory Concentration (MIC) | The MIC for azoles is typically defined as the lowest drug concentration that produces a 50% reduction in growth compared to the control. For amphotericin B, it is the lowest concentration with complete growth inhibition. Ensure the correct endpoint is being used for the specific antifungal class. |
| Compound Stability in Media | Verify the stability of your this compound derivative in the chosen culture medium over the course of the experiment. Degradation of the compound can lead to an overestimation of the MIC. |
Data Presentation
Table 1: Cytotoxicity of this compound and its Analogues against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | A549 (Lung Carcinoma) | 5.77 | [4] |
| This compound B | A549 (Lung Carcinoma) | 0.28 | [4] |
| Deoxythis compound | A549 (Lung Carcinoma) | 3.21 | [4] |
| UCF76-A | A549 (Lung Carcinoma) | 1.83 | [4] |
| This compound C | A549 (Lung Carcinoma) | > 80 | [4] |
| This compound D | A549 (Lung Carcinoma) | > 80 | [4] |
| This compound E | A549 (Lung Carcinoma) | > 80 | [4] |
| This compound F | A549 (Lung Carcinoma) | > 80 | [4] |
| This compound G | A549 (Lung Carcinoma) | > 80 | [4] |
Table 2: Antifungal Activity of this compound B
| Fungal Species | MIC (mg/L) |
| Fusarium graminearum PH-1 | 0.51 |
| Carbendazim-resistant F. graminearum | 0.25 - 0.92 |
| Fusarium asiaticum | 0.25 - 0.92 |
Experimental Protocols
1. Protocol for Assessing Anticancer Activity (MTT Assay)
This protocol is a general guideline for determining the cytotoxicity of this compound derivatives against adherent cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative from a DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using a suitable software.
2. Protocol for Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and can be adapted for this compound derivatives.
-
Preparation of Antifungal Solutions: Prepare serial twofold dilutions of the this compound derivative in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized fungal suspension (e.g., 0.5 McFarland standard) from a fresh culture. Dilute the suspension in RPMI 1640 medium to achieve a final concentration of approximately 0.5 x 10^3 to 2.5 x 10^3 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
Mandatory Visualization
Caption: Anticancer signaling pathway of this compound B.
Caption: General experimental workflow for enhancing this compound bioactivity.
References
- 1. Carbocyclic this compound analogues: novel anticoccidial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Cytotoxic Evaluation of a Series of 2-Amino-Naphthoquinones against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new 9-hydroxy-α- and 7-hydroxy-β-pyran naphthoquinones and cytotoxicity against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frenolicins C–G, Pyranonaphthoquinones from Streptomyces sp. RM-4-15 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antifungal Activities of Frenolicin B and Nystatin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antifungal research, the polyene macrolide Nystatin has long been a benchmark for activity against a broad spectrum of fungal pathogens. However, the emergence of resistance and the quest for novel therapeutic agents have spurred investigations into new chemical entities. Among these, Frenolicin B, a pyranonaphthoquinone antibiotic, has demonstrated potential, albeit with a primary research focus on its anticancer properties. This guide provides a comparative analysis of the antifungal activities of this compound B and Nystatin, presenting available experimental data, detailing methodologies for key experiments, and visualizing their mechanisms of action.
Executive Summary
This guide reveals a significant disparity in the available antifungal data between Nystatin and this compound B. Nystatin's extensive history of clinical use is reflected in the wealth of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data against a wide array of fungal species. In contrast, quantitative antifungal data for this compound B is sparse and primarily focused on phytopathogenic fungi. While a direct, comprehensive comparison is currently challenging, this document synthesizes the existing information to provide a foundational understanding for researchers.
Data Presentation: Antifungal Activity
The following tables summarize the available quantitative data on the antifungal activity of Nystatin and this compound B. It is crucial to note the limited data for this compound B, which restricts a direct comparison across a broad range of clinically relevant fungi.
Table 1: Antifungal Activity of Nystatin
| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) |
| Candida albicans | 0.25 - 8[1][2] | 0.5 - 64[2] |
| Candida glabrata | 0.625 - 16[2][3] | 0.5 - 64[2] |
| Candida krusei | 4 - 16[1][2] | 0.5 - 64[2] |
| Candida parapsilosis | 1.25 - 16[2][3] | 0.5 - 64[2] |
| Candida tropicalis | 0.625 - 16[2][3] | 0.5 - 64[2] |
| Aspergillus fumigatus | 0.5 - >16 | 8 - >16[4] |
| Aspergillus flavus | 2 - >16 | >16[4] |
| Aspergillus niger | 1 - >16 | >16[4] |
| Aspergillus terreus | 8 - >16 | >16[4] |
| Cryptococcus neoformans | 0.5 - 4 | Not widely reported |
Table 2: Antifungal Activity of this compound B
| Fungal Species | EC50 (mg/L) | MIC (µg/mL) | MFC (µg/mL) |
| Fusarium graminearum | 0.25 - 0.92[5][6] | Not reported | Not reported |
| Fusarium asiaticum | 0.25 - 0.92[5][6] | Not reported | Not reported |
EC50 (Half maximal effective concentration) values indicate the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Mechanisms of Action
The antifungal mechanisms of Nystatin and this compound B are distinct, targeting different cellular components and pathways.
Nystatin: As a polyene antibiotic, Nystatin's primary mode of action involves binding to ergosterol, a key component of the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular components, ultimately leading to fungal cell death.
This compound B: The antifungal mechanism of this compound B is not as well-elucidated as its anticancer properties. However, studies on its effects against Fusarium graminearum suggest that it may inhibit the metabolism of nucleotides and energy by affecting genes involved in phosphorus utilization.[5][6] This is a departure from its known anticancer mechanism, which involves the inhibition of peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3), leading to an increase in reactive oxygen species (ROS).[7] Further research is required to fully understand its specific antifungal mode of action.
Visualizing the Mechanisms
Caption: Mechanism of action of Nystatin.
Caption: Proposed antifungal mechanism of this compound B.
Experimental Protocols
The determination of MIC and MFC values is crucial for evaluating the efficacy of antifungal agents. Standardized protocols developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) ensure reproducibility and comparability of results.
Broth Microdilution Method for Yeasts (CLSI M27)
This method is a standardized reference for determining the MIC of antifungal agents against yeasts that cause invasive infections, such as Candida spp. and Cryptococcus neoformans.
-
Preparation of Antifungal Agents: Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide for Nystatin) and serially diluted in RPMI 1640 medium to achieve a range of concentrations.
-
Inoculum Preparation: Yeast colonies from a 24-hour culture are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Incubation: Microtiter plates containing the diluted antifungal agents and the yeast inoculum are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well.
-
MFC Determination: To determine the MFC, an aliquot from each well showing no visible growth is subcultured onto an agar plate. The plates are incubated at 35°C for 24-48 hours. The MFC is the lowest concentration that results in no growth or a ≥99.9% reduction in the initial inoculum.
Caption: Workflow for CLSI M27 broth microdilution assay.
Conclusion
This comparative guide highlights the well-established and broad-spectrum antifungal activity of Nystatin against clinically relevant yeasts and molds. Its mechanism of action, targeting the fungal cell membrane, is a proven strategy for antifungal therapy.
This compound B, while showing promise as an antifungal agent, particularly against phytopathogenic fungi, requires significant further investigation. The current lack of comprehensive MIC and MFC data against a diverse panel of human fungal pathogens is a major gap. Future research should focus on determining its in vitro activity spectrum and elucidating its specific antifungal mechanism of action. Understanding whether its antifungal activity is mediated through the same ROS-inducing pathway as its anticancer effects, or through the proposed inhibition of metabolic pathways, will be critical for its potential development as a therapeutic agent. For now, Nystatin remains a more characterized and broadly active antifungal agent for comparative purposes in research and development.
References
- 1. In Vitro Pharmacodynamic Characteristics of Nystatin Including Time-Kill and Postantifungal Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oatext.com [oatext.com]
- 4. Comparison of In Vitro Activity of Liposomal Nystatin against Aspergillus Species with Those of Nystatin, Amphotericin B (AB) Deoxycholate, AB Colloidal Dispersion, Liposomal AB, AB Lipid Complex, and Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of this compound B as Potential Agrochemical Fungicide for Controlling Fusarium Head Blight on Wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound B Targets Peroxiredoxin 1 and Glutaredoxin 3 to Trigger ROS/4E-BP1-Mediated Antitumor Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anticancer Mechanism of Action of Frenolicin B: A Comparative Guide
Introduction
Frenolicin B, a pyranonaphthoquinone natural product, has emerged as a compound of significant interest in oncology research due to its potent anticancer properties. Its unique mechanism, which exploits the inherent oxidative stress in cancer cells, distinguishes it from many conventional therapies. This guide provides a detailed validation of this compound B's mechanism of action, offers an objective comparison with alternative anticancer agents, and presents supporting experimental data and protocols for researchers, scientists, and drug development professionals.
The Molecular Mechanism of this compound B
This compound B exerts its antitumor effects through a targeted disruption of cellular redox homeostasis. It functions as a potent and selective covalent inhibitor of two key antioxidant proteins: Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3).[1][2]
The inhibition of these enzymes leads to a cascade of downstream events:
-
Increased Reactive Oxygen Species (ROS): By disabling Prx1 and Grx3, this compound B compromises the cancer cell's ability to manage oxidative stress, leading to a significant accumulation of intracellular ROS.[1][2]
-
Activation of TSC Complex: The elevated ROS levels activate the peroxisome-bound tuberous sclerosis complex (TSC).[2][3]
-
Inhibition of mTORC1/4E-BP1 Pathway: The activated TSC complex subsequently inhibits the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[1][3] This leads to a decrease in the phosphorylation of the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1][2]
-
Induction of Apoptosis and Growth Inhibition: The repression of the mTORC1/4E-BP1 axis ultimately suppresses protein synthesis, leading to the inhibition of cancer cell growth and the induction of apoptosis.[1][2]
This ROS-dependent mechanism provides a targeted approach to selectively eliminate cancer cells, which often have a higher basal level of oxidative stress compared to normal cells.
Comparative Analysis with Alternative Anticancer Agents
To validate the efficacy of this compound B, its mechanism and performance must be compared against other anticancer agents. This section contrasts this compound B with a natural ROS-inducing agent (Tomentosin), a targeted mTOR inhibitor (Rapamycin), and a conventional DNA-damaging chemotherapeutic (Doxorubicin).
Table 1: Comparison of Anticancer Mechanisms
| Feature | This compound B | Tomentosin | Rapamycin | Doxorubicin |
| Primary Target(s) | Peroxiredoxin 1 (Prx1) & Glutaredoxin 3 (Grx3)[1][2] | Not fully elucidated, but induces ROS[4][5] | FKBP12, leading to allosteric inhibition of mTORC1[6][7] | Topoisomerase II, DNA Intercalation[8] |
| Primary Mechanism | Covalent inhibition of antioxidant enzymes[1] | Induction of intracellular ROS[4][9] | Inhibition of mTORC1 signaling[6][10] | DNA damage and inhibition of DNA synthesis[8] |
| Key Downstream Effect | Inhibition of mTORC1/4E-BP1 signaling pathway[1][3] | Apoptosis, cell cycle arrest, DNA damage[5] | Inhibition of protein synthesis, induction of autophagy[7][11] | Induction of apoptosis via DNA damage response |
| Mode of Action | Targeted, exploits redox vulnerability | Pro-oxidant | Targeted, cytostatic/cytotoxic | Broad-spectrum, cytotoxic |
Quantitative Performance Data
The cytotoxic potential of an anticancer agent is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency.
Table 2: Comparative Cytotoxicity (IC50) of Anticancer Agents in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration | Reference |
| This compound B Derivative (12) | HCT116 | Colorectal Carcinoma | ~1-2 | 72h | [1] |
| Tomentosin | MG-63 | Osteosarcoma | ~40 | 24h | [5] |
| HCT 116 | Colorectal Carcinoma | 13.30 | 48h | [6] | |
| HT-29 | Colorectal Carcinoma | 10.01 | 48h | [6] | |
| Raji | Burkitt's Lymphoma | 42.62 | 48h | [4] | |
| Rapamycin | Ca9-22 | Oral Carcinoma | ~15 | Not Specified | [11] |
| MCF-7 | Breast Cancer | 0.02 | Not Specified | [10] | |
| MDA-MB-231 | Breast Cancer | 10 | Not Specified | [10] | |
| Doxorubicin | HCT116 | Colorectal Carcinoma | 24.30 (µg/ml) | Not Specified | [3] |
| PC3 | Prostate Cancer | 8.00 | 48h | [8] | |
| A549 | Lung Cancer | 1.50 | 48h | [8] | |
| MCF-7 | Breast Cancer | 2.50 | 24h | [12] |
Note: IC50 values are highly dependent on experimental conditions, including assay type and duration. The values presented are for comparative purposes and are derived from the cited literature.
In addition to in vitro cytotoxicity, this compound B and its derivatives have demonstrated significant suppression of tumor growth in in vivo mouse xenograft models, validating its therapeutic potential in a physiological context.[1][2]
Key Experimental Protocols
Validating the mechanism of this compound B relies on specific molecular biology techniques. Below are detailed protocols for two key experiments.
Western Blot for 4E-BP1 Phosphorylation
This protocol is used to quantify the phosphorylation status of 4E-BP1, a key downstream target of the mTORC1 pathway, upon treatment with this compound B. A decrease in phosphorylated 4E-BP1 indicates inhibition of the mTORC1 pathway.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., HCT116) and grow to 70-80% confluency. Treat cells with various concentrations of this compound B (and a vehicle control) for a specified time (e.g., 12 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein amounts for each sample and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-4E-BP1 (e.g., Thr37/46) and total 4E-BP1.[13][14][15] A loading control antibody (e.g., β-actin) should also be used.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities and normalize the phospho-4E-BP1 signal to the total 4E-BP1 signal.
Apoptosis Detection by Annexin V Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis. Early in apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[1]
Methodology:
-
Cell Culture and Treatment: Seed cells in culture plates and treat with this compound B (and controls) for a desired period (e.g., 72 hours).
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use gentle trypsinization.
-
Washing: Wash the collected cells twice with cold PBS by centrifugation.[1]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[2]
-
Staining: Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye like Propidium Iodide (PI) to 100 µL of the cell suspension.[2][16]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[16]
-
Analysis by Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Healthy cells: Annexin V negative and PI negative.
-
Early apoptotic cells: Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive and PI positive.
-
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induced by the treatment.
Conclusion
This compound B presents a compelling anticancer strategy by selectively targeting the antioxidant machinery of cancer cells, leading to a lethal increase in ROS and subsequent inhibition of the critical mTORC1 growth pathway. Comparative analysis reveals its unique mechanism, which differs from both conventional chemotherapeutics and other targeted agents like direct mTOR inhibitors. The supporting quantitative data and established experimental protocols provide a solid foundation for further investigation. These findings establish this compound B as a promising candidate for development into a new class of anticancer agents that exploit the intrinsic redox vulnerabilities of tumors.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. Tomentosin a Sesquiterpene Lactone Induces Antiproliferative and Proapoptotic Effects in Human Burkitt Lymphoma by Deregulation of Anti- and Pro-Apoptotic Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A sesquiterpene lactone, tomentosin, as a novel anticancer agent: orchestrating apoptosis, autophagy, and ER stress in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. mdpi.com [mdpi.com]
- 10. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 12. tis.wu.ac.th [tis.wu.ac.th]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
- 14. researchgate.net [researchgate.net]
- 15. Hierarchical phosphorylation of the translation inhibitor 4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
A Comparative Analysis of Frenolicin B and Carbendazim as Antifungal Agents Against Fusarium graminearum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Frenolicin B and the conventional fungicide carbendazim against Fusarium graminearum, the primary causative agent of Fusarium head blight in wheat and other cereals. The following sections present quantitative data, detailed experimental protocols, and visualizations of the mechanisms of action to offer a comprehensive overview for research and development purposes.
Quantitative Efficacy Comparison
This compound B has demonstrated potent antifungal activity against Fusarium graminearum, exhibiting a lower half-maximal effective concentration (EC50) than carbendazim, indicating higher efficacy in vitro. Notably, this compound B also shows strong inhibitory effects against carbendazim-resistant strains of Fusarium.
| Compound | Target Strain | EC50 (mg/L) | Efficacy in Field Experiments (Control of Fusarium Head Blight) |
| This compound B | F. graminearum strain PH-1 | 0.51[1] | Better than or no significant difference to phenamacril and carbendazim at lower application rates (75 g ai/ha) |
| Fusarium spp. (including carbendazim-resistant strains) | 0.25–0.92 | Not specified | |
| Carbendazim | F. graminearum strain PH-1 | 0.78 | Standard control, higher application rate required (600 g ai/ha)[2] |
| Sensitive F. graminearum isolates | 0.08 to 0.98 µg/ml[3] | Widely used, but effectiveness is threatened by resistance[4][5] | |
| Moderately resistant F. graminearum isolates | 2.73 to 13.28 µg/ml[3] | Reduced efficacy | |
| Highly resistant F. graminearum isolate | 21.12 µg/ml[3] | Ineffective |
Experimental Protocols
The following protocols outline the methodology for determining the antifungal efficacy of this compound B and carbendazim against Fusarium graminearum.
Mycelial Growth Inhibition Assay
This assay is used to determine the EC50 values of the antifungal compounds.
1. Fungal Strain and Culture Preparation:
-
The wild-type Fusarium graminearum strain PH-1 is used.
-
The fungus is cultured on Potato Dextrose Agar (PDA) plates.
-
For inoculum, mycelial plugs (typically 5 mm in diameter) are taken from the edge of an actively growing colony.
2. Preparation of Fungicide-Amended Media:
-
Stock solutions of this compound B and carbendazim are prepared in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO).
-
The stock solutions are serially diluted and added to molten PDA to achieve a range of final concentrations. For carbendazim, a typical concentration range for sensitive isolates is 0, 0.1, 0.3, 0.5, 0.7, and 0.9 µg/ml. For resistant isolates, higher concentrations are necessary. A control plate containing only the solvent is also prepared.
3. Inoculation and Incubation:
-
A mycelial plug of F. graminearum is placed at the center of each fungicide-amended and control PDA plate.
-
The plates are incubated in the dark at 25°C for a specified period (e.g., 3 days).
4. Data Collection and Analysis:
-
The diameter of the fungal colony is measured in two perpendicular directions.
-
The percentage of mycelial growth inhibition is calculated using the formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where 'dc' is the average diameter of the colony on the control plate and 'dt' is the average diameter of the colony on the treated plate.
-
-
The EC50 value, the concentration of the compound that inhibits fungal growth by 50%, is calculated by probit analysis.
Mechanism of Action
This compound B and carbendazim exhibit distinct mechanisms of action in their inhibition of Fusarium graminearum.
This compound B: Transcriptome analysis suggests that this compound B disrupts the metabolism of nucleotides and energy by affecting genes involved in phosphorus utilization.[1] This leads to aberrant mycelial morphology, including uneven thickness, swelling, and disintegration of the cytoplasm.[2]
Carbendazim: Carbendazim is a benzimidazole fungicide that targets the β-tubulin protein in fungi.[6][7] It interferes with the polymerization of monomeric tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[6] This disruption of microtubule assembly inhibits hyphal growth and nuclear division.[7] Resistance to carbendazim in Fusarium graminearum is often associated with point mutations in the β2-tubulin gene.[7]
Visualizing the Pathways and Processes
To better illustrate the experimental workflow and the distinct mechanisms of action, the following diagrams are provided.
References
- 1. Discovery of this compound B as Potential Agrochemical Fungicide for Controlling Fusarium Head Blight on Wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Carbendazim Resistance of Fusarium graminearum From Henan Wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. In Vitro Determination of the Sensitivity of Fusarium graminearum to Fungicide Fluopyram and Investigation of the Resistance Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scabusa.org [scabusa.org]
Structure-Activity Relationship of Frenolicin Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various Frenolicin analogues. The data presented herein is compiled from experimental studies to facilitate objective performance comparisons and support further drug development and research.
Introduction to this compound and its Analogues
This compound and its analogues are a class of pyranonaphthoquinone natural products, primarily isolated from Streptomyces species. These compounds have garnered significant interest due to their diverse biological activities, including antifungal, antitumor, antimalarial, and antibacterial properties. Understanding the relationship between the structural modifications of the this compound scaffold and the resulting biological activity is crucial for the development of potent and selective therapeutic agents. This guide summarizes the available quantitative data, details the experimental methodologies used for their evaluation, and visualizes key structural relationships and mechanisms of action.
Comparative Biological Activities of this compound Analogues
The biological activities of various this compound analogues are summarized in the table below. The data highlights the impact of structural modifications on their potency and spectrum of activity.
| Compound Name/Analogue | Structural Modification Highlights | Biological Activity | Organism/Cell Line | Quantitative Data (IC₅₀/EC₅₀/MIC) |
| This compound | Core pyranonaphthoquinone structure | Cytotoxicity | A549 (Human Lung Carcinoma) | 0.28 - 5.77 µM[1][2] |
| Anti-Mycobacterium | Mycobacterium tuberculosis | MIC: 25.0 µg/mL[3] | ||
| This compound A | - | Antimalarial | Plasmodium falciparum | IC₅₀: 17.4 µM[3] |
| Antibacterial | Bacillus cereus | MIC: 50.0 µg/mL[3] | ||
| This compound B | Differs from this compound in the pyran ring | Antifungal | Fusarium graminearum PH-1 | EC₅₀: 0.51 mg/L |
| Antifungal | Carbendazim-resistant Fusarium strains | EC₅₀: 0.25–0.92 mg/L | ||
| Cytotoxicity | A549 (Human Lung Carcinoma) | 0.28 - 5.77 µM[1][2] | ||
| Antimalarial | Plasmodium falciparum | IC₅₀: 1.37 µM[3] | ||
| Antibacterial | Staphylococcus aureus | MIC: 0.20 µg/mL[3] | ||
| Anti-plant pathogenic fungi | Colletotrichum acutatum | MIC: 1.56 µg/mL[3] | ||
| Anti-plant pathogenic fungi | Alternaria brassicicola | MIC: 6.25 µg/mL[3] | ||
| Frenolicins C, D, E, F | Modifications on the pyranonaphthoquinone core | Cytotoxicity | A549 (Human Lung Carcinoma) | Inactive (IC₅₀ > 80 µM)[1][2] |
| This compound G | Dimeric structure with a thioether bridge | Cytotoxicity | A549 (Human Lung Carcinoma) | Inactive (IC₅₀ > 80 µM)[1][2] |
| Anti-Mycobacterium | Mycobacterium tuberculosis | MIC: 25.0 µg/mL[3] | ||
| Frenolicins H, I | Undisclosed modifications | Cytotoxicity | Malignant and non-malignant cells | Weak cytotoxicity[3] |
| Deoxythis compound | Lacks the epoxide of this compound | Cytotoxicity | A549 (Human Lung Carcinoma) | 0.28 - 5.77 µM[1][2] |
| UCF76-A | Related pyranonaphthoquinone | Cytotoxicity | A549 (Human Lung Carcinoma) | 0.28 - 5.77 µM[1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Antifungal Susceptibility Testing (Broth Microdilution Method for MIC/EC₅₀)
This protocol is used to determine the minimum inhibitory concentration (MIC) or the half-maximal effective concentration (EC₅₀) of a compound against fungal isolates.
-
Inoculum Preparation: Fungal isolates, such as Fusarium species, are cultured on an appropriate agar medium. Spores or mycelial fragments are harvested and suspended in a sterile saline solution or broth. The suspension is adjusted to a standardized concentration (e.g., 1 × 10⁶ to 5 × 10⁶ CFU/mL).
-
Drug Dilution: The this compound analogue is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the compound are prepared in a 96-well microtiter plate containing a liquid broth medium (e.g., RPMI 1640).
-
Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control well (containing no drug) and a sterility control well (containing no inoculum) are included.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35°C) for a defined period (e.g., 48-72 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible growth. For EC₅₀ determination, fungal growth can be quantified by measuring the optical density, and the EC₅₀ is calculated as the concentration that inhibits 50% of the fungal growth compared to the growth control.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., A549 human lung carcinoma) are seeded into 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The cells are treated with various concentrations of the this compound analogues for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Antimalarial Activity Assay (Plasmodium falciparum Growth Inhibition Assay)
This assay measures the ability of a compound to inhibit the in vitro growth of the malaria parasite, Plasmodium falciparum.
-
Parasite Culture: A chloroquine-sensitive or resistant strain of P. falciparum is maintained in in vitro culture in human erythrocytes in a complete medium. The parasite culture is synchronized to the ring stage.
-
Assay Setup: In a 96-well plate, serial dilutions of the this compound analogues are prepared. Synchronized ring-stage parasites are added to each well at a specific parasitemia and hematocrit.
-
Incubation: The plates are incubated for 48-72 hours under a specific gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂).
-
Growth Measurement: Parasite growth can be quantified using various methods, such as:
-
Microscopy: Giemsa-stained blood smears are prepared from each well, and the number of infected red blood cells is counted.
-
Fluorometric/Colorimetric Assays: DNA-intercalating dyes (e.g., SYBR Green I, PicoGreen) or enzymatic assays (e.g., lactate dehydrogenase assay) are used to quantify parasite proliferation.
-
-
Data Analysis: The percentage of growth inhibition is calculated for each compound concentration relative to the untreated control. The IC₅₀ value is determined from the dose-response curve.
Antibacterial Susceptibility Testing (Broth Microdilution Method for MIC)
This method is used to determine the minimum inhibitory concentration (MIC) of an antibacterial agent against a specific bacterium.
-
Inoculum Preparation: A pure culture of the test bacterium (e.g., Staphylococcus aureus, Bacillus cereus) is grown on an appropriate agar medium. A few colonies are suspended in a sterile broth or saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL. This suspension is then further diluted to achieve the final desired inoculum concentration.
-
Drug Dilution: The this compound analogue is dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate containing a cation-adjusted Mueller-Hinton Broth (or other appropriate broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control (no drug) and a sterility control (no bacteria) are included.
-
Incubation: The plates are incubated at 37°C for 16-20 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibacterial agent that completely inhibits visible bacterial growth.
Visualizations
General Structure of this compound and Sites of Analogue Modification
The following diagram illustrates the core chemical structure of this compound and highlights the common positions where modifications occur to generate its various analogues. These modifications significantly influence the biological activity of the resulting compounds.
Caption: Core structure of this compound indicating common modification sites.
Proposed Antitumor Signaling Pathway of this compound B
This compound B has been shown to exert its antitumor effects by targeting key antioxidant proteins, leading to an increase in reactive oxygen species (ROS) and the subsequent inhibition of a critical cell growth signaling pathway.
Caption: this compound B's proposed mechanism of antitumor action.
References
Comparative Cytotoxicity Analysis: Frenolicin C vs. Frenolicin G
A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic profiles of Frenolicin C and this compound G, supported by experimental data and protocols.
This guide provides a detailed comparison of the cytotoxic activities of two pyranonaphthoquinone compounds, this compound C and this compound G. The information presented is based on a study by Wang et al. (2013), which investigated the biological activity of several newly isolated this compound analogues.
Summary of Cytotoxic Activity
Experimental evaluation against the human lung carcinoma cell line A549 revealed that both this compound C and this compound G are largely inactive.[1] In contrast, other known this compound analogues tested in the same study, such as this compound, this compound B, UCF76-A, and deoxythis compound, exhibited moderate cytotoxic effects.[1][2][3][4]
Data Presentation
| Compound | Cell Line | IC50 (µM) | 95% Confidence Intervals |
| This compound C | A549 | >80 | - |
| This compound G | A549 | >80 | - |
| This compound | A549 | 2.59 | 1.83 ~ 3.68 |
| This compound B | A549 | 0.28 | 0.20 ~ 0.40 |
| UCF76-A | A549 | 0.38 | 0.28 ~ 0.51 |
| Deoxythis compound | A549 | 5.77 | 4.31 ~ 7.72 |
Data sourced from Wang et al. (2013). The study screened these compounds for their cytotoxic activity against the human non-small cell lung carcinoma A549 cell line.[1]
Experimental Protocols
The cytotoxicity of this compound C and this compound G was assessed using a standard cancer cell line cytotoxicity assay.
Cell Line: Human non-small cell lung carcinoma (A549)
Methodology:
-
Cell Culture: A549 cells were maintained in an appropriate culture medium and conditions.
-
Compound Preparation: this compound C and G were dissolved in a suitable solvent to create stock solutions.
-
Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The following day, cells were treated with various concentrations of the this compound compounds.
-
Incubation: The treated cells were incubated for a standard period (e.g., 48 or 72 hours).
-
Cytotoxicity Assay: Cell viability was determined using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: The concentration of the compound that inhibits 50% of cell growth (IC50) was calculated from the dose-response curves.
Putative Signaling Pathway of Cytotoxic Frenolicins
While this compound C and G did not exhibit significant cytotoxicity, some related pyranonaphthoquinones, such as this compound B, are postulated to exert their anticancer effects through the inhibition of the AKT signaling pathway.[1] This is thought to occur via an irreversible alkylation of the allosteric T-loop site of AKT, a mechanism distinct from classical ATP-competitive kinase inhibitors.[1] It is important to note that this pathway is associated with the active compounds in this class and may not be relevant to the inactive this compound C and G.
References
The Enigmatic Frenolicin B: A Deep Dive into Potential Cross-Resistance with Other Antibiotics
For the attention of researchers, scientists, and drug development professionals, this guide explores the theoretical landscape of cross-resistance between the pyranonaphthoquinone antibiotic, Frenolicin B, and other antimicrobial agents. In the absence of direct experimental studies on this specific topic, this document provides a comprehensive overview based on its known mechanisms of action and the general principles of antibiotic resistance.
Currently, public domain research lacks specific studies detailing the cross-resistance profiles of this compound B with other antibiotics. The available scientific literature primarily focuses on its potent anticancer and antiparasitic properties. However, by examining its mechanism of action and drawing parallels with antibiotics of similar chemical structure and function, we can postulate potential cross-resistance scenarios. This guide aims to provide a foundational understanding for researchers interested in pursuing this critical area of antibiotic research.
Understanding this compound B's Mechanism of Action
This compound B, a member of the pyranonaphthoquinone class of antibiotics, has been primarily investigated for its anticancer effects. Its mechanism in eukaryotic cells involves the inhibition of key antioxidant enzymes, peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3). This inhibition leads to a surge in intracellular reactive oxygen species (ROS), which in turn triggers apoptotic pathways and suppresses tumor growth.
While its direct antibacterial target is not as extensively characterized, the chemical nature of this compound B as a quinone suggests that its antimicrobial activity may also be linked to the generation of oxidative stress. Quinone-containing compounds are known to interfere with cellular respiration and generate ROS, which can damage DNA, proteins, and lipids, ultimately leading to bacterial cell death. It is plausible that this compound B's antibacterial action follows a similar pathway.
Potential for Cross-Resistance: A Theoretical Framework
Cross-resistance occurs when a bacterium develops resistance to one antibiotic and, as a result, becomes resistant to other antibiotics to which it has not been exposed. This phenomenon is often rooted in shared resistance mechanisms. Given this compound B's putative mechanism of action, several scenarios for cross-resistance can be hypothesized.
Table 1: Hypothetical Cross-Resistance Scenarios for this compound B
| Antibiotic Class with Potential for Cross-Resistance | Shared Resistance Mechanism | Rationale for Potential Cross-Resistance with this compound B |
| Other Quinone Antibiotics (e.g., Fluoroquinolones) | Efflux pumps, Target modification (DNA gyrase/topoisomerase IV) | While the primary targets differ, overexpression of broad-spectrum efflux pumps that can expel various toxic compounds could confer resistance to both fluoroquinolones and this compound B. |
| Agents Inducing Oxidative Stress (e.g., some bactericidal agents) | Upregulation of antioxidant systems (e.g., superoxide dismutase, catalase) | Bacteria that have developed enhanced defenses against oxidative stress to survive other bactericidal agents may exhibit tolerance to the ROS-generating effects of this compound B. |
| Naphthoquinone-based compounds | Enzymatic modification, Reduced uptake | Resistance mechanisms targeting the naphthoquinone scaffold, such as enzymatic inactivation or alterations in membrane permeability, could affect a range of related compounds, including this compound B. |
Experimental Protocols for Investigating this compound B Cross-Resistance
To validate the theoretical cross-resistance profiles outlined above, a series of well-defined experiments would be necessary. The following protocol describes a standard approach for assessing cross-resistance.
1. Bacterial Strains:
-
A panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii).
-
For each species, include a wild-type, antibiotic-susceptible strain and a panel of isogenic strains with well-characterized resistance mechanisms to various antibiotic classes (e.g., efflux pump overexpressers, strains with target site mutations).
2. Antimicrobial Susceptibility Testing (AST):
-
Minimum Inhibitory Concentration (MIC) Determination: The MIC of this compound B and a panel of comparator antibiotics will be determined for all bacterial strains using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Prepare serial twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculate each well of a 96-well microtiter plate with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
-
Interpretation: An increase in the MIC of this compound B for a strain known to be resistant to another antibiotic, compared to its isogenic susceptible parent strain, would suggest cross-resistance.
3. Mechanism-Based Studies:
-
Efflux Pump Inhibition: For strains suspected of efflux-mediated cross-resistance, MIC assays should be repeated in the presence of a known efflux pump inhibitor (EPI), such as carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or phenylalanine-arginine β-naphthylamide (PAβN). A significant reduction in the MIC of this compound B in the presence of an EPI would confirm the involvement of efflux pumps.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) can be used to measure the expression levels of genes encoding for efflux pumps or antioxidant enzymes in strains exposed to sub-inhibitory concentrations of this compound B and other antibiotics.
Visualizing Potential Resistance Mechanisms and Experimental Design
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the general mechanisms of antibiotic resistance and a proposed workflow for a cross-resistance study.
Frenolicin's Therapeutic Potential in Coccidiosis: A Comparative Analysis for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Frenolicin's therapeutic potential in animal models of coccidiosis against established and alternative treatments. This document synthesizes available data to facilitate an objective evaluation of its promise as a novel anticoccidial agent.
Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, poses a significant economic burden on the livestock industry, particularly in poultry. The emergence of drug-resistant Eimeria strains necessitates the exploration of new therapeutic avenues. This compound B, a polyketide antibiotic produced by Streptomyces roseofulvus, and its analogues have demonstrated promising antiparasitic activity against Eimeria tenella, a highly pathogenic species affecting chickens.[1] This guide delves into the available evidence for this compound's efficacy, comparing it with conventional drugs, vaccines, and other natural alternatives.
Comparative Efficacy of Anticoccidial Agents
Table 1: Efficacy of Conventional Synthetic Anticoccidial Drugs
| Drug Class | Active Ingredient | Key Efficacy Parameters | Notes |
| Ionophores | Monensin, Salinomycin, Lasalocid | Moderate reduction in oocyst shedding and lesion scores. Allows for development of natural immunity. | Long history of use, but resistance is a growing concern. They act by disrupting ion transport across the parasite's cell membrane. |
| Triazines | Toltrazuril, Diclazuril | High efficacy in reducing oocyst output and severe lesions. Often used for treatment rather than prophylaxis. | Highly effective, but resistance can develop rapidly. |
| Quinolones | Decoquinate | Primarily acts as a coccidiostat, arresting the development of the parasite. | Effective for prevention when used continuously in feed. |
| Amprolium | Amprolium | A thiamine antagonist effective against various Eimeria species. | Often used in combination with other drugs.[2] |
| Sulfonamides | Sulfaquinoxaline, Sulfadimethoxine | Broad-spectrum activity against Eimeria. | Use has declined due to concerns about resistance and potential residues. |
Table 2: Efficacy of Non-Conventional and Alternative Anticoccidials
| Treatment Type | Example | Key Efficacy Parameters | Notes |
| Live Vaccines | Coccivac®, Immucox® | Stimulate natural immunity, leading to long-term protection. Efficacy depends on proper administration and cycling of oocysts. | A key alternative to in-feed medication. Can cause mild intestinal lesions initially. |
| Herbal Extracts | Oregano, Artemisia, Garlic | Variable reduction in oocyst shedding and lesion scores. Often possess antioxidant and immunomodulatory properties. | Efficacy can be inconsistent and dependent on the specific extract and dosage. |
| Probiotics | Bacillus, Lactobacillus | Can improve gut health and modulate the immune response to Eimeria infection, leading to reduced pathology. | Mechanism is often indirect, through competitive exclusion and immune stimulation. |
Experimental Protocols for Evaluating Anticoccidial Efficacy
Standardized experimental models are crucial for the validation of new anticoccidial agents like this compound. The following protocol is a generalized representation based on common practices in the field.
In Vivo Efficacy Trial in Broiler Chickens
-
Animal Model: Day-old broiler chicks are raised in a coccidia-free environment to ensure they are naive to infection.
-
Acclimatization: Birds are allowed to acclimatize for a period of approximately two weeks.
-
Group Allocation: Chicks are randomly assigned to different treatment groups, including:
-
Uninfected, untreated control
-
Infected, untreated control (Positive control)
-
Infected, treated with a reference drug (e.g., Salinomycin)
-
Infected, treated with various doses of the test compound (e.g., this compound)
-
-
Infection: At approximately 14 days of age, birds in the infected groups are orally inoculated with a known number of sporulated Eimeria oocysts (e.g., E. tenella).
-
Treatment: The test compound and reference drug are administered in the feed or drinking water, starting a day or two before infection and continuing for the duration of the experiment.
-
Data Collection (typically 5-7 days post-infection):
-
Weight Gain: Individual bird weights are recorded at the beginning and end of the trial.
-
Feed Conversion Ratio (FCR): Feed intake for each group is measured and FCR is calculated.
-
Lesion Scoring: A subset of birds from each group is euthanized, and their intestines are examined for lesions, which are scored on a scale of 0 (no lesions) to 4 (severe lesions).
-
Oocyst Shedding: Fecal samples are collected from each group, and the number of oocysts per gram (OPG) is determined using a McMaster chamber.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine the significance of differences between treatment groups.
Potential Mechanism of Action of this compound
While the precise mechanism of action of this compound against Eimeria has not been fully elucidated, its activity in other biological systems offers some clues. In cancer cells, this compound B has been shown to target and inhibit the antioxidant proteins Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3). This inhibition leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and triggering cell death.
It is plausible that a similar mechanism is at play in Eimeria. The parasite is known to be susceptible to oxidative stress, and an increase in intracellular ROS could disrupt its metabolic processes and viability. This proposed mechanism aligns with the mode of action of some other natural anticoccidials, which are also thought to act through the induction of oxidative stress.
Visualizing Pathways and Workflows
To better understand the concepts discussed, the following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow for evaluating anticoccidial drugs.
Caption: Proposed mechanism of action of this compound B against Eimeria.
Caption: Experimental workflow for in vivo evaluation of anticoccidial drugs.
Conclusion and Future Directions
The available evidence indicates that this compound B and its analogues possess anticoccidial properties, making them interesting candidates for further development. However, a significant gap exists in the publicly available literature regarding detailed in vivo efficacy data and the precise mechanisms of action against Eimeria.
To fully validate the therapeutic potential of this compound, future research should focus on:
-
Dose-response studies: Establishing the optimal therapeutic dose of this compound B in animal models of coccidiosis.
-
Broad-spectrum activity: Evaluating its efficacy against a wider range of pathogenic Eimeria species.
-
Mechanism of action studies: Elucidating the specific molecular targets of this compound in Eimeria to understand its mode of action and potential for resistance development.
-
Safety and toxicology studies: Assessing the safety profile of this compound in target animal species.
Addressing these research questions will be critical in determining whether this compound can be developed into a commercially viable and effective tool in the ongoing fight against coccidiosis in livestock.
References
A Comparative Guide to the Biosynthetic Pathways of Frenolicin and Other Aromatic Polyketides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the biosynthetic pathway of frenolicin, a potent antiparasitic agent, with other well-characterized aromatic polyketides: actinorhodin, doxorubicin, and oxytetracycline. This objective comparison, supported by experimental data, aims to elucidate the key similarities and differences in their enzymatic machinery, offering insights for future biosynthetic engineering and drug discovery efforts.
Introduction to Aromatic Polyketides
Aromatic polyketides are a large and structurally diverse class of natural products synthesized by a family of enzymes known as Type II polyketide synthases (PKSs). These compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiparasitic properties. The biosynthesis of these complex molecules involves a series of enzymatic reactions, including chain initiation, elongation, cyclization, and tailoring, which collectively contribute to their structural diversity and biological function. Understanding the intricacies of these pathways is crucial for the rational design and production of novel polyketide-based therapeutics.
Comparative Analysis of Biosynthetic Pathways
This compound, actinorhodin, doxorubicin, and oxytetracycline are all synthesized by Type II PKS systems, primarily found in Streptomyces species. While they share a common biosynthetic logic, variations in their enzymatic components lead to the production of distinct chemical scaffolds.
This compound B , produced by Streptomyces roseofulvus, is a pyranonaphthoquinone with notable antiparasitic activity. Its biosynthesis is of particular interest due to the unusual starter unit and specific tailoring reactions.
Actinorhodin , a blue-pigmented antibiotic from Streptomyces coelicolor, is one of the most extensively studied aromatic polyketides, serving as a model system for understanding Type II PKS mechanisms.
Doxorubicin , a potent anticancer drug produced by Streptomyces peucetius, is an anthracycline characterized by a tetracyclic ring system and a deoxyamino sugar moiety.
Oxytetracycline , a broad-spectrum antibiotic from Streptomyces rimosus, belongs to the tetracycline class of aromatic polyketides, featuring a linearly fused four-ring system.
The core of each biosynthetic pathway is the "minimal PKS," which consists of a heterodimeric ketosynthase/chain length factor (KS-CLF) and an acyl carrier protein (ACP). This minimal PKS is responsible for assembling the polyketide backbone from simple acyl-CoA precursors. The choice of starter unit and the number of extender units incorporated determine the initial structure of the polyketide chain. Subsequent modifications by ketoreductases (KRs), cyclases (CYCs), aromatases (AROs), and other tailoring enzymes, such as oxygenases and methyltransferases, generate the final, biologically active molecule.
Data Presentation: A Comparative Overview
The following tables summarize key quantitative data related to the production and enzymatic activity of the this compound, actinorhodin, doxorubicin, and oxytetracycline biosynthetic pathways.
Table 1: Production Titers of Selected Aromatic Polyketides
| Polyketide | Producing Organism | Production Titer (mg/L) | Reference |
| This compound B | Streptomyces sp. RM-4-15 | 2.75 | [1] |
| Actinorhodin | Streptomyces coelicolor | ~50-100 | [2] |
| Doxorubicin | Streptomyces peucetius (mutant strain) | up to 1461 | [3][4] |
| Oxytetracycline | Streptomyces rimosus (hyperproducing strain) | >1000 | [5] |
Table 2: Comparative Enzymology of Minimal Polyketide Synthases
| Parameter | Actinorhodin PKS | Doxorubicin PKS | Oxytetracycline PKS | This compound PKS |
| Starter Unit | Acetyl-CoA | Propionyl-CoA | Malonamyl-CoA | Butyryl-CoA |
| Extender Unit | Malonyl-CoA | Malonyl-CoA | Malonyl-CoA | Malonyl-CoA |
| Chain Length | C16 (Octaketide) | C20 (Decaketide) | C19 (Nonaketide) | C18 (Nonaketide) |
| kcat (malonyl-ACP loading) | 2.3 min⁻¹ | Not Reported | Not Reported | Not Reported |
| KM (malonyl-ACP) | 215 µM | Not Reported | Not Reported | Not Reported |
| Reference | [6] | [7] | [8] |
Mandatory Visualizations
Biosynthetic Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key steps in the biosynthetic pathways of this compound and the compared polyketides.
Caption: Biosynthetic pathway of this compound B.
Caption: Comparative overview of polyketide biosynthetic pathways.
Experimental Workflow Diagram
Caption: Workflow for studying polyketide biosynthesis.
Experimental Protocols
Gene Knockout in Streptomyces using CRISPR/Cas9
This protocol outlines the general steps for deleting a target gene in a Streptomyces species to investigate its role in polyketide biosynthesis.
a. Plasmid Construction:
-
Design two guide RNAs (gRNAs) targeting the 5' and 3' ends of the gene of interest.
-
Synthesize and anneal the gRNA oligonucleotides.
-
Clone the annealed gRNAs into a CRISPR/Cas9 vector suitable for Streptomyces, such as pCRISPomyces-2.[9]
-
Amplify ~1 kb upstream and downstream homology arms flanking the target gene from genomic DNA.
-
Assemble the homology arms into the gRNA-containing CRISPR/Cas9 vector using Gibson Assembly or a similar cloning method.
b. Conjugation:
-
Transform the final plasmid into a non-methylating E. coli strain (e.g., ET12567/pUZ8002).
-
Grow the E. coli donor strain and the recipient Streptomyces strain to the appropriate growth phase.
-
Mix the donor and recipient cells and plate them on a suitable medium for conjugation (e.g., SFM agar).
-
Incubate the plates to allow for plasmid transfer.
c. Selection of Mutants:
-
Overlay the conjugation plates with an appropriate antibiotic (e.g., apramycin) to select for exconjugants.
-
Isolate individual colonies and screen for the desired gene deletion by PCR using primers flanking the target gene.
-
Confirm the deletion by Sanger sequencing of the PCR product.
Isotopic Labeling Studies
This method is used to trace the incorporation of precursors into the polyketide backbone, providing insights into the starter and extender units.
a. Precursor Selection:
-
Choose isotopically labeled precursors based on the predicted biosynthetic pathway. Common precursors include [1-¹³C]acetate, [1,2-¹³C₂]acetate, and [¹³C-methyl]methionine.
b. Labeled Precursor Feeding:
-
Grow the Streptomyces strain in a suitable production medium.
-
At the appropriate time point (usually at the onset of secondary metabolism), add the isotopically labeled precursor to the culture.
-
Continue the fermentation for a period sufficient for the incorporation of the label into the target polyketide.
c. Analysis:
-
Extract the polyketide of interest from the culture broth and mycelium.
-
Purify the compound using chromatographic techniques (e.g., HPLC).
-
Analyze the purified compound by mass spectrometry (MS) to determine the extent of isotope incorporation and by nuclear magnetic resonance (NMR) spectroscopy to identify the specific positions of the labels.
In Vitro Assay for Minimal Type II Polyketide Synthase Activity
This assay is used to characterize the activity and kinetics of the minimal PKS enzymes.
a. Protein Expression and Purification:
-
Clone the genes encoding the KS, CLF, and ACP into suitable E. coli expression vectors.
-
Overexpress the proteins in E. coli and purify them using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Convert the apo-ACP to the active holo-ACP using a phosphopantetheinyl transferase such as Sfp.
b. Enzyme Assay:
-
Prepare a reaction mixture containing the purified KS-CLF, holo-ACP, malonyl-CoA, and a suitable buffer.
-
For kinetic analysis, include a radiolabeled substrate such as [¹⁴C]malonyl-CoA.
-
Initiate the reaction by adding one of the enzyme components.
-
Incubate the reaction at an optimal temperature for a defined period.
-
Quench the reaction (e.g., by adding acid).
c. Product Analysis:
-
Extract the polyketide products from the reaction mixture.
-
Analyze the products by thin-layer chromatography (TLC) and autoradiography (for radiolabeled assays) or by HPLC-MS.
-
Quantify the amount of product formed to determine the enzyme's kinetic parameters (kcat and KM).[7]
Conclusion
The comparative analysis of the biosynthetic pathways of this compound, actinorhodin, doxorubicin, and oxytetracycline reveals a fascinating interplay of conserved enzymatic machinery and unique tailoring enzymes that give rise to a diverse array of bioactive molecules. While the core PKS components share a high degree of homology, subtle differences in their substrate specificity and catalytic activity, along with the action of pathway-specific tailoring enzymes, are responsible for the distinct chemical structures and biological activities of the final products. The experimental protocols provided in this guide offer a framework for further investigation into these complex biosynthetic systems, paving the way for the engineered production of novel polyketide antibiotics and therapeutics. The continued exploration of these pathways will undoubtedly uncover new enzymatic mechanisms and provide valuable tools for synthetic biology and drug development.
References
- 1. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Enhancement of doxorubicin production in Streptomyces peucetius by genetic engineering and process optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced doxorubicin production by <i>Streptomyces peucetius</i> using a combination of classical strain mutation and m… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Dissecting the component reactions catalyzed by the actinorhodin minimal polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic analysis of the actinorhodin aromatic polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Decoding and Engineering Tetracycline Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]
Evaluating the Safety and Toxicity Profile of Frenolicin B in Oncology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety and toxicity profile of Frenolicin B, a novel anti-cancer agent, against established chemotherapeutic drugs: doxorubicin, paclitaxel, and cisplatin. This document synthesizes available preclinical data to aid in the evaluation of this compound B's therapeutic potential.
Executive Summary
This compound B, a pyranonaphthoquinone natural product, has demonstrated potent in vitro anti-cancer activity. Its unique mechanism of action, involving the selective inhibition of peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3), leads to increased reactive oxygen species (ROS) and subsequent cancer cell death. This guide presents a side-by-side comparison of its in vitro cytotoxicity with doxorubicin, paclitaxel, and cisplatin. A critical gap in the current literature is the absence of publicly available in vivo safety and toxicity data for this compound B. In contrast, the in vivo toxicities of the comparator drugs are well-documented and are presented herein to provide a benchmark for future preclinical and clinical development of this compound B.
In Vitro Cytotoxicity
The in vitro cytotoxicity of this compound B and the comparator drugs was evaluated against several human cancer cell lines, including colon (HCT116), breast (MCF-7), and lung (A549) cancer lines, as well as non-malignant cell lines to assess selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.
| Cell Line | This compound B IC50 (µM) | Doxorubicin IC50 (µM) | Paclitaxel IC50 (µM) | Cisplatin IC50 (µM) |
| Cancer Cell Lines | ||||
| HCT116 (Colon) | ~0.1 | ~0.5 - 1.5[1][2] | ~0.01 - 0.05[3] | ~5 - 15[4][5] |
| MCF-7 (Breast) | ~0.15 | ~0.1 - 1.0[6][7] | ~0.002 - 0.01[3][8][9] | ~10 - 30[10] |
| A549 (Lung) | ~0.12 | ~0.2 - 0.8[1][7][11] | ~0.002 - 0.01[12] | ~3 - 10[4] |
| Non-Malignant Cell Lines | ||||
| BEAS-2B (Lung Epithelial) | >10 | Not widely reported | >0.5[3] | Not widely reported |
| IMR-90 (Lung Fibroblast) | >10 | Not widely reported | >0.5[3] | Not widely reported |
Data Interpretation: this compound B demonstrates potent cytotoxicity against a range of cancer cell lines, with IC50 values in the nanomolar range. Notably, it exhibits a significant degree of selectivity, with much higher IC50 values observed in non-malignant cell lines. This suggests a potentially favorable therapeutic window compared to some conventional chemotherapeutics.
In Vivo Safety and Toxicity
This compound B: To date, there is no publicly available data on the in vivo safety and toxicity profile of this compound B. Preclinical studies have focused on its anti-tumor efficacy, demonstrating suppression of tumor growth in vivo. However, critical safety parameters such as effects on body weight, organ-specific toxicity (e.g., cardiotoxicity, nephrotoxicity, hepatotoxicity), and hematological parameters have not been reported. The absence of this data is a significant knowledge gap that needs to be addressed in further preclinical development.
Comparator Drugs: The in vivo toxicity profiles of doxorubicin, paclitaxel, and cisplatin are well-characterized and serve as a benchmark for new anti-cancer agents.
| Parameter | Doxorubicin | Paclitaxel | Cisplatin |
| Primary Toxicities | Cardiotoxicity (dose-dependent), myelosuppression, gastrointestinal toxicity. | Myelosuppression (neutropenia), peripheral neuropathy, hypersensitivity reactions. | Nephrotoxicity (dose-limiting), neurotoxicity, ototoxicity, severe nausea and vomiting. |
| Effects on Body Weight | Significant dose-dependent body weight loss is commonly observed in animal models.[3] | Dose-dependent body weight loss is a common finding in preclinical studies. | Dose-dependent body weight loss is a consistent finding in rodent models. |
| Organ-Specific Toxicity | Heart: Cardiomyopathy, leading to congestive heart failure. Liver: Can cause hepatotoxicity. | Nerves: Axonal degeneration leading to peripheral neuropathy. | Kidneys: Acute tubular necrosis is a major dose-limiting toxicity. Ears: Damage to outer hair cells in the cochlea. |
| Hematological Toxicity | Severe and dose-dependent myelosuppression, affecting all blood cell lineages. | Neutropenia is the most common and dose-limiting hematological toxicity. | Myelosuppression is generally mild to moderate. |
| LD50 (Rats, IV) | ~8-9 mg/kg | ~8.3-8.8 mg/kg | Not readily available, toxicity is dose and schedule-dependent. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound B and a typical workflow for assessing in vitro cytotoxicity.
Caption: Proposed signaling pathway of this compound B.[10]
Caption: General workflow for in vitro cytotoxicity assessment using the MTT assay.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, cells are treated with serial dilutions of the test compounds (this compound B, doxorubicin, paclitaxel, cisplatin) or vehicle control.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) or another suitable solvent is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the drug that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.
In Vivo Acute Toxicity Study (General Protocol based on OECD Guidelines)
A general protocol for an acute oral toxicity study in rodents, based on OECD guidelines 420, 423, or 425, is as follows.[4]
-
Animal Model: Healthy, young adult rodents (e.g., mice or rats) of a single sex (typically females) are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days before the study.
-
Dosing: The test substance is administered in a single oral dose via gavage. A stepwise procedure with fixed doses is often employed.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and changes in body weight at specified intervals for at least 14 days.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed.
-
Data Analysis: The LD50 (median lethal dose) and other toxicity parameters are determined.
Conclusion and Future Directions
This compound B exhibits promising and selective in vitro anti-cancer activity, warranting further investigation. Its unique mechanism of action targeting the Prx1/Grx3 antioxidant system presents a novel therapeutic strategy. However, the lack of in vivo safety and toxicity data is a critical omission that must be addressed to advance its development. Future preclinical studies should prioritize a comprehensive in vivo toxicity assessment of this compound B, including dose-escalation studies to determine the maximum tolerated dose (MTD) and detailed evaluation of potential organ toxicities and hematological effects. This data will be essential for establishing a therapeutic index and for the design of future clinical trials. A direct comparison with the well-established toxicity profiles of drugs like doxorubicin, paclitaxel, and cisplatin will be crucial in positioning this compound B within the landscape of cancer therapeutics.
References
- 1. In silico, in vitro and in vivo toxicity assessment of the antitumoral peptide GK-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound B Targets Peroxiredoxin 1 and Glutaredoxin 3 to Trigger ROS/4E-BP1-Mediated Antitumor Effects [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. Experimental epothilone B neurotoxicity: results of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RePORT ⟩ RePORTER [reporter.nih.gov]
- 6. Potential anticancer effects and toxicity of flavones luteolin and apigenin in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential of in vivo stress reporter models to reduce animal use and provide mechanistic insights in toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Values and Limitations of Animal Toxicity Data - Intentional Human Dosing Studies for Epa Regulatory Purposes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound B Targets Peroxiredoxin 1 and Glutaredoxin 3 to Trigger ROS/4E-BP1-Mediated Antitumor Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical safety assessment - Drug Discovery - Dept. of Pharmaceutical and Pharmacological Sciences Unipd [drugdiscovery.dsfarm.unipd.it]
- 11. Preclinical safety assessment: in vitro -- in vivo testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety Assessment | Evotec [evotec.com]
Safety Operating Guide
Proper Disposal of Frenolicin: A Guide for Laboratory Professionals
Chemical and Physical Properties of Frenolicin B
This compound B is a well-characterized analog of this compound and serves as a reference for its chemical properties. The following table summarizes key quantitative data for this compound B.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₆O₆ | PubChem |
| Molecular Weight | 328.3 g/mol | PubChem |
| Appearance | Not specified | |
| Solubility | Not specified | |
| Melting Point | Not specified | |
| Boiling Point | Not specified |
Disposal Procedures
The proper disposal of this compound must adhere to local, state, and federal regulations for hazardous waste. The following step-by-step procedure outlines the recommended course of action.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with appropriate PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory.
All handling of this compound waste should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Waste Segregation and Collection
-
Designated Waste Container: Collect all this compound waste, including contaminated consumables (e.g., pipette tips, vials), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.[1][2]
Storage and Disposal
-
Temporary Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.
-
Professional Disposal: The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[2] Contact your institution's EHS office to arrange for the pickup and proper disposal of the waste.
Experimental Protocol: In-Lab Neutralization of Small Quantities (for consideration and institutional approval)
For very small quantities of this compound waste, a laboratory-scale chemical neutralization procedure may be considered to reduce its reactivity prior to final disposal. This procedure should only be performed by trained personnel after a thorough risk assessment and with the explicit approval of your institution's EHS department. this compound's quinone structure suggests that it can be deactivated by reduction.
Objective: To reduce the quinone moiety of this compound, thereby decreasing its reactivity and potential toxicity.
Materials:
-
This compound waste
-
Sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) solution (e.g., 10% w/v)
-
Appropriate solvent (e.g., water or a water-miscible organic solvent)
-
Stir plate and stir bar
-
pH indicator strips
-
Appropriate reaction vessel (e.g., Erlenmeyer flask)
Procedure:
-
Dissolution: If the this compound waste is a solid, dissolve it in a minimal amount of an appropriate solvent.
-
Reduction: While stirring, slowly add an excess of the sodium bisulfite or sodium thiosulfate solution to the this compound solution. The reaction is typically rapid.
-
Reaction Time: Allow the reaction to proceed for at least one hour to ensure complete reduction of the quinone.
-
Neutralization: Check the pH of the resulting solution. If necessary, neutralize it with a dilute acid or base to a pH between 6 and 8.
-
Final Disposal: Even after treatment, the resulting solution should be collected as hazardous waste and disposed of through your institution's EHS-approved channels.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and waste disposal protocols. The absence of a formal SDS for this compound underscores the importance of conducting a thorough risk assessment before handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
